PROTAC HPK1 Degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H43N7O8 |
|---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
4-[2-[3-[4-[4-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]-3-oxopropoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C43H43N7O8/c1-56-35-12-8-27(23-36(35)57-2)32-25-46-40-31(32)22-28(24-45-40)26-6-9-29(10-7-26)48-16-18-49(19-17-48)38(52)14-20-58-21-15-44-33-5-3-4-30-39(33)43(55)50(42(30)54)34-11-13-37(51)47-41(34)53/h3-10,12,22-25,34,44H,11,13-21H2,1-2H3,(H,45,46)(H,47,51,53) |
InChI Key |
ZMJDTQAJPPHMDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Taming the T-Cell Brake: A Technical Guide to PROTAC HPK1 Degrader-1 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by PROTAC HPK1 Degrader-1, a novel therapeutic modality in immuno-oncology. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation.[1] Its inhibition or degradation presents a promising strategy to enhance anti-tumor immunity. This document details the mechanism of action of this compound, its impact on key signaling cascades, and provides comprehensive experimental protocols for its characterization.
Core Concepts: HPK1 as a Negative Regulator in T-Cell Signaling
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 functions as a crucial intracellular checkpoint, dampening the strength and duration of this response to maintain immune homeostasis.[1] The primary mechanism of HPK1-mediated T-cell inhibition involves the phosphorylation of the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby attenuating downstream signaling.[3]
PROTAC (Proteolysis Targeting Chimera) HPK1 degraders are heterobifunctional molecules that hijack the cell's natural protein disposal system. They consist of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. By eliminating the HPK1 protein, these degraders abrogate both its catalytic and non-catalytic functions, leading to a more sustained and robust activation of T-cells.
Downstream Signaling Pathways Modulated by this compound
The degradation of HPK1 by this compound leads to a significant rewiring of the TCR signaling pathway. The most immediate and critical consequence is the prevention of SLP-76 phosphorylation at Serine 376. This stabilization of SLP-76 allows for the potentiation of downstream signaling cascades, including the activation of the MAP kinase/ERK pathway and the JNK/SAPK pathway.[4][5] Enhanced signaling through these pathways culminates in increased production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective anti-tumor immune response.[3][6]
Quantitative Data on PROTAC HPK1 Degraders
The following table summarizes the in vitro potency of various PROTAC HPK1 degraders. The data highlights the efficiency of these molecules in degrading HPK1 and inhibiting its downstream signaling.
| Compound | DC50 (nM) | Dmax (%) | pSLP-76 IC50 (nM) | Cell Line | Reference(s) |
| This compound | 1.8 | >95 | 496.1 | Not Specified | [7][8] |
| Compound 10m | 5.0 ± 0.9 | ≥99 | Not Reported | Jurkat | [6][9] |
| PROTAC HPK1 Degrader-2 | 23 | >95 | Not Reported | Human PBMC | [8] |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥99 | Not Reported | Not Specified | [8] |
| DD205-291 | 5.3 | >95 | Not Reported | Not Specified | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. pSLP-76 IC50: Half-maximal inhibitory concentration for SLP-76 phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blotting for HPK1 Degradation and SLP-76 Phosphorylation
This protocol is used to quantify the degradation of HPK1 and the inhibition of SLP-76 phosphorylation in cells treated with a PROTAC HPK1 degrader.
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Anti-human CD3 and anti-human CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HPK1, anti-pSLP-76 (Ser376), anti-SLP-76, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells or PBMCs to the desired density. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Stimulation (for pSLP-76): For the analysis of SLP-76 phosphorylation, stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HPK1 and pSLP-76 signals to the loading control and total SLP-76, respectively.
In Vitro HPK1 Kinase Assay (ADP-Glo™ Assay)
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant HPK1.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound or its warhead)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.
-
Assay Setup: Add the test compound or vehicle control to the wells of a 384-well plate.
-
Kinase Reaction: Add the diluted recombinant HPK1 enzyme to initiate the reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Activation Assay (Cytokine Release ELISA)
This assay measures the functional consequence of HPK1 degradation on T-cell activation by quantifying the secretion of cytokines like IL-2 and IFN-γ.
Materials:
-
Human PBMCs
-
This compound
-
Anti-human CD3 and anti-human CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Human IL-2 and IFN-γ ELISA kits
-
Microplate reader
Procedure:
-
Cell Plating: Seed human PBMCs in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the IL-2 and IFN-γ ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Determine the concentration of IL-2 and IFN-γ in the experimental samples from the standard curve. Plot the cytokine concentration against the PROTAC concentration to visualize the dose-dependent effect on T-cell activation.
Conclusion
This compound represents a promising therapeutic strategy in immuno-oncology by effectively removing the "brakes" on T-cell activation. By inducing the degradation of HPK1, this molecule enhances downstream signaling pathways, leading to increased T-cell effector functions. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of this and other HPK1-targeting therapeutics. A thorough understanding of the downstream signaling consequences of HPK1 degradation is paramount for the continued development of novel and effective cancer immunotherapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. researchgate.net [researchgate.net]
PROTAC HPK1 Degrader-1: A Technical Guide for Cancer Immunotherapy Research
Introduction: Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a compelling target for cancer immunotherapy. Its inhibition is sought to enhance anti-tumor immune responses. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins. This guide provides a detailed technical overview of a representative PROTAC HPK1 degrader, herein referred to as PROTAC HPK1 Degrader-1, a potent and selective degrader of HPK1 for research in cancer immunotherapy.
Mechanism of Action
This compound is a heterobifunctional molecule designed to specifically induce the degradation of HPK1. It consists of a ligand that binds to HPK1, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This dual binding brings HPK1 into close proximity with the E3 ligase, leading to the ubiquitination of HPK1 and its subsequent degradation by the proteasome. The degradation of HPK1 in T-cells removes a key negative feedback loop, thereby enhancing T-cell receptor (TCR) signaling, cytokine production, and anti-tumor activity.
Caption: Mechanism of PROTAC-induced HPK1 degradation.
Quantitative Data
The efficacy of this compound has been characterized by its ability to degrade HPK1 and inhibit its downstream signaling. The following tables summarize key quantitative data from various studies on representative HPK1 degraders.
Table 1: In Vitro Degradation and Potency
| Compound ID | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Binder | Cell Line | Reference |
| Compound A | 0.35 | >95 | 1.1 | VHL | Jurkat | |
| Compound B | 1-10 | ~90 | <10 | CRBN | Jurkat | |
| Compound C | <10 | >90 | Not Reported | CRBN | Primary Human T-cells |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Table 2: Effect on Cytokine Production
| Compound ID | Treatment Concentration (nM) | IL-2 Production Increase (Fold) | IFN-γ Production Increase (Fold) | Cell Line | Reference |
| Compound A | 100 | ~3 | ~2.5 | Jurkat | |
| Compound B | 100 | Significant | Significant | Primary Human T-cells | |
| Compound C | 100 | >2 | >2 | Primary Human T-cells |
IL-2: Interleukin-2; IFN-γ: Interferon-gamma.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for HPK1 Degradation
This protocol is for assessing the degradation of HPK1 in a selected cell line (e.g., Jurkat) following treatment with this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibodies: anti-HPK1, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with PBS, and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize HPK1 levels to the loading control (GAPDH).
Caption: Western Blot experimental workflow.
Cytokine Release Assay (ELISA)
This protocol measures the secretion of cytokines (e.g., IL-2, IFN-γ) from T-cells upon activation, following treatment with the HPK1 degrader.
Materials:
-
Primary human T-cells or Jurkat cells
-
Anti-CD3/CD28 antibodies (for T-cell activation)
-
This compound
-
ELISA kits for IL-2 and IFN-γ
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate pre-coated with anti-CD3 antibody. Add anti-CD28 antibody and varying concentrations of this compound.
-
Incubation: Culture the cells for 48-72 hours to allow for T-cell activation and cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Signaling Pathway
HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of T-cell activation. By degrading HPK1, this compound removes this inhibitory signal, leading to enhanced T-cell effector functions.
Caption: Simplified HPK1 signaling pathway in T-cells.
Conclusion
This compound represents a promising tool for cancer immunotherapy research. Its ability to potently and selectively degrade HPK1 leads to enhanced T-cell activation and cytokine production, highlighting its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of HPK1 in anti-tumor immunity and developing novel immunotherapeutic strategies.
The Convergence of Targeted Protein Degradation and Immunotherapy: A Technical Guide to PROTAC HPK1 Degrader-1 and Immune Checkpoint Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PROTAC HPK1 Degrader-1, a novel therapeutic modality at the intersection of targeted protein degradation and cancer immunotherapy. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a key negative regulator of T-cell receptor (TCR) signaling. Its role as an intracellular immune checkpoint makes it a compelling target for enhancing anti-tumor immunity. This document details the mechanism of action of HPK1, the rationale for its degradation using Proteolysis Targeting Chimera (PROTAC) technology, and the synergistic potential of combining HPK1 degradation with immune checkpoint blockade. We present a compilation of preclinical data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: HPK1 as a Key Intracellular Immune Checkpoint
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell activation and effector functions.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and, once activated, dampens the downstream signaling cascade.[3] This inhibitory function makes HPK1 an attractive intracellular target for cancer immunotherapy, aiming to unleash a more robust and sustained anti-tumor T-cell response.[2]
The limitations of current immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, which are effective in only a subset of patients, have spurred the search for novel therapeutic strategies.[4] Targeting intracellular signaling nodes like HPK1 offers a complementary approach to overcoming resistance to conventional ICIs.[2][4] Furthermore, HPK1 has been shown to have kinase-independent scaffolding functions, suggesting that complete protein degradation via PROTACs may offer a therapeutic advantage over small molecule kinase inhibitors.[1]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[4] A PROTAC consists of a ligand that binds to the target protein (HPK1), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
This guide focuses on this compound, a representative molecule in this class, and its potential in combination with immune checkpoint blockade.
The HPK1 Signaling Pathway in T-Cell Regulation
HPK1 exerts its negative regulatory function by intervening in the TCR signaling cascade. Upon antigen presentation and TCR activation, a series of phosphorylation events lead to the formation of a signalosome complex involving key adaptor proteins like SLP-76 and Gads.[4] HPK1 is recruited to this complex and, once catalytically activated, phosphorylates SLP-76 at Serine 376.[3] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of SLP-76 from the signalosome, thereby attenuating downstream signaling pathways, including the activation of PLCγ1, ERK, and subsequent cytokine production (e.g., IL-2).[3][4]
By degrading HPK1, a PROTAC removes this critical negative regulator, leading to enhanced and sustained TCR signaling, increased T-cell proliferation, and elevated production of pro-inflammatory cytokines, ultimately augmenting the anti-tumor immune response.
Caption: HPK1 Signaling Pathway and PROTAC-mediated Degradation.
Quantitative Data Summary
The preclinical efficacy of PROTAC HPK1 degraders has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data for representative molecules, including this compound and other analogous compounds.
Table 1: In Vitro Potency of PROTAC HPK1 Degraders
| Compound | DC50 (nM) | IC50 (pSLP-76 Inhibition, nM) | IL-2 Release EC50 (nM) | Cell Line/System |
| This compound | 1.8[1][5] | 496.1[1][5] | Not Reported | Not Specified |
| Other PROTAC HPK1 Degraders | 1-20[6] | 2-25[6] | 2-20[6] | Human PBMCs |
| Compound 10m | 5.0 ± 0.9[4][7] | Not Reported | Not Reported | Jurkat cells |
| DD205-291 | 5.3[5] | Not Reported | Not Reported | Not Specified |
| PROTAC HPK1 Degrader-3 | 21.26[8] | Not Reported | Not Reported | Not Specified |
| Unnamed PROTAC | <50[9][10] | Not Reported | <100[9][10] | Ramos cells |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: In Vivo Anti-Tumor Efficacy of PROTAC HPK1 Degraders
| Treatment Group | Tumor Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Complete Responders |
| PROTAC HPK1 Degrader (monotherapy) | Colonic | 30 mg/kg, oral | >80%[6] | Not Reported |
| Anti-PD-1 (monotherapy) | Colonic | Not Specified | ~50%[6] | Not Reported |
| PROTAC HPK1 Degrader + Anti-PD-1 | Colonic | 30 mg/kg, oral (PROTAC) | Not Specified | 5/10 (50%)[6][11] |
| PROTAC HPK1 Degrader (monotherapy) | Melanoma | Not Specified | 79%[6] | Not Reported |
| Anti-PD-1 (monotherapy) | Melanoma | Not Specified | 0%[6] | Not Reported |
| HPK1 Inhibitor (monotherapy) | Melanoma | Not Specified | 13%[6] | Not Reported |
| Compound 10m (monotherapy) | MC38 | 3.0 mg/kg, PO, QOD | 30.22%[4] | Not Reported |
| HPK1 Inhibitor (monotherapy) | MC38 | 30 mg/kg, IP, BID | 10.32%[4] | Not Reported |
| DD205-291 + Anti-PD-1 | MC38 | 0.5 mg/kg, oral (DD205-291) | 91.0%[3] | Not Reported |
| PROTAC HPK1 Degrader-3 + Anti-PD-L1 | Not Specified | Not Specified | 65.58%[8] | Not Reported |
| Unnamed PROTAC + Anti-PD-1 | MC38/CT26 | Not Specified | >90%[9][10] | Not Reported |
PO: Per os (oral administration). QOD: Quaque altera die (every other day). IP: Intraperitoneal. BID: Bis in die (twice a day).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its combination with immune checkpoint blockade.
Western Blot Analysis for HPK1 Degradation
This protocol outlines the steps to quantify the degradation of HPK1 in cultured cells following treatment with a PROTAC degrader.
Materials and Reagents:
-
Cell Line (e.g., Jurkat, Ramos, or human PBMCs)
-
PROTAC HPK1 Degrader
-
DMSO (vehicle control)
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies (anti-HPK1, anti-GAPDH or β-actin)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow adherent cells to attach overnight. Treat cells with increasing concentrations of the PROTAC HPK1 degrader (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of HPK1 degradation relative to the vehicle control.
Caption: Experimental Workflow for Western Blot Analysis.
In Vitro T-Cell Activation Assays (IL-2 and IFN-γ Secretion)
This protocol describes the measurement of cytokine secretion from T-cells to assess the functional consequence of HPK1 degradation.
Materials and Reagents:
-
Human PBMCs or Jurkat T-cells
-
PROTAC HPK1 Degrader
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA or CBA (Cytometric Bead Array) kit for IL-2 and IFN-γ detection
Procedure:
-
Cell Preparation and Treatment: Isolate PBMCs from healthy donor blood or culture Jurkat T-cells. Pre-treat the cells with various concentrations of the PROTAC HPK1 degrader for a specified time (e.g., 2-4 hours).
-
T-Cell Stimulation: Add T-cell stimulation reagents to the cell cultures.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the PROTAC degrader concentrations to determine the EC50 values.
In Vivo Syngeneic Mouse Tumor Model Studies
This protocol provides a framework for evaluating the anti-tumor efficacy of a PROTAC HPK1 degrader, alone and in combination with an anti-PD-1 antibody, in a syngeneic mouse model.
Materials and Reagents:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
PROTAC HPK1 Degrader formulated for oral administration
-
Anti-mouse PD-1 antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, PROTAC alone, anti-PD-1 alone, PROTAC + anti-PD-1).
-
Treatment Administration: Administer the treatments as per the defined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and record their final weight.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.
Caption: In Vivo Syngeneic Tumor Model Workflow.
Conclusion and Future Directions
The degradation of HPK1 using PROTAC technology represents a promising and innovative strategy in cancer immunotherapy. The preclinical data for PROTAC HPK1 degraders, both as monotherapy and in combination with immune checkpoint inhibitors, demonstrate superior anti-tumor efficacy compared to traditional HPK1 inhibitors.[6] The ability to eliminate the entire HPK1 protein, including its scaffolding function, likely contributes to this enhanced activity.
The synergistic effect observed with anti-PD-1/PD-L1 antibodies highlights the potential of this combination to overcome resistance to existing immunotherapies and improve patient outcomes.[3][4] Future research in this area will likely focus on the development of orally bioavailable and highly selective HPK1 degraders with optimized pharmacokinetic and pharmacodynamic properties. Further investigation into the impact of HPK1 degradation on other immune cell types within the tumor microenvironment will also be crucial for a comprehensive understanding of its mechanism of action. Ultimately, the clinical translation of PROTAC HPK1 degraders holds the potential to significantly advance the field of cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carnabio.com [carnabio.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
The Scaffolding Roles of Hematopoietic Progenitor Kinase 1 (HPK1) in T-Cell Receptor Signaling
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the scaffolding functions of Hematopoietic Progenitor Kinase 1 (HPK1) in the negative regulation of T-Cell Receptor (TCR) signaling. It covers the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding HPK1's role as an intracellular immune checkpoint and a therapeutic target.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a Ste20-related serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It has been identified as a critical negative regulator of T-cell activation and immune responses.[3][4] Upon TCR engagement, HPK1 is recruited to the primary signaling complex where it acts as a scaffold, orchestrating a series of events that attenuate the signal's strength and duration. This function prevents excessive immune responses but can also be exploited by tumors to evade immune surveillance, making HPK1 a promising target for immuno-oncology.[2][5][6]
While its kinase activity is essential, the scaffolding function of HPK1—its ability to physically interact with and organize other signaling proteins—is fundamental to its regulatory role. This guide details the mechanisms of HPK1 as a molecular scaffold, distinguishing its physical roles from its enzymatic activities and providing the technical basis for its study.
Core Signaling Pathway: HPK1 as a Central Scaffold
The activation of HPK1 and its subsequent negative feedback are tightly integrated into the TCR signalosome through a series of scaffolding interactions.
Recruitment and Activation
Upon TCR engagement with an antigen-MHC complex, a cascade of tyrosine phosphorylation events is initiated by Lck and ZAP-70. This leads to the phosphorylation of key adaptor proteins, creating docking sites for downstream effectors. HPK1 is recruited into this nascent signaling hub, known as the LAT signalosome, through interactions with adaptor proteins like Linker for Activation of T-cells (LAT) and Gads.[7][8][9]
Once localized to the signalosome, HPK1 is phosphorylated on tyrosine 379 (Tyr379) by ZAP-70.[7][8] This phosphorylation event is a critical step, creating a high-affinity binding site for the SH2 domain of the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[7][10][11] The physical interaction between phospho-Tyr379 of HPK1 and the SLP-76 SH2 domain is essential for the full catalytic activation of HPK1.[7][8][11] This recruitment and binding process exemplifies HPK1's primary scaffolding role, placing it in direct proximity to its key substrates and regulatory partners.
The Negative Feedback Loop: Scaffolding for Signal Termination
Once active, HPK1 executes its negative regulatory function, which is critically dependent on its scaffolding capabilities to interact with its substrates.
-
Phosphorylation of SLP-76 : Active HPK1 phosphorylates SLP-76 at a key serine residue, Serine 376 (Ser376).[2][12][13] This is the primary kinase-dependent step in its negative feedback role.
-
Recruitment of 14-3-3 Proteins : The phosphorylation of SLP-76 at Ser376 creates a docking site for 14-3-3 family proteins.[10][12] The binding of 14-3-3 to phospho-Ser376-SLP-76 is a crucial scaffolding event that physically destabilizes the interaction between SLP-76 and the LAT signalosome.[2][7]
-
Ubiquitination and Degradation : The dissociation of the SLP-76/14-3-3 complex from the signalosome exposes SLP-76 to further modification. This leads to the ubiquitination of SLP-76, targeting it for proteasomal degradation.[7][10][13]
-
Signal Attenuation : By orchestrating the removal of the central adaptor SLP-76 from the signalosome, HPK1 effectively dismantles the signaling complex.[13][14] This terminates downstream signaling pathways, including the activation of PLCγ1 and the Ras-MAPK cascade, resulting in reduced calcium flux, diminished ERK phosphorylation, and decreased IL-2 production.[3][13][15][16]
Competitive Scaffolding: Regulation of T-Cell Adhesion
Beyond signal termination, HPK1's scaffolding function plays a role in regulating T-cell adhesion. It competes with the Adhesion and Degranulation Promoting Adaptor Protein (ADAP) for binding to the SH2 domain of SLP-76.[8][17] The SLP-76/ADAP complex is essential for activating the small GTPase Rap1, which in turn mediates the activation of the integrin LFA-1, a key molecule for cell adhesion.[17]
By binding to SLP-76, HPK1 physically limits the pool of SLP-76 available to form a complex with ADAP.[8][17] This competitive binding dampens Rap1 activation and consequently reduces LFA-1-mediated adhesion to ICAM-1.[17] This mechanism highlights a kinase-independent scaffolding role where HPK1's mere presence and binding affinity are sufficient to exert a negative regulatory effect.
Quantitative Data on HPK1 Function
The effects of HPK1 have been quantified through various cellular and biochemical assays. The following tables summarize key findings from studies using HPK1 inhibitors or genetic knockout models.
Table 1: Effect of HPK1 Deficiency on TCR Signaling Events
| Parameter Measured | System | Observation in HPK1-deficient vs. Wild-Type T-cells | Reference(s) |
| SLP-76 Phosphorylation | Murine T-cells | Enhanced and more persistent | [3][15] |
| PLCγ1 Phosphorylation | Murine T-cells | Enhanced | [3][15] |
| Erk Phosphorylation | Murine T-cells | Enhanced and sustained | [3][18] |
| Calcium Flux | Murine T-cells | More persistent | [3][15] |
| IL-2 Production | Jurkat / Primary T-cells | Increased | [12][19][20] |
| IFN-γ Production | Primary T-cells | Increased | [19][21] |
| ADAP-SLP-76 Interaction | Murine T-cells | Increased | [17] |
| Rap1 Activation | Murine T-cells | Elevated | [17] |
Table 2: Potency of Small Molecule Inhibitors on HPK1 Pathway
| Compound | Target / Assay | Value | Reference(s) |
| Hpk1-IN-43 | HPK1 Kinase Activity (IC₅₀) | 0.32 nM | [22] |
| Compound B1 (PROTAC) | pSLP-76 Inhibition (IC₅₀) | 496.1 nM | [23] |
| KHK-6 | HPK1 Kinase Activity (IC₅₀) | 20 nM | [24] |
Note: The values presented are illustrative of the trends observed in the cited literature. For precise data, please refer to the original publications.[2]
Key Experimental Protocols
Investigating the scaffolding functions of HPK1 relies on specific molecular and cellular biology techniques.
Co-Immunoprecipitation (Co-IP) for HPK1-SLP-76 Interaction
This protocol is used to verify the physical association between HPK1 and SLP-76 in T-cells following TCR stimulation.
-
Cell Culture and Stimulation : Culture Jurkat T-cells or primary human T-cells. Stimulate cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 15 minutes).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors).
-
Immunoprecipitation : Pre-clear lysates with Protein A/G beads. Incubate the cleared lysate with an antibody against HPK1 or SLP-76 overnight at 4°C.
-
Immune Complex Capture : Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing : Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Western Blotting : Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the reciprocal protein (e.g., if HPK1 was immunoprecipitated, blot for SLP-76).
In Vitro Kinase Assay
This assay demonstrates the direct phosphorylation of SLP-76 by HPK1.[12]
-
Protein Purification : Express and purify recombinant active HPK1 and kinase-dead HPK1 (as a negative control), along with the substrate, recombinant SLP-76.
-
Reaction Setup : In a microfuge tube, combine purified HPK1 (active or dead) with SLP-76 in a kinase buffer (containing MgCl₂, DTT).
-
Initiate Reaction : Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for detection). Incubate at 30°C for 30 minutes.
-
Stop Reaction : Terminate the reaction by adding SDS-PAGE sample buffer.
-
Detection : Separate the reaction products by SDS-PAGE. Detect phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against SLP-76 (Ser376).
Flow Cytometry for Phospho-SLP-76 (S376)
This method quantifies the level of SLP-76 phosphorylation at the cellular level in response to TCR signaling.[20]
-
Cell Stimulation : Stimulate primary T-cells or a T-cell line with anti-CD3/CD28 for a defined period. Include unstimulated and control samples.
-
Fixation : Immediately fix the cells using a buffer containing formaldehyde (B43269) (e.g., Cytofix buffer) to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization : Permeabilize the cells with a gentle detergent like methanol (B129727) or saponin (B1150181) to allow antibodies to access intracellular epitopes.
-
Staining : Incubate cells with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376). Co-stain with antibodies for cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.
-
Data Acquisition : Analyze the cells on a flow cytometer.
-
Analysis : Quantify the mean fluorescence intensity (MFI) corresponding to the level of phospho-SLP-76 in the cell populations of interest.[2]
Conclusion and Therapeutic Implications
HPK1 is a multifaceted negative regulator of TCR signaling, with its scaffolding function being integral to its mechanism of action. By physically organizing key components of the signalosome, HPK1 initiates a negative feedback loop that leads to the disassembly of the signaling complex and attenuation of the immune response.[2][13] Furthermore, its competitive binding to SLP-76 provides a kinase-independent mechanism to regulate T-cell adhesion.[17]
The pronounced enhancement of T-cell function observed upon genetic or pharmacological inhibition of HPK1 underscores its significance as a therapeutic target.[19][25][26] By blocking HPK1, it is possible to enhance T-cell activation, proliferation, and cytokine production, thereby boosting anti-tumor immunity.[5][6][25] The development of small molecule inhibitors and PROTAC degraders against HPK1 represents a promising strategy in immuno-oncology, aiming to overcome tumor-induced immune suppression and improve the efficacy of cancer immunotherapies.[1][4][23][26] A thorough understanding of HPK1's scaffolding roles is essential for the rational design and evaluation of these next-generation therapeutics.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. benchchem.com [benchchem.com]
- 3. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematopoietic progenitor kinase 1 associates physically and functionally with the adaptor proteins B cell linker protein and SLP-76 in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. scite.ai [scite.ai]
- 16. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPK1 competes with ADAP for SLP-76 binding and via Rap1 negatively affects T-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 20. arcusbio.com [arcusbio.com]
- 21. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 25. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PROTAC HPK1 Degrader-1 on Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] Proteolysis targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[5] This guide provides an in-depth analysis of the effect of PROTAC-mediated degradation of HPK1 on cytokine release, with a focus on "PROTAC HPK1 Degrader-1" and related molecules. By removing the inhibitory brake that HPK1 imposes on immune cells, these degraders can significantly augment the production of key pro-inflammatory and immunomodulatory cytokines.
Core Mechanism of Action
HPK1 functions as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76.[2][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76, effectively dampening the T-cell activation signal.[2] PROTAC HPK1 degraders are heterobifunctional molecules that simultaneously bind to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome.[5] The removal of HPK1 prevents the phosphorylation of SLP-76, leading to sustained downstream signaling, enhanced T-cell activation, and consequently, increased cytokine production.[3][5]
Quantitative Data on HPK1 Degraders
The following tables summarize the available quantitative data for various PROTAC HPK1 degraders, providing insights into their potency and effects on signaling and cytokine release.
Table 1: Potency and Signaling Inhibition of PROTAC HPK1 Degraders
| Compound Name | DC₅₀ (nM) | pSLP-76 Inhibition IC₅₀ (nM) | Cell Line / System |
| This compound (Compound B1) | 1.8[7][8] | 496.1[7][8] | Not Specified |
| PROTAC HPK1 Degrader-5 (Compound 10m) | 5.0 ± 0.9[3][5] | Not Specified | Jurkat cells[5] |
| Unnamed PROTAC HPK1 Degraders | 1-20[9] | 2-25[9] | Not Specified |
Table 2: Effect of PROTAC HPK1 Degraders on Cytokine Release
| Compound Name | Cytokine Measured | Effect | EC₅₀ for IL-2 Release (nM) | Cell Line / System |
| PROTAC HPK1 Degrader-5 (Compound 10m) | IL-2, IFN-γ | Stimulated release[3][5] | Not Specified | Jurkat cells, PBMCs[5] |
| Unnamed PROTAC HPK1 Degraders | IL-2 | Robust T-cell activity[9] | 2-20[9] | Not Specified |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: HPK1 Signaling Pathway and PROTAC Mechanism.
Caption: Experimental Workflow for Cytokine Release Assay.
Experimental Protocols
The following is a generalized protocol for a cytokine release assay to evaluate the effect of a PROTAC HPK1 degrader. This protocol is a composite based on standard immunological techniques mentioned in the literature.[10][11][12][13]
Objective:
To quantify the release of cytokines (e.g., IL-2, IFN-γ, TNF-α) from human peripheral blood mononuclear cells (PBMCs) following treatment with this compound.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for target cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
Centrifuge
-
Plate reader
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL.
-
-
Plate Coating (for solid-phase stimulation):
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with sterile PBS before adding cells.
-
-
Cell Seeding and Treatment:
-
Seed 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of the 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
For soluble stimulation, add anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 72 hours. The incubation time can be optimized depending on the cytokine of interest.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Measure the concentration of the desired cytokines in the collected supernatants using a validated ELISA or multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentration against the concentration of this compound to determine the dose-response relationship.
-
Conclusion
The degradation of HPK1 by PROTACs, including "this compound" and its analogues, represents a powerful strategy to enhance T-cell-mediated immune responses. The available data consistently demonstrates that the removal of HPK1 leads to a significant increase in the production of key cytokines such as IL-2 and IFN-γ. This enhanced cytokine release is a direct consequence of the sustained T-cell activation resulting from the disinhibition of the TCR signaling pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of HPK1 degradation in immuno-oncology and other immune-related disorders. Further studies with specific quantitative data on "this compound" will be crucial for its clinical development.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. criver.com [criver.com]
- 13. labcorp.com [labcorp.com]
The Impact of PROTAC HPK1 Degrader-1 on T Cell Exhaustion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and impact of PROTAC-mediated degradation of Hematopoietic Progenitor Kinase 1 (HPK1) on T cell exhaustion. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has been identified as a critical negative regulator of T cell receptor (TCR) signaling.[1][2][3][4] Its inhibition or degradation presents a promising strategy to enhance anti-tumor immunity and overcome T cell dysfunction. This document summarizes key preclinical data, details experimental methodologies, and visualizes the core signaling pathways and workflows.
Core Concepts: HPK1 and T Cell Exhaustion
T cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, such as the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and sustained expression of inhibitory receptors like PD-1 and LAG-3.[5][6]
HPK1 acts as an intracellular immune checkpoint, dampening T cell activation upon TCR engagement.[1][6] Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76.[2][7] This destabilizes the TCR signaling complex, attenuating downstream pathways, including the phosphorylation of PLCγ1 and ERK, which are crucial for T cell activation and effector function.[2][8] Consequently, high HPK1 expression is correlated with increased T cell exhaustion and poorer patient survival in several cancers.[5]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A PROTAC for HPK1 consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This brings the E3 ligase into proximity with HPK1, leading to its polyubiquitination and subsequent degradation by the proteasome.[9][10] This approach not only inhibits the kinase activity of HPK1 but also eliminates any potential scaffolding functions, offering a more profound and sustained pathway modulation compared to small molecule inhibitors.[9]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative PROTAC HPK1 degraders from preclinical studies. It is important to note that different publications may refer to their specific molecules by different names (e.g., "Compound 10m," "DD205-291," or "PROTAC HPK1 Degrader-1"). The data presented here reflects the consistent findings across these potent and selective degraders.
Table 1: In Vitro Activity of PROTAC HPK1 Degraders
| Parameter | Cell Line | Value | Reference |
| HPK1 Degradation (DC50) | Jurkat | 1.8 - 5.0 nM | [10][11][12][13] |
| pSLP-76 Inhibition (IC50) | Jurkat | 2 - 25 nM | [9][14] |
| IL-2 Release (EC50) | Jurkat / PBMCs | 2 - 20 nM | [9][14] |
| Maximal HPK1 Degradation (Dmax) | Jurkat | >95% | [10][11][13] |
Table 2: In Vivo Anti-Tumor Efficacy of PROTAC HPK1 Degraders
| Syngeneic Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Complete Responders | Reference |
| MC38 (Colon) | PROTAC HPK1 Degrader | 30 mg/kg, p.o. | >80% | - | [9][14] |
| MC38 (Colon) | Anti-PD-1 | - | ~50% | - | [9][14] |
| MC38 (Colon) | PROTAC + Anti-PD-1 | 30 mg/kg, p.o. | - | 5/10 (50%) | [9][14] |
| B16F10 (Melanoma) | PROTAC HPK1 Degrader | - | 79% | - | [9] |
| B16F10 (Melanoma) | Anti-PD-1 | - | 0% | - | [9] |
| B16F10 (Melanoma) | HPK1 Inhibitor | - | 13% | - | [9] |
| MC38 (Colon) | PROTAC (DD205-291) + Anti-PD-1 | 0.5 mg/kg, p.o. | 91% | - | [4][15] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
HPK1 Degradation Assay in Jurkat Cells (Western Blot)
Objective: To quantify the degradation of HPK1 protein induced by a PROTAC degrader.
Methodology:
-
Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 24-well plates at a density of approximately 2 x 105 cells/well. They are then treated with increasing concentrations of the PROTAC HPK1 degrader (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time, typically 24 hours.
-
Cell Lysis: After incubation, cells are harvested, washed with cold PBS, and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for HPK1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software. The level of HPK1 is normalized to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximal degradation) are calculated from the dose-response curve.
T Cell Activation Assay (Cytokine Release)
Objective: To measure the effect of HPK1 degradation on T cell activation by quantifying the secretion of IL-2 and IFN-γ.
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, Jurkat T cells can be used.
-
T Cell Stimulation: 96-well plates are pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C.
-
Treatment and Seeding: PBMCs or Jurkat cells are seeded into the coated wells at a density of 1 x 105 cells/well in the presence of soluble anti-CD28 antibody (1-2 µg/mL). Cells are concurrently treated with various concentrations of the PROTAC HPK1 degrader or DMSO.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
Cytokine Quantification (ELISA): The concentrations of IL-2 and IFN-γ in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokine standards. The concentration of cytokines in the samples is determined from the standard curve. The EC50 (concentration for 50% of maximal effect) for cytokine release is calculated.
SLP-76 Phosphorylation Assay (Flow Cytometry)
Objective: To assess the functional consequence of HPK1 degradation on its direct downstream target, SLP-76.
Methodology:
-
Cell Treatment: Jurkat cells or isolated human T cells are treated with the PROTAC HPK1 degrader for a predetermined time (e.g., 4-24 hours) to ensure HPK1 degradation.
-
T Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies for a short period (e.g., 15 minutes) to induce TCR signaling and SLP-76 phosphorylation.
-
Fixation and Permeabilization: Cells are immediately fixed with a fixation buffer (e.g., 4% paraformaldehyde) to stop the signaling cascade. Subsequently, they are permeabilized with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376). Surface markers (e.g., CD3, CD4, CD8) can be co-stained to identify specific T cell subsets.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the phospho-SLP-76 signal is quantified.
-
Data Analysis: The gMFI of pSLP-76 in the degrader-treated group is compared to the stimulated, vehicle-treated control group to determine the percentage of inhibition. The IC50 for pSLP-76 inhibition is calculated.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of the PROTAC HPK1 degrader as a monotherapy and in combination with immune checkpoint blockade.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., 1 x 106 MC38 colon carcinoma cells) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm3). Mice are then randomized into different treatment groups (e.g., vehicle, PROTAC HPK1 degrader, anti-PD-1 antibody, combination therapy).
-
Treatment Administration: The PROTAC HPK1 degrader is administered, for example, by oral gavage (p.o.) at a specified dose and schedule (e.g., 30 mg/kg, daily or every other day). The anti-PD-1 antibody is typically administered intraperitoneally (i.p.).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at the end of the study period. Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group. The number of tumor-free mice (complete responders) is also recorded.
Conclusion
The degradation of HPK1 via PROTAC technology represents a compelling therapeutic strategy to counteract T cell exhaustion and enhance anti-tumor immunity. By eliminating the HPK1 protein, these degraders robustly block the negative regulatory signal on the TCR pathway, leading to stabilized SLP-76, enhanced downstream signaling, and increased production of key effector cytokines. Preclinical data consistently demonstrates that PROTAC HPK1 degraders can reverse T cell exhaustion, leading to superior tumor growth inhibition compared to both traditional HPK1 kinase inhibitors and immune checkpoint blockade alone.[9] Furthermore, the combination of HPK1 degradation with anti-PD-1 therapy shows synergistic effects, resulting in a high rate of complete tumor responses in preclinical models.[9][11][14] These findings strongly support the continued investigation and clinical development of PROTAC HPK1 degraders as a novel immunotherapy for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Isolation of Untouched Human CD8+ T Cells from Peripheral Blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 10. In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti-PD-1/PD-L1 Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. promega.com [promega.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Regulatory T Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] While its role in conventional T cells is well-documented, recent evidence has illuminated its significant influence on the function and stability of regulatory T cells (Tregs). This technical guide provides an in-depth examination of HPK1's role in Tregs, summarizing key quantitative data, detailing experimental protocols for its investigation, and illustrating the underlying signaling pathways. Understanding the intricate relationship between HPK1 and Tregs is paramount for the development of novel immunotherapeutic strategies, particularly in the context of oncology.
HPK1 as a Negative Regulator of Treg Function
Tregs, characterized by the expression of the transcription factor Foxp3, are essential for maintaining immune homeostasis and preventing autoimmunity.[6] However, in the tumor microenvironment, their immunosuppressive activity can impede effective anti-tumor immune responses. HPK1 acts as an intracellular checkpoint, dampening TCR signaling and thereby modulating Treg function.[1][3][4][5]
Studies using HPK1 knockout (HPK1-/-) mice have revealed that the absence of HPK1 in Tregs leads to a paradoxical phenotype. While the number of Tregs is often elevated in these mice, their suppressive function is significantly impaired.[1][3][7] HPK1-/- Tregs fail to effectively inhibit the proliferation of effector T cells (Teffs).[1][3][7] This functional impairment is associated with an altered cytokine and chemokine expression profile upon TCR stimulation, including the aberrant production of pro-inflammatory mediators such as IFN-γ, IL-2, CCL3, and CCL4.[1][3] This suggests that HPK1 is crucial for maintaining the suppressive identity and stability of Tregs. The loss of HPK1 can lead to a "fragile Treg" phenotype, where Tregs produce IFN-γ and lose their suppressive capacity without a corresponding decrease in Foxp3 expression.[1]
Quantitative Data on HPK1's Impact on Treg Function
The following tables summarize the key quantitative findings from studies investigating the role of HPK1 in Tregs.
| Parameter | Wild-Type Tregs | HPK1-/- Tregs | Reference |
| Treg Suppressive Activity | |||
| Suppression of Teff Proliferation (1:1 Treg:Teff ratio) | 85% | 26% | [1] |
| Cytokine Production by Tregs (pg/mL) | |||
| IFN-γ | Undetectable | >2000 | [1] |
| IL-2 | Undetectable | ~150 | [1] |
| CCL3 | ~1000 | ~4000 | [1] |
| CCL4 | ~200 | ~1000 | [1] |
| Signaling Pathway Activation | |||
| Sustained Erk MAPK Phosphorylation | Baseline | Elevated | [1] |
| Sustained p65/RelA NF-κB Phosphorylation | Baseline | Elevated | [1] |
Table 1: Functional and Signaling Changes in HPK1-/- Tregs Compared to Wild-Type Tregs.
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in Regulatory T Cells
HPK1 functions as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76 at Serine 376.[1][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][8] This cascade of events dampens the downstream signaling required for T-cell activation. In Tregs, this pathway is critical for maintaining their suppressive function. The loss of HPK1 results in elevated and sustained activation of the Erk MAPK and NF-κB pathways, contributing to the observed "fragile" Treg phenotype.[1]
Caption: HPK1 signaling cascade in Tregs.
Experimental Workflow for Investigating HPK1's Role in Tregs
The following diagram outlines a typical workflow for studying the impact of HPK1 on Treg function. This workflow integrates Treg isolation, in vitro functional assays, and molecular analysis of signaling pathways.
Caption: A typical experimental workflow.
Experimental Protocols
In Vitro Treg Suppression Assay
This assay measures the ability of a Treg population to suppress the proliferation of conventional T cells (Tconv) in vitro.[9]
Materials:
-
Isolated Tregs (CD4+CD25+) and Tconvs (CD4+CD25-) or Teffs.
-
T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin).
-
Anti-CD3 and anti-CD28 antibodies or beads.
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
-
96-well round-bottom plates.
Procedure:
-
Label the Tconv/Teff cells with a proliferation dye like CFSE according to the manufacturer's protocol.[9]
-
Plate the labeled Tconv/Teff cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.[10]
-
Add Tregs at varying ratios to the Tconv/Teff cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv).[10]
-
Include control wells with Tconv/Teff cells alone (maximum proliferation) and unstimulated Tconv/Teff cells (background).
-
Stimulate the co-cultures with anti-CD3/anti-CD28 antibodies or beads.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.[9][10]
-
Assess proliferation by flow cytometry (for CFSE dilution) or by measuring [3H]-thymidine incorporation.[9]
-
Calculate the percentage of suppression for each Treg:Tconv ratio.
Flow Cytometry for Treg Analysis
This protocol allows for the identification and quantification of Tregs based on the expression of key surface and intracellular markers.[11][12]
Materials:
-
Single-cell suspension from spleen, lymph nodes, or peripheral blood.
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD25, and Foxp3. A viability dye is also recommended.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Fixation/Permeabilization buffer (for intracellular Foxp3 staining).
Procedure:
-
Prepare a single-cell suspension of lymphocytes.
-
Stain for surface markers (CD3, CD4, CD25) by incubating cells with the antibody cocktail in FACS buffer on ice.
-
Wash the cells with FACS buffer.
-
If performing intracellular staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.[13]
-
Stain for intracellular Foxp3 by incubating the fixed and permeabilized cells with the anti-Foxp3 antibody.[13]
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on lymphocytes, then CD3+ T cells, followed by CD4+ T cells. Within the CD4+ population, identify Tregs as CD25+Foxp3+.[11]
In Vitro HPK1 Kinase Assay
This assay measures the enzymatic activity of HPK1 and can be used to screen for inhibitors.[14][15]
Materials:
-
Recombinant active HPK1.
-
Myelin Basic Protein (MBP) as a substrate.
-
[γ-³³P]ATP or an ADP-Glo™ Kinase Assay kit.
-
Kinase assay buffer.
-
Test inhibitors.
Procedure (using ADP-Glo™): [14][15]
-
Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.
-
Add the master mix to the wells of a microplate.
-
Add the test inhibitor or vehicle control.
-
Initiate the reaction by adding diluted HPK1 kinase.
-
Incubate at 30°C for a defined period (e.g., 45 minutes).[14]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[14]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.[14]
-
Measure the luminescence using a microplate reader. The signal is proportional to HPK1 activity.
Conclusion and Future Directions
HPK1 is a critical regulator of Treg function, and its inhibition represents a promising strategy to enhance anti-tumor immunity by destabilizing Treg-mediated suppression. The aberrant cytokine profile of HPK1-deficient Tregs suggests a potential for converting them from a suppressive to a pro-inflammatory phenotype within the tumor microenvironment. Further research is warranted to fully elucidate the downstream consequences of HPK1 inhibition in Tregs and to explore the therapeutic potential of small molecule HPK1 inhibitors, both as monotherapies and in combination with other immunotherapies.[4][16] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of HPK1 in regulatory T cell biology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Metabolic Control of Treg Cell Stability, Plasticity, and Tissue-Specific Heterogeneity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Treg cell suppressive assays [protocols.io]
- 11. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biofeng.com [biofeng.com]
- 16. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
An In-depth Technical Guide to PROTAC HPK1 Degrader-1 and its Impact on SLP76 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC HPK1 Degrader-1, a potent degrader of Hematopoietic Progenitor Kinase 1 (HPK1). It details the molecule's mechanism of action, its effect on the phosphorylation of the key signaling adapter protein SLP76, and provides detailed experimental protocols and quantitative data to facilitate further research and development in immuno-oncology.
Introduction: HPK1 as a Key Negative Regulator in T-Cell Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates several downstream targets, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP76). This phosphorylation event at Serine 376 of SLP76 leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex and dampens T-cell activation.[1] This inhibitory role makes HPK1 an attractive therapeutic target in immuno-oncology. By inhibiting or degrading HPK1, T-cell activation and anti-tumor immune responses can be enhanced.
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality to eliminate target proteins rather than just inhibiting their enzymatic activity. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, HPK1), a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL). This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This guide focuses on a specific HPK1-targeting PROTAC, referred to as this compound, and its functional consequence on SLP76 phosphorylation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant HPK1 degraders for comparative purposes.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| DC₅₀ (HPK1 Degradation) | 1.8 nM | [2][3] | |
| IC₅₀ (SLP76 Phosphorylation Inhibition) | 496.1 nM | [2][3] |
Table 2: Comparative Data of Other PROTAC HPK1 Degraders
| Compound Name | DC₅₀ (HPK1 Degradation) | Cell Line/System | Reference |
| PROTAC HPK1 Degrader-2 | 23 nM | Human PBMC | [4] |
| Compound 10m | 5.0 ± 0.9 nM | Jurkat cells | [5][6] |
| DD205-291 | 5.3 nM | [3] | |
| PROTAC HPK1 Degrader-4 | 3.16 nM | [3] | |
| PROTAC HPK1 Degrader-5 | 5.0 nM | [3] |
Signaling Pathways and Mechanisms of Action
HPK1-Mediated Negative Regulation of TCR Signaling
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated. HPK1 is recruited to the signalosome where it becomes activated and phosphorylates SLP76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the attenuation of the T-cell response.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to HPK1 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, which brings HPK1 in close proximity to the E3 ligase machinery. The E3 ligase then polyubiquitinates HPK1, marking it for degradation by the 26S proteasome. The degradation of HPK1 prevents the phosphorylation of SLP76, thereby removing the negative feedback loop and enhancing T-cell activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Western Blotting for HPK1 Degradation and pSLP76 Inhibition
This protocol is designed to quantify the degradation of HPK1 and the inhibition of SLP76 phosphorylation at Serine 376 in response to treatment with this compound.
Experimental Workflow:
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-HPK1, Rabbit anti-pSLP76 (Ser376), Rabbit anti-total SLP76, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.
-
Seed cells at an appropriate density and treat with varying concentrations of this compound for the desired time (e.g., 24 hours for degradation).
-
For pSLP76 analysis, stimulate the cells with anti-CD3/CD28 for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize HPK1 and pSLP76 levels to the loading control and total SLP76, respectively.
-
IL-2 Release Assay (ELISA)
This assay measures the secretion of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation, following treatment with this compound.
Experimental Workflow:
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium
-
This compound
-
Anti-CD3/CD28 antibodies for stimulation
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, recombinant IL-2 standard, and substrate)
-
96-well ELISA plates
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Plate Jurkat cells or PBMCs in a 96-well plate.
-
Pre-treat cells with different concentrations of this compound for a specified duration (e.g., 2 hours).
-
Stimulate the cells with anti-CD3/CD28 antibodies and incubate for 24-48 hours.
-
-
Sample Collection:
-
Centrifuge the plate and carefully collect the supernatant.
-
-
ELISA:
-
Perform the IL-2 ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding cell culture supernatants and a standard curve of recombinant IL-2.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.
-
Cereblon (CRBN) Recruitment Assay
To confirm that this compound acts through the recruitment of the E3 ligase Cereblon, a CRBN engagement assay can be performed. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common method for this.
Principle: This assay measures the proximity of HPK1 and CRBN induced by the PROTAC. Typically, one protein (e.g., CRBN) is tagged with a donor fluorophore (e.g., Terbium) and the other (e.g., HPK1) with an acceptor fluorophore (e.g., d2). When the PROTAC brings the two proteins together, FRET occurs, resulting in a detectable signal.
General Protocol Outline:
-
Reagents:
-
Recombinant tagged HPK1 protein
-
Recombinant tagged CRBN-DDB1 complex
-
This compound
-
Anti-tag antibodies conjugated to TR-FRET donor and acceptor fluorophores
-
Assay buffer
-
-
Procedure:
-
In a microplate, combine the recombinant proteins, the labeled antibodies, and serial dilutions of the PROTAC.
-
Incubate to allow for complex formation.
-
Read the plate on a TR-FRET compatible reader, measuring the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
-
Conclusion
This compound is a potent and effective degrader of HPK1, a key negative regulator of T-cell signaling. By inducing the degradation of HPK1, this PROTAC inhibits the phosphorylation of SLP76 at Serine 376, thereby augmenting T-cell activation as evidenced by increased IL-2 production. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and similar molecules in the field of immuno-oncology. The detailed methodologies and structured data facilitate the replication and expansion of these findings, ultimately contributing to the development of novel cancer immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Targets of PROTAC HPK1 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular targets and mechanism of action of PROTAC HPK1 Degrader-1, a potent degrader of Hematopoietic Progenitor Kinase 1 (HPK1). This document outlines the critical role of HPK1 in immune regulation, the therapeutic rationale for its degradation, and the specific molecular interactions and cellular consequences of treatment with this compound. Detailed experimental protocols and quantitative data are presented to support the findings.
Introduction: HPK1 as a Key Negative Regulator in Immune Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell and B-cell receptor signaling, effectively acting as an intracellular immune checkpoint.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the downstream signaling cascade, leading to attenuated T-cell activation, proliferation, and effector functions.[1][3] This inhibitory role has positioned HPK1 as a promising therapeutic target in immuno-oncology, where its removal is sought to enhance anti-tumor immunity.[4][5]
This compound: Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to specifically eliminate the HPK1 protein. It consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[6] This ternary complex formation facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[6] This degradation-based approach offers a distinct advantage over traditional kinase inhibition by eliminating both the catalytic and non-catalytic scaffolding functions of the target protein.[6]
Molecular Targets and Efficacy of this compound
The primary molecular target of this compound is the HPK1 protein. The efficacy of this targeted degradation is quantified by its DC50 value, which represents the concentration required to degrade 50% of the target protein.
| Compound | Target | DC50 (nM) | Cell Line | Reference |
| This compound | HPK1 | 1.8 | Not Specified | [7][8] |
| Other HPK1 PROTACs | HPK1 | 5.0 - 23 | Jurkat, PBMC | [6][8] |
In addition to its degradation potency, this compound also exhibits inhibitory effects on the downstream signaling pathway, as evidenced by its ability to inhibit the phosphorylation of SLP-76, a key substrate of HPK1.[7][8]
| Compound | Effect | IC50 (nM) | Assay | Reference |
| This compound | Inhibition of SLP-76 phosphorylation | 496.1 | Not Specified | [7][8] |
HPK1 Signaling Pathway and the Impact of its Degradation
HPK1 is a central node in the TCR signaling pathway. Upon TCR activation, a cascade of phosphorylation events leads to the recruitment and activation of HPK1.[1][3] Activated HPK1 then phosphorylates key adaptor proteins, most notably SLP-76 at Serine 376.[4] This phosphorylation event leads to the recruitment of the E3 ubiquitin ligase 14-3-3, resulting in the ubiquitination and subsequent degradation of SLP-76, thereby attenuating the T-cell response.[4] By degrading HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, leading to enhanced T-cell activation, proliferation, and cytokine production, such as IL-2 and IFN-γ.[5][9]
Caption: HPK1 Signaling Pathway and PROTAC-mediated Degradation.
Experimental Protocols
Western Blotting for HPK1 Degradation
This protocol is used to determine the extent of HPK1 protein degradation following treatment with this compound.
-
Cell Culture and Treatment: Jurkat cells or human Peripheral Blood Mononuclear Cells (PBMCs) are cultured to an appropriate density.[6] Cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for HPK1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the HPK1 bands is quantified using image analysis software and normalized to the loading control. The DC50 value is calculated from the dose-response curve.
ADP-Glo™ Kinase Assay for HPK1 Inhibition
This assay is used to measure the inhibitory activity of compounds on HPK1 kinase activity.
-
Reaction Setup: The assay is performed in a multi-well plate. Recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP are combined in a kinase reaction buffer.
-
Compound Addition: this compound is added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.[6]
Global Proteomics for Selectivity Profiling
This method provides an unbiased assessment of the selectivity of this compound.
-
Sample Preparation: Jurkat cells are treated with a high concentration of this compound (e.g., 100-fold the DC50) or DMSO for 24 hours.[6]
-
Protein Extraction and Digestion: Proteins are extracted from the cell lysates, and their concentration is determined. The proteins are then reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The MS/MS spectra are searched against a human protein database to identify and quantify the proteins in each sample. The relative abundance of each protein in the treated versus control samples is determined.
-
Selectivity Assessment: Proteins that are significantly downregulated in the presence of the degrader are identified as potential off-targets. An ideal degrader will show high selectivity for HPK1 with minimal impact on other proteins.[6]
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a highly potent and specific degrader of HPK1. By targeting HPK1 for proteasomal degradation, it effectively removes a key negative regulator of T-cell signaling. This leads to enhanced immune responses, highlighting its potential as a therapeutic agent in immuno-oncology. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on the development of novel immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC HPK1 Degrader-1: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC HPK1 Degrader-1, a potent and highly efficient heterobifunctional degrader targeting Hematopoietic Progenitor Kinase 1 (HPK1). This document details its mechanism of action, the recruitment of the Cereblon (CRBN) E3 ligase, and its effects on downstream signaling pathways. Included are quantitative data, detailed experimental protocols for its characterization, and visualizations of key biological and experimental processes.
Introduction to HPK1 and Targeted Protein Degradation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling. By dampening T-cell activation, HPK1 has emerged as a promising therapeutic target in immuno-oncology. Traditional small-molecule inhibitors can block the kinase activity of HPK1, but they may not address its non-catalytic scaffolding functions.
Proteolysis-targeting chimera (PROTAC) technology offers an alternative and powerful strategy. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.
This compound (Compound B1) is a thalidomide-based PROTAC that has been identified as a highly efficient degrader of HPK1. It recruits the E3 ligase Cereblon (CRBN) to induce the degradation of HPK1, thereby providing a valuable chemical tool to investigate both the kinase-dependent and -independent roles of HPK1 in TCR signaling.[1]
Mechanism of Action: E3 Ligase Recruitment
The core function of this compound is to orchestrate the formation of a ternary complex between HPK1 and the CRBN E3 ligase. The degrader molecule itself consists of three key components: a ligand that binds to HPK1, a ligand that recruits CRBN (in this case, a thalidomide (B1683933) derivative), and a chemical linker that connects the two.
The formation of this HPK1-Degrader-CRBN complex brings the E3 ligase in close proximity to HPK1, an event that does not naturally occur. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme (associated with the CRBN complex) to lysine (B10760008) residues on the surface of HPK1. The resulting polyubiquitinated HPK1 is then recognized and degraded by the 26S proteasome. After degradation, the PROTAC is released and can catalytically induce the degradation of further HPK1 molecules.
References
Unraveling the Potency of PROTAC HPK1 Degrader-1: A Structural and Mechanistic Deep Dive
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structural basis for the activity of PROTAC HPK1 Degrader-1, a potent degrader of Hematopoietic Progenitor Kinase 1 (HPK1). By elucidating the molecular interactions and degradation machinery involved, we aim to equip researchers with the foundational knowledge to advance the development of novel immunotherapies.
Core Mechanism: Orchestrating Targeted Degradation
This compound operates as a heterobifunctional molecule, designed to simultaneously engage HPK1 and an E3 ubiquitin ligase, thereby inducing the targeted degradation of HPK1 via the ubiquitin-proteasome system. This targeted protein removal offers a powerful therapeutic strategy, particularly in the context of immuno-oncology where HPK1 acts as a negative regulator of T-cell activation.
The fundamental mechanism of action for this compound, and other similar HPK1 PROTACs, involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. The degrader facilitates the formation of a ternary complex between HPK1 and CRBN. This proximity enables the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of HPK1. The resulting polyubiquitinated HPK1 is then recognized and degraded by the 26S proteasome. This process is effectively blocked by pretreatment with proteasome inhibitors, such as MG132, or NEDD8-activating enzyme inhibitors, like MLN4924, which are crucial for the function of cullin-RING ligases like CRBN.
The Structural Blueprint for Activity: A Tale of Two Bindings and a Linker
While a definitive crystal structure of the HPK1-Degrader-1-CRBN ternary complex is not yet publicly available, computational modeling of similar pyrazine-based HPK1 PROTACs provides significant insights into the key structural determinants of activity.
The PROTAC molecule itself is comprised of three key components:
-
A high-affinity ligand for HPK1: This "warhead" is designed to bind specifically to the ATP-binding pocket of the HPK1 kinase domain. For many potent HPK1 PROTACs, a pyrazine (B50134) carboxamide moiety serves this purpose, forming crucial hydrogen bond interactions with hinge region residues such as Glu92 and Cys94.
-
A ligand for the E3 ubiquitin ligase: this compound utilizes a thalidomide-based ligand to recruit the CRBN E3 ligase.
-
A chemical linker: This component connects the HPK1 and CRBN ligands. The length, rigidity, and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex. Studies have shown that more conformationally constrained linkers can lead to improved stability and better pharmacokinetic properties.
The formation of a stable ternary complex is paramount for efficient degradation. The overall stability is influenced not only by the individual binding affinities of the warhead and the E3 ligase ligand but also by the cooperative interactions established between the two proteins once brought into proximity by the PROTAC. Molecular dynamics simulations of similar HPK1-PROTAC-CRBN complexes suggest that stable ternary structures are indeed formed, validating the design strategy of these degraders.
Quantitative Profile of HPK1 Degraders
The efficacy of this compound and other analogous compounds has been quantified through various biochemical and cellular assays. The following tables summarize key performance metrics.
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference(s) |
| This compound (B1) | 1.8 | N/A | Not Specified | [1] |
| Compound D02 | 3.07 ± 1.81 | 98.33 | Jurkat | [2] |
| Compound 10m | 5.0 ± 0.9 | ≥ 99 | Jurkat | [3][4] |
| PROTAC HPK1 Degrader-2 | 23 | N/A | Human PBMC | [5] |
| PROTAC HPK1 Degrader-4 (E3) | 3.16 | N/A | Not Specified | [5] |
| DD205-291 | 5.3 | N/A | Not Specified | [5] |
N/A: Not Available
| Compound | IC₅₀ (nM) - SLP76 Phosphorylation | IC₅₀ (nM) - HPK1 Kinase Activity | Cell Line/Assay | Reference(s) |
| This compound (B1) | 496.1 | N/A | Not Specified | [1][5] |
| Compound D02 | 11.38 | N/A | Jurkat | [2] |
| Compound 3a (inhibitor) | N/A | 48 | ADP-Glo Assay | [6] |
| Compound | EC₅₀ (nM) - IL-2 Secretion | EC₅₀ (nM) - IFN-γ Secretion | Cell Line | Reference(s) |
| Compound D02 | 4.51 | 3.02 | Human Primary T cells | [2] |
Visualizing the Mechanism and Workflows
To further clarify the intricate processes involved in the action of this compound, the following diagrams illustrate the core signaling pathway, the PROTAC mechanism, and a typical experimental workflow.
Caption: HPK1-mediated negative regulation of T-cell receptor signaling.
Caption: Mechanism of PROTAC-induced HPK1 degradation.
Caption: General experimental workflow for characterizing HPK1 degraders.
Detailed Experimental Protocols
The characterization of this compound relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
HPK1 Degradation Assay (Western Blotting)
This protocol is used to determine the dose-dependent degradation of HPK1 in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HPK1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize HPK1 band intensity to the loading control.
-
Plot the percentage of HPK1 remaining versus the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the DC₅₀ value.
-
SLP76 Phosphorylation Assay (Flow Cytometry)
This method quantifies the inhibition of HPK1's kinase activity by measuring the phosphorylation of its direct substrate, SLP76, in individual cells.
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells as described in section 5.1.1.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 5-15 minutes to induce TCR signaling and HPK1 activation.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer) to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP76 (p-SLP76) for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the p-SLP76 signal.
-
Plot the MFI against the PROTAC concentration and fit the data to determine the IC₅₀ value for the inhibition of SLP76 phosphorylation.
-
IL-2 Secretion Assay (ELISA)
This assay measures the functional consequence of HPK1 degradation, which is the enhancement of T-cell activation, by quantifying the secretion of the cytokine Interleukin-2 (B1167480) (IL-2).
-
Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.
-
Treat cells with varying concentrations of this compound for 24 hours in a 96-well plate.
-
-
T-Cell Stimulation:
-
Stimulate the cells with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) to induce T-cell activation and cytokine production.
-
-
Sample Collection:
-
After 24-48 hours of stimulation, collect the cell culture supernatant by centrifugation.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for human IL-2 according to the manufacturer's protocol. Briefly:
-
Coat a 96-well plate with a capture antibody specific for IL-2.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody for IL-2.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-2 standards.
-
Calculate the concentration of IL-2 in the cell culture supernatants from the standard curve.
-
Plot the IL-2 concentration against the PROTAC concentration and fit the data to determine the EC₅₀ value for IL-2 secretion.
-
Conclusion
This compound represents a promising class of molecules for cancer immunotherapy by targeting HPK1 for degradation. Its activity is underpinned by the formation of a ternary complex with HPK1 and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation. The structural integrity of the PROTAC, particularly the nature of the linker, is a critical determinant of its efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of potent and selective HPK1 degraders. Further elucidation of the ternary complex structure through techniques like X-ray crystallography or cryo-electron microscopy will undoubtedly accelerate the rational design of next-generation HPK1-targeting therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative measurement of T-lymphocyte activation by an enzyme-linked immunosorbent assay (ELISA) detecting interleukin-2 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. rcsb.org [rcsb.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. stemcell.com [stemcell.com]
Methodological & Application
Reconstituting PROTAC HPK1 Degrader-1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reconstitution and use of PROTAC HPK1 Degrader-1 in cell culture experiments. Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its degradation via Proteolysis Targeting Chimeras (PROTACs) presents a promising strategy for enhancing anti-tumor immunity.[3][4] this compound is a potent and specific degrader of HPK1, offering a valuable tool for investigating TCR signaling and developing novel immunotherapies.[5][6]
Product Information and Storage
This compound is a light yellow to yellow solid.[5][6] Adherence to proper storage and handling procedures is crucial to maintain its stability and activity.
| Property | Value |
| Molecular Weight | 785.84 g/mol |
| Molecular Formula | C43H43N7O8 |
| CAS Number | 3034182-97-0 |
| Appearance | Light yellow to yellow solid |
| Purity | >99% |
| Solubility | 100 mg/mL in DMSO |
| Storage (Dry Powder) | 4°C, protected from light |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
Data sourced from MedchemExpress.[5][6]
Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[7] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[8][] The degradation of HPK1 removes its inhibitory effect on the T-cell receptor (TCR) signaling pathway, leading to enhanced T-cell activation.[10]
HPK1 Signaling Pathway
HPK1 acts as a negative regulator in the TCR signaling cascade. Upon TCR activation, HPK1 phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP76), which leads to the attenuation of downstream signals such as ERK phosphorylation and subsequent reduction in cytokine production like IL-2.[2][10] By degrading HPK1, this compound prevents the phosphorylation of SLP76, thereby enhancing T-cell activation and cytokine release.[6][11]
Experimental Protocols
Reconstitution of this compound
Materials:
-
This compound powder
-
Anhydrous or sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of powder (MW = 785.84), add 127.25 µL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][6]
-
Store the aliquots as recommended in the table above.
Cell Culture Treatment
Recommended Cell Lines:
Procedure:
-
Culture cells in appropriate media and conditions.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the degrader in cell culture medium to achieve the desired final concentrations. The potent degradation activity of this compound (DC50 = 1.8 nM) suggests starting with a concentration range of 0.1 nM to 100 nM.[6][11]
-
Add the diluted degrader to the cells and incubate for the desired period. A 24-hour incubation is a common starting point for assessing protein degradation.[7]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest degrader treatment.
Experimental Workflow and Assays
A typical workflow to evaluate the efficacy of this compound involves confirming target degradation and assessing the functional consequences.
Western Blotting for HPK1 Degradation and Pathway Modulation
Objective: To quantify the degradation of HPK1 and assess the phosphorylation status of downstream signaling proteins.
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HPK1, phospho-SLP76 (S376), phospho-ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the DC50 (concentration for 50% degradation) of HPK1.
Cytokine Release Assay
Objective: To measure the functional outcome of HPK1 degradation on T-cell activation.
Procedure:
-
After treating cells (e.g., PBMCs stimulated with anti-CD3/CD28 antibodies) with this compound, collect the cell culture supernatant.[12]
-
Measure the concentration of cytokines such as IL-2 and IFN-γ using commercially available ELISA kits or a cytometric bead array (CBA) according to the manufacturer's instructions.[4][7]
Cell Viability Assay
Objective: To assess the cytotoxic effects of the degrader.
Procedure:
-
After the treatment period, assess cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels.
-
Follow the manufacturer's protocol to determine the effect of the degrader on cell proliferation and viability.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and other reported HPK1 degraders.
| Compound | DC50 (HPK1 Degradation) | IC50 (pSLP76 Inhibition) | Cell Line/System |
| This compound | 1.8 nM | 496.1 nM | Not specified |
| PROTAC HPK1 Degrader-2 | 23 nM | Not specified | Human PBMC |
| PROTAC HPK1 Degrader-4 | 3.16 nM | Not specified | Not specified |
| PROTAC HPK1 Degrader-5 | 5.0 nM | Not specified | Jurkat |
Data compiled from multiple sources.[11][12][13]
These protocols and application notes provide a comprehensive guide for the effective use of this compound in cell culture. By understanding its mechanism of action and employing appropriate experimental workflows, researchers can further elucidate the role of HPK1 in immune regulation and explore its potential as a therapeutic target.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for In Vitro Profiling of PROTAC HPK1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a critical negative regulator of immune responses, particularly in T cells.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to an attenuation of the immune signal.[2][3][4] This immunosuppressive role has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[1][2]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[5][6] A PROTAC consists of a ligand that binds the protein of interest (HPK1), another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8]
These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the activity of PROTAC HPK1 Degrader-1, from direct biochemical inhibition and cellular degradation to downstream functional consequences on T-cell signaling.
HPK1 Signaling Pathway in T-Cells
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated that leads to T-cell activation.[9] HPK1 acts as a negative feedback loop in this pathway. Activated HPK1 phosphorylates SLP-76 at Serine 376, which creates a binding site for 14-3-3 proteins.[4][10] This interaction disrupts the formation of the TCR signaling complex, thereby dampening T-cell activation and proliferation.[4][10] By inducing the degradation of HPK1, a PROTAC removes this inhibitory signal, leading to enhanced and sustained T-cell activation.
General Experimental Workflow
The characterization of a PROTAC degrader involves a multi-step process to confirm its mechanism of action and quantify its potency. This workflow begins with biochemical assays to assess direct target engagement, followed by cell-based assays to measure protein degradation and the resulting impact on downstream signaling pathways and cellular functions.
Data Presentation: In Vitro Activity of HPK1 PROTAC Degraders
The following table summarizes key quantitative metrics for this compound and other representative HPK1 PROTACs based on published data.
| Compound Name | Assay Type | Cell Line / System | Parameter | Value | Reference |
| This compound (Compound B1) | Cellular Degradation | - | DC₅₀ | 1.8 nM | [11][12] |
| Cellular Target Engagement | - | IC₅₀ (pSLP-76) | 496.1 nM | [11][12] | |
| PROTAC HPK1 Degrader-2 (compound 3) | Cellular Degradation | Human PBMCs | DC₅₀ | 23 nM | [12] |
| PROTAC HPK1 Degrader-4 (compound E3) | Cellular Degradation | - | DC₅₀ | 3.16 nM | [12] |
| PROTAC HPK1 Degrader-5 (compound 10m) | Cellular Degradation | Jurkat Cells | DC₅₀ | 5.0 ± 0.9 nM | [12][13][14] |
| Cellular Degradation | Jurkat Cells | Dₘₐₓ | ≥ 99% | [12][13][14] | |
| HZ-S506 | Biochemical Inhibition | Recombinant HPK1 | IC₅₀ | 4.6 nM | [15] |
| Cellular Degradation | Jurkat / PBMCs | DC₅₀ | < 10 nM | [15] | |
| Functional T-Cell Activation | Jurkat Cells | EC₅₀ (IL-2) | 279.1 nM | [15] | |
| Unnamed PROTACs | Cellular Degradation | - | DC₅₀ | 1 - 20 nM | [16] |
| Cellular Target Engagement | - | IC₅₀ (pSLP-76) | 2 - 25 nM | [16] | |
| Functional T-Cell Activation | - | EC₅₀ (IL-2) | 2 - 20 nM | [16] |
-
DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein.[13]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[13]
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (like kinase activity or phosphorylation) by 50%.
-
EC₅₀ (Effective Concentration 50): The concentration of a drug that gives half-maximal response (like cytokine production).
Experimental Protocols
Protocol 1: Biochemical HPK1 Kinase Activity Assay (ADP-Glo™)
This assay biochemically quantifies the kinase activity of HPK1 by measuring the amount of ADP produced during the phosphorylation reaction. It is used to determine the direct inhibitory potential (IC₅₀) of the PROTAC on HPK1's catalytic function.[4][13][17]
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate[18]
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[17]
-
This compound
-
384-well white microplates
-
Luminometer
-
Prepare Master Mix: Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate diluent solution (e.g., Kinase Assay Buffer with a final DMSO concentration not exceeding 1%).
-
Plate Setup:
-
Add 1 µL of the serially diluted PROTAC or vehicle control (for "Positive Control" and "Blank" wells) to the wells of a 384-well plate.
-
Add 2 µL of diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 45-60 minutes.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for another 30-45 minutes.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other values. Normalize the data to the "Positive Control" (100% activity). Plot the percent inhibition against the log concentration of the PROTAC and fit the curve using non-linear regression to determine the IC₅₀ value.
Protocol 2: Cell-Based HPK1 Degradation Assay (Western Blot)
This protocol is the gold standard for directly measuring the degradation of a target protein within a cellular context. It is used to determine the DC₅₀ and Dₘₐₓ of the PROTAC degrader.[13]
Materials:
-
Jurkat T-cells (or other suitable hematopoietic cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Proteasome inhibitor (e.g., MG132, as a negative control)[13]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-HPK1, anti-β-actin (or other loading control)[19][20]
-
HRP-conjugated secondary antibody
-
ECL reagent and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat cells in a 6-well or 12-well plate at an appropriate density.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a set time, typically 12-24 hours.[13] Include a vehicle-only control (e.g., DMSO).
-
For mechanistic validation, pre-treat cells with a proteasome inhibitor like MG132 (1 µM) for 1 hour before adding the PROTAC.[13]
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[21]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[21]
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[22]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detect the signal using an ECL reagent.[21]
-
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Data Analysis: Perform densitometry analysis on the protein bands. Normalize the HPK1 band intensity to the corresponding loading control. Calculate the percentage of HPK1 remaining relative to the vehicle-treated control. Plot the percentage of HPK1 remaining against the log concentration of the PROTAC to determine the DC₅₀ and Dₘₐₓ values.[13]
Protocol 3: Cellular Target Engagement Assay (pSLP-76 Western Blot)
This assay assesses the functional consequence of HPK1 degradation by measuring the phosphorylation level of its direct substrate, SLP-76, at Serine 376. A successful HPK1 degrader should reduce pSLP-76 levels.[3][10]
Materials:
-
Same as Protocol 2, with the addition of:
-
T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)[23][24]
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76[21]
-
Cell Culture and Treatment:
-
Culture Jurkat cells as described in Protocol 2.
-
Pre-treat the cells with a serial dilution of this compound for 2-4 hours.
-
-
T-Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-30 minutes) to induce TCR signaling and HPK1 activation.[24]
-
Lysis and Western Blotting: Follow steps 2-5 from Protocol 2.
-
Antibody Incubation:
-
Probe one membrane with the anti-pSLP-76 (Ser376) primary antibody.
-
To normalize, strip and re-probe the membrane for total SLP-76 and a loading control (β-actin).
-
-
Data Analysis: Perform densitometry. For each sample, calculate the ratio of pSLP-76 to total SLP-76 (or to the loading control). Normalize these values to the stimulated, vehicle-treated control. Plot the inhibition of pSLP-76 phosphorylation against the log concentration of the PROTAC to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degradation and PROTACs [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. biofeng.com [biofeng.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. HPK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. HPK1 Polyclonal Antibody (PA5-106522) [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC HPK1 Degrader-1 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to specifically eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a critical negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[2][3] PROTACs that target HPK1, such as PROTAC HPK1 Degrader-1, offer a promising strategy to enhance anti-tumor immunity by inducing the degradation of this inhibitory kinase.[4][5]
A significant challenge in the development of effective PROTACs is their unique physicochemical properties. Often possessing a high molecular weight and a large polar surface area, these molecules fall "beyond the Rule of 5" and may exhibit poor cell permeability, limiting their ability to reach intracellular targets.[6][7] Therefore, the accurate assessment of cell permeability is a critical step in the discovery and optimization of PROTACs like HPK1 Degrader-1.
This document provides detailed application notes and experimental protocols for two standard in vitro methods to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
HPK1 Signaling Pathway
HPK1 acts as an intracellular checkpoint that dampens immune responses following T-cell receptor (TCR) engagement.[8] Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of key adaptor proteins such as SLP-76.[4][5] This phosphorylation can negatively regulate downstream signaling pathways, including the activation of AP-1 and ERK2, thereby attenuating T-cell activation and proliferation.[4] By inducing the degradation of HPK1, PROTACs can block this negative feedback loop, leading to enhanced T-cell activation and a more robust anti-tumor immune response.
Data Presentation
The potency of several PROTAC HPK1 degraders is summarized below. These values are typically determined through Western blot analysis for degradation (DC₅₀) and kinase assays for inhibition (IC₅₀).
| Table 1: Potency of Selected HPK1 PROTAC Degraders | | :--- | :--- | :--- | :--- | | Degrader Name | DC₅₀ | IC₅₀ | Notes | | this compound (Compound B1) | 1.8 nM | 496.1 nM (pSLP76) | Potent HPK1 degrader.[4][5] | | PROTAC HPK1 Degrader-2 | 23 nM | Not Reported | Degrader of HPK1 in human PBMCs.[9] | | PROTAC HPK1 Degrader-4 | 3.16 nM | Not Reported | Selective and orally active.[9] | | PROTAC HPK1 Degrader-5 | 5.0 nM | Not Reported | Potent and orally active.[9] | | DD205-291 | 5.3 nM | Not Reported | Orally active, shows dose-dependent inhibition of SLP-76 phosphorylation.[2][9] |
Due to the novelty of this compound, specific cell permeability data has not been publicly reported. However, the table below presents representative data from Caco-2 permeability assays for other PROTAC molecules, illustrating the typical range of values observed for this class of compounds. PROTACs generally show low apparent permeability (Papp) and can be subject to active efflux.[6]
| Table 2: Representative Cell Permeability of PROTAC Molecules (Caco-2 Assay) | | :--- | :--- | :--- | :--- | | Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | | PROTAC 14 (Cereblon-based) | 1.7 | 14.1 | 8.4 | | PROTAC 20b (VHL-based) | 0.35 | 0.24 | 0.7 | | PROTAC 20d (VHL-based) | < 0.8 | 9.6 | > 12 | | ARV-771 | N/A | N/A | 87.6 | | ARV-110 | 0 (Negligible) | N/A | N/A | Data is representative of the PROTAC class of molecules and is not specific to this compound.[6][10][11]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Application: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[12] It is a cost-effective method for the early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[12][13]
Principle: The assay measures the diffusion of a compound from a donor compartment, through a porous filter coated with a lipid solution (e.g., lecithin (B1663433) in dodecane), to an acceptor compartment.[14] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Protocol:
-
Preparation of Lipid Membrane Solution: Prepare a 1-4% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[14]
-
Coating the Donor Plate: Using a pipette, gently dispense 5 µL of the lipid solution onto the membrane of each well of a 96-well donor plate. Be careful not to puncture the membrane.[14]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final concentration of 10-50 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare analytical standards for quantification.
-
-
Assay Setup:
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.[12]
-
Sample Analysis:
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of this compound in each sample using a suitable analytical method, typically LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, and [C]eq = equilibrium concentration.
-
Caco-2 Permeability Assay
Application: The Caco-2 assay is a cell-based method that is considered the gold standard for in vitro prediction of human intestinal absorption. When cultured on semipermeable filters, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, expressing tight junctions and relevant transporter proteins (e.g., P-glycoprotein).[10] This assay assesses passive diffusion, active transport, and efflux mechanisms.
Principle: The transport of a compound is measured across a confluent monolayer of Caco-2 cells in two directions: from the apical (A) to the basolateral (B) side, which simulates absorption, and from the basolateral to the apical side (B→A) to assess active efflux.[10]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto semipermeable filter inserts in multi-well plates (e.g., 24-well Transwell plates) at a suitable density.
-
Maintain the cultures for 18-22 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer.[10]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. TEER values should be ≥ 200 Ω·cm² to ensure tight junction integrity.[9]
-
Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.
-
-
Preparation of Buffers and Dosing Solutions:
-
Prepare a transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4).
-
Prepare a dosing solution of this compound at the desired concentration (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be ≤ 1%.
-
Note: For PROTACs, which may have low recovery, consider adding 0.25% Bovine Serum Albumin (BSA) to the basolateral (receiver) buffer to minimize non-specific binding.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.
-
For A→B transport: Add the PROTAC dosing solution to the apical (donor) compartment and fresh transport buffer (with or without BSA) to the basolateral (receiver) compartment.
-
For B→A transport: Add the PROTAC dosing solution (in buffer with or without BSA) to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Perform the experiment in triplicate for each direction.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[10]
-
At the end of the incubation, collect samples from both the donor and receiver compartments of each insert.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where: dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]
-
Conclusion
Assessing the cell permeability of PROTACs is a fundamental requirement for their successful development. While high-throughput assays like PAMPA can provide valuable initial data on passive diffusion, the Caco-2 assay offers a more physiologically relevant model that accounts for the complex transport mechanisms likely to influence the intracellular accumulation of large molecules like this compound. The protocols provided herein offer a robust framework for researchers to evaluate and optimize the permeability of novel HPK1 degraders, a critical step towards realizing their therapeutic potential in immuno-oncology.
References
- 1. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 10. aragen.com [aragen.com]
- 11. researchgate.net [researchgate.net]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. enamine.net [enamine.net]
Application Notes and Protocols: PROTAC HPK1 Degrader-1 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Hematopoietic Progenitor Kinase 1 (HPK1) using PROTAC HPK1 Degrader-1, a potent degrader with a DC50 value of 1.8 nM[1][2]. The following sections detail the experimental procedure, data presentation, and visualization of the underlying biological pathways.
Quantitative Data Summary
The efficacy of this compound and other HPK1 degraders is summarized below. These compounds induce the degradation of HPK1, a negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy[3][4][5]. The data is based on studies conducted in Jurkat cells, a human T lymphocyte cell line, and human peripheral blood mononuclear cells (PBMCs)[2][3][4].
| Compound | DC50 (nM) | Cell Line | Treatment Time (hours) | Maximum Degradation (Dmax) | Reference |
| This compound (Compound B1) | 1.8 | Not Specified | Not Specified | Not Specified | [1][2] |
| Compound 2 (CRBN-based) | ~20 | Jurkat | Not Specified | Not Specified | [3] |
| Compound 10m | 5.0 ± 0.9 | Jurkat | 24 | ≥ 99% | [4][5] |
| PROTAC HPK1 Degrader-2 | 23 | Human PBMC | Not Specified | Not Specified | [2] |
| PROTAC HPK1 Degrader-4 | 3.16 | Not Specified | Not Specified | Not Specified | [2] |
| DD205-291 | 5.3 | Not Specified | Not Specified | Not Specified | [2] |
| Compound | IC50 for p-SLP76 Inhibition (nM) | Reference |
| This compound (Compound B1) | 496.1 | [1][2] |
| Compound 2 (CRBN-based) | ~20 | [3] |
| PROTAC HPK1 Degraders | 2-25 | [6] |
Signaling Pathway and PROTAC Mechanism of Action
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is recruited and activated, leading to the phosphorylation of SLP76 at Ser376. This phosphorylation event promotes the interaction of SLP76 with the inhibitory 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP76 and destabilization of the TCR signaling complex[3]. This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase (such as Cereblon) to HPK1, leading to its ubiquitination and degradation by the proteasome. This degradation of HPK1 enhances T-cell activation[4][6].
Caption: HPK1 signaling pathway and PROTAC-mediated degradation.
Western Blot Experimental Workflow
The following diagram outlines the key steps for performing a western blot to assess HPK1 degradation.
Caption: Western blot workflow for HPK1 degradation analysis.
Detailed Experimental Protocol: Western Blot for HPK1 Degradation
This protocol provides a detailed methodology for evaluating the degradation of HPK1 in Jurkat cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 3, 6, 12, 24 hours) to determine the DC50 and degradation kinetics[4]. A DMSO-treated group should be included as a vehicle control.
2. Cell Lysis:
-
Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-HPK1
-
Rabbit anti-phospho-SLP76 (Ser376)
-
Rabbit anti-ERK1/2
-
Mouse anti-GAPDH or anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HPK1 and p-SLP76 band intensities to the corresponding loading control (GAPDH or β-actin).
-
The percentage of HPK1 degradation can be calculated relative to the vehicle-treated control. The DC50 value is the concentration of the degrader that results in 50% degradation of the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Utilizing PROTAC HPK1 Degrader-1 in Primary T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T cell activation.[1][2] Upon T cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the immune response by targeting signaling components, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), for degradation.[3][4] The inhibition or degradation of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T cell effector functions.[2][4]
PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[5][6][7][8] A PROTAC consists of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[6][8] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][8][9]
PROTAC HPK1 Degrader-1 is a potent and specific degrader of HPK1, offering a powerful tool for investigating the roles of HPK1 in T cell signaling.[10] These application notes provide detailed protocols for the use of this compound in primary T cells, including methods for assessing its degradation efficiency and functional consequences on T cell activation.
Mechanism of Action
This compound functions by forming a ternary complex between HPK1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to HPK1, marking it for degradation by the 26S proteasome.[5][9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple HPK1 proteins.[7][8][9]
HPK1 Signaling Pathway in T Cells
HPK1 acts as a negative feedback regulator in the T cell receptor (TCR) signaling cascade. Upon TCR and CD28 co-stimulation, a series of adaptor proteins are recruited, leading to the activation of downstream signaling pathways such as the JNK and Erk MAPK pathways, which are crucial for T cell activation, proliferation, and cytokine production. HPK1 activation, however, leads to the phosphorylation and subsequent degradation of key signaling adaptors like SLP-76, thereby attenuating the T cell response.[3][4][12] By degrading HPK1, this compound removes this inhibitory signal, leading to enhanced and sustained T cell activation.[11][13]
Quantitative Data
The following table summarizes the reported potency of various PROTAC HPK1 degraders.
| Compound | DC50 (nM) | Dmax (%) | Target E3 Ligase | Cell Line/System | Reference |
| This compound | 1.8 | N/A | CRBN | N/A | [10] |
| PROTAC HPK1 Degrader-2 | 23 | N/A | N/A | Human PBMC | [14] |
| PROTAC HPK1 Degrader-4 | 3.16 | N/A | CRBN | N/A | [14] |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥ 99% | CRBN | N/A | [11][14] |
| Other PROTAC HPK1 Degraders | 1-20 | >80% | N/A | N/A | [13] |
N/A: Not Available in the provided search results.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T Cells
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human IL-2
-
Anti-CD3/CD28 Dynabeads™
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T cells from PBMCs using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.
-
Culture the isolated T cells in complete RPMI 1640 medium.
-
For T cell activation and expansion, add Anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio and supplement the medium with human IL-2 (20 U/mL).
-
Incubate cells at 37°C in a humidified 5% CO2 incubator.
Protocol 2: Treatment of Primary T Cells with this compound
Materials:
-
This compound (stock solution in DMSO)
-
Cultured primary T cells
-
Complete RPMI 1640 medium
Procedure:
-
Plate primary T cells in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity. A vehicle control (DMSO only) must be included.
-
Add the diluted this compound or vehicle control to the T cells.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Assessment of HPK1 Degradation by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-HPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, harvest the T cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HPK1 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of HPK1 degradation relative to the vehicle control.
Protocol 4: Functional Analysis of T Cell Activation
A. Cytokine Production (ELISA):
-
After treatment with this compound, activate the T cells with anti-CD3/CD28 beads for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ using commercially available ELISA kits, following the manufacturer's instructions.
B. T Cell Proliferation (CFSE Assay):
-
Label resting primary T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Treat the CFSE-labeled cells with this compound.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
After 3-5 days, analyze CFSE dilution by flow cytometry to assess cell proliferation.
Experimental Workflow
Troubleshooting
-
High Cell Death: Ensure the final DMSO concentration is low (≤0.1%). Titrate the concentration of this compound to find the optimal balance between degradation and toxicity.
-
No HPK1 Degradation: Confirm the activity of the PROTAC. Verify the expression of HPK1 and the E3 ligase (CRBN) in the primary T cells. Optimize the treatment time and concentration.
-
Variability between Donors: Primary T cells from different donors can exhibit significant variability. It is crucial to use multiple donors for key experiments to ensure the reproducibility of the results.
Conclusion
This compound is a valuable chemical probe for studying the role of HPK1 in T cell biology. By effectively depleting cellular HPK1, this tool allows for a detailed investigation of the downstream consequences on T cell signaling and function. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to explore its potential as a therapeutic agent for enhancing anti-tumor immunity.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPK1 Mediated T Cell Signal Transduction Mechanisms - Tse-Hua Tan [grantome.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of PROTAC HPK1 Degrader-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of PROTAC HPK1 Degrader-1 in various mouse models. It is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of HPK1-targeting PROTAC degraders.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly in T cells.[1] HPK1 acts as an intracellular checkpoint by dampening signaling pathways downstream of the T cell receptor (TCR), thereby inhibiting T cell activation, proliferation, and cytokine production.[2] The degradation of HPK1 via Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy to enhance anti-tumor immunity.[3][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Several HPK1 PROTAC degraders have demonstrated potent anti-tumor activity in syngeneic mouse models, both as monotherapy and in combination with checkpoint inhibitors.[3][5][6]
HPK1 Signaling Pathway
HPK1 is a central node in the T cell signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins like SLP-76, leading to their degradation and attenuation of the immune response.[2][7] By degrading HPK1, PROTACs can block this negative feedback loop, leading to enhanced T cell activation and anti-tumor effects.
Caption: HPK1 negatively regulates T cell signaling.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacodynamic properties of various PROTAC HPK1 degraders from preclinical studies.
Table 1: In Vivo Efficacy of PROTAC HPK1 Degraders in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Therapy | TGI (Combo) | Citation |
| 10m | MC38 | 3.0 mg/kg, PO, QOD | 30.22% | Anti-PD-1 (5 mg/kg, IP, BIW) | Superior to monotherapy | [5] |
| Unnamed | MC38 & CT26 | Not specified | Robust and statistically significant | Anti-PD-1 | > 90% | [3] |
| UBX-306-1 | CT26 | 10 mg/kg & 30 mg/kg, PO, daily | Robust | Not specified | Not specified | [2] |
| DD205-291 | MC38 | 0.5 mg/kg, PO | Not specified | Anti-PD-1 | 91.0% | [4] |
| Oral PROTAC | CT26 | Not specified | Not specified | Anti-PD-L1 | Amplified suppression | [8] |
Table 2: Pharmacodynamic and Cellular Effects of PROTAC HPK1 Degraders
| Compound | Effect | In Vitro/In Vivo | Key Findings | Citation |
| 10m | HPK1 Degradation | In Vitro | DC50 = 5.0 ± 0.9 nM; Dmax ≥ 99% | [5][6] |
| 10m | Cytokine Release | In Vitro | Stimulated IL-2 and IFN-γ release | [5][6] |
| Unnamed | HPK1 Degradation | In Vitro (Ramos cells) | DC50 < 50 nM; Dmax > 90% | [3] |
| Unnamed | Cytokine Release | In Vitro | EC50 < 100 nM for IL-2 and IFN-γ production | [3] |
| UBX-306-1 | HPK1 Degradation | In Vivo (mouse blood) | Peak degradation at 6 hours, sustained up to 24 hours | [2] |
| UBX-306-1 | IL-2 Secretion | In Vitro (Jurkat cells) | Superior EC50 values compared to reference degrader | [2] |
| Oral PROTAC | Immune Cell Infiltration | In Vivo (CT26 tumors) | Increased CD45+ immune cells and CD3+ T cells | [8] |
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the in vivo efficacy of a PROTAC HPK1 degrader is outlined below.
Caption: General workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Animal Models and Tumor Implantation
-
Mouse Strains: Syngeneic models are essential for studying immuno-oncology agents. Commonly used strains include C57BL/6 for the MC38 colorectal adenocarcinoma model and BALB/c for the CT26 colon carcinoma model.[3][5][8] For studies involving human cells, such as CAR-T cell therapies, immunodeficient mice like NSG mice are used.[8]
-
Tumor Cell Culture: Culture MC38 or CT26 cells in appropriate media (e.g., DMEM supplemented with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject an appropriate number of cells (e.g., 0.5-1 x 106 cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm3) before starting treatment.
-
This compound Administration
-
Formulation: The vehicle for oral administration should be well-tolerated by the animals. While specific vehicles are not always detailed in publications, a common choice is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Dosing Regimen:
-
Route of Administration: Oral (PO) administration is common for many recently developed HPK1 PROTACs.[2][5]
-
Dose: Doses can range from 0.5 mg/kg to 30 mg/kg.[2][4][5] Dose-response studies are recommended to determine the optimal dose.
-
Frequency: Dosing frequency can be once daily (QD), every other day (QOD), or twice daily (BID).[5]
-
-
Procedure:
-
Prepare the dosing solution fresh daily.
-
Administer the designated dose to each mouse via oral gavage.
-
Administer vehicle to the control group using the same volume and frequency.
-
In Vivo Efficacy Assessment
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) using digital calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or at a fixed time point.
-
Data Analysis:
-
At the end of the study, excise the tumors and measure their weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic (PD) Analysis
-
Sample Collection:
-
To assess HPK1 degradation in blood, collect blood samples at various time points after the final dose (e.g., 2, 6, 12, 24 hours).[2]
-
For analysis of the tumor microenvironment, collect tumors at the end of the study.
-
-
HPK1 Degradation Analysis (Western Blot):
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood samples or prepare lysates from tumor tissue.
-
Perform protein quantification using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HPK1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensity to determine the extent of HPK1 degradation.
-
-
Immune Cell Population Analysis (Flow Cytometry):
-
Process tumors into single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8).
-
Acquire data on a flow cytometer and analyze the percentage of different immune cell populations within the tumor.[8]
-
-
Cytokine Analysis:
Conclusion
The in vivo administration of this compound in mouse models is a critical step in the preclinical development of this class of immuno-oncology agents. The protocols and data presented here provide a framework for designing and interpreting these studies. Careful selection of mouse models, dosing regimens, and endpoints is crucial for obtaining robust and translatable results. The ability of these degraders to enhance anti-tumor immunity, both alone and in combination with other immunotherapies, highlights their potential as a novel cancer treatment modality.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Immuno-Oncology: Assessing the Efficacy of PROTAC HPK1 Degrader-1 in Syngeneic Tumor Models
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. By attenuating T-cell activation, HPK1 presents a promising therapeutic target for enhancing anti-tumor immunity. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This document provides detailed application notes and protocols for assessing the efficacy of PROTAC HPK1 Degrader-1, a first-in-class targeted protein degrader, in preclinical syngeneic tumor models. These models, which utilize immunocompetent mice, are essential for evaluating the immunomodulatory effects of novel cancer therapies.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 removes its inhibitory effect on T-cell signaling, leading to enhanced T-cell activation, cytokine production, and anti-tumor immune responses.
Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation with PROTAC HPK1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T cell receptor (TCR) signaling.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint to maintain immune homeostasis. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76, leading to their ubiquitination and subsequent degradation.[4][5] This cascade of events attenuates T cell activation, proliferation, and cytokine production. In the context of oncology, the inhibitory function of HPK1 can impede the immune system's ability to mount an effective anti-tumor response.[6]
Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins.[7][8][9] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby bringing them into close proximity.[10][11] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7]
PROTAC HPK1 Degrader-1 is a potent and selective degrader of HPK1 with a reported DC50 (half-maximal degradation concentration) of 1.8 nM.[12] By targeting HPK1 for degradation, this PROTAC is designed to "release the brakes" on T cells, leading to enhanced activation, cytokine secretion, and potentially greater anti-tumor immunity.[6][13] These application notes provide a detailed protocol for analyzing the effects of this compound on T cell activation using multiparameter flow cytometry.
Signaling Pathway of HPK1 in T Cell Activation
Caption: HPK1 negatively regulates TCR signaling. This compound induces HPK1 degradation.
Experimental Protocol: T Cell Activation Assay
This protocol describes an in vitro assay to quantify the enhancement of T cell activation by this compound.
1. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 Antibody (clone OKT3)
-
Anti-CD28 Antibody (clone CD28.2)
-
This compound (and vehicle control, e.g., DMSO)
-
Protein Transport Inhibitor (e.g., Brefeldin A/Monensin)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Fluorescently-conjugated antibodies (see Table 1)
-
Viability Dye (e.g., 7-AAD)
Table 1: Flow Cytometry Antibody Panel
| Target | Fluorochrome | Clone | Purpose |
| CD3 | PerCP-Cy5.5 | UCHT1 | T Cell Lineage Marker |
| CD4 | APC-H7 | RPA-T4 | Helper T Cell Marker |
| CD8 | BV510 | RPA-T8 | Cytotoxic T Cell Marker |
| CD69 | FITC | FN50 | Early Activation Marker |
| CD25 | PE-Cy7 | M-A251 | Activation Marker (IL-2Rα) |
| IFN-γ | PE | B27 | Pro-inflammatory Cytokine |
| IL-2 | APC | MQ1-17H12 | T Cell Growth Factor |
| pSLP-76 (S376) | Alexa Fluor 647 | (Specify Clone) | HPK1 Target Engagement Marker |
2. Experimental Workflow
Caption: Flowchart of the T cell activation experiment.
3. Detailed Procedure
-
T Cell Isolation: Isolate T cells from fresh human PBMCs using a negative selection kit to obtain a pure population of untouched T cells.
-
Cell Plating: Resuspend the isolated T cells in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
PROTAC Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO). Add the compounds to the respective wells and incubate for 2-4 hours at 37°C, 5% CO₂.
-
T Cell Stimulation: For T cell activation, add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the appropriate wells.[14] Include an unstimulated control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.
-
Cytokine Accumulation: For intracellular cytokine analysis, add a protein transport inhibitor for the final 4-6 hours of incubation.[15]
-
Surface Staining:
-
Harvest the cells and wash them with Flow Cytometry Staining Buffer.
-
Resuspend the cells in a cocktail of fluorescently-conjugated surface antibodies (CD3, CD4, CD8, CD69, CD25) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.[16]
-
-
Intracellular Staining:
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend the cells in a permeabilization buffer.
-
Add the intracellular antibody cocktail (anti-IFN-γ, anti-IL-2, anti-pSLP-76).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells and resuspend in Flow Cytometry Staining Buffer.[15]
-
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events within the lymphocyte gate) for robust statistical analysis.
Data Presentation and Analysis
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter (FSC/SSC).
-
Exclude doublets using FSC-A vs FSC-H.
-
Select viable cells using the viability dye.
-
Gate on CD3+ T cells.
-
Within the CD3+ population, differentiate between CD4+ and CD8+ T cells.
-
For each T cell subset, quantify the percentage of cells expressing activation markers (CD69+, CD25+) and intracellular cytokines (IFN-γ+, IL-2+).
-
Determine the median fluorescence intensity (MFI) for pSLP-76 (S376) to measure target engagement.
Table 2: Expected Results of T Cell Activation Analysis
| Treatment Group | % CD69+ of CD4+ T Cells | % CD25+ of CD8+ T Cells | % IFN-γ+ of CD8+ T Cells | pSLP-76 MFI in CD4+ T Cells |
| Unstimulated + Vehicle | < 5% | < 5% | < 1% | Baseline |
| Stimulated + Vehicle | 40-60% | 30-50% | 15-25% | High |
| Stimulated + this compound (1 nM) | 50-70% | 40-60% | 20-35% | Moderate |
| Stimulated + this compound (10 nM) | 60-80% | 50-70% | 30-50% | Low |
| Stimulated + this compound (100 nM) | 70-90% | 60-80% | 40-60% | Very Low |
Data are representative and may vary based on donor variability and experimental conditions. MFI = Median Fluorescence Intensity.
Expected Outcomes
Treatment of stimulated T cells with this compound is expected to cause a dose-dependent increase in the expression of activation markers (CD69, CD25) and the production of effector cytokines (IFN-γ, IL-2).[13] Concurrently, a dose-dependent decrease in the phosphorylation of its direct target, SLP-76, at serine 376 is anticipated, confirming target engagement and degradation of HPK1.[12][15] These results would demonstrate the potential of this compound to enhance T cell-mediated immune responses.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Measuring IL-2 and IFN-γ Secretion Following PROTAC HPK1 Degrader-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its primary function within T-cells is to attenuate immune responses. Upon TCR activation, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP76), which leads to the destabilization of the TCR signaling complex and subsequent suppression of T-cell activation and cytokine production.[1][3] Consequently, HPK1 has emerged as a promising therapeutic target for enhancing anti-tumor immunity.[4][5][6]
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities designed to selectively eliminate target proteins via the ubiquitin-proteasome system. PROTAC HPK1 degraders, such as the representative compound 10m, have demonstrated potent and sustained degradation of HPK1.[3][7] By degrading HPK1, these PROTACs effectively remove the brake on T-cell activation, leading to enhanced downstream signaling, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][3] This heightened signaling cascade results in a significant increase in the production and secretion of key effector cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for anti-tumor immune responses.[3][4][8]
These application notes provide a detailed protocol for the treatment of immune cells with a generic PROTAC HPK1 Degrader-1 and the subsequent measurement of IL-2 and IFN-γ secretion.
Principle of the Method
This protocol outlines the in vitro treatment of a human T lymphocyte cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs) with this compound. Following treatment, T-cell activation is induced, and the cell culture supernatant is collected to quantify the secreted levels of IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA). The ELISA is a plate-based assay that uses specific antibodies to capture and detect the target cytokines. The concentration of each cytokine is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of recombinant IL-2 and IFN-γ.
Data Presentation
Table 1: Expected Effects of this compound on HPK1 Degradation and Cytokine Secretion
| Parameter | Metric | Expected Outcome with this compound | Reference |
| HPK1 Degradation | DC₅₀ (nM) | 1-20 | [2][3] |
| Dₘₐₓ (%) | >90% | [3] | |
| IL-2 Secretion | EC₅₀ (nM) | 2-20 | [2] |
| Fold Increase | Significant increase over untreated control | [3][4] | |
| IFN-γ Secretion | Fold Increase | Significant increase over untreated control | [3][4] |
Note: DC₅₀ represents the concentration for 50% maximal degradation. Dₘₐₓ represents the maximal degradation. EC₅₀ represents the concentration for 50% maximal effect.
Experimental Protocols
Materials and Reagents
-
This compound (and its inactive control)
-
Human T-cell line (e.g., Jurkat) or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Human IL-2 ELISA kit
-
Human IFN-γ ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
-
Microplate reader
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
For Jurkat cells, seed the cells at a density of 2 x 10⁶ cells/mL in a 96-well plate in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
For PBMCs, isolate the cells from healthy donor blood using Ficoll-Paque density gradient centrifugation and resuspend in complete RPMI-1640 medium. Seed the cells at a density of 2.5 x 10⁶ cells/mL in a 96-well plate.[9]
-
-
PROTAC Treatment:
-
Prepare a serial dilution of this compound and its corresponding inactive control in complete RPMI-1640 medium.
-
Add the desired concentrations of the PROTAC degrader or control to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubate the cells for the desired pre-treatment time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[3]
-
-
T-Cell Activation:
-
After the pre-treatment period, stimulate the T-cells to induce cytokine secretion.
-
For antibody-based stimulation, use plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).
-
Alternatively, for chemical stimulation, use PMA (e.g., 25-100 ng/mL) and Ionomycin (e.g., 1.4 µM).[10][11]
-
Incubate the stimulated cells for 16-48 hours at 37°C in a 5% CO₂ incubator.[9][10]
-
-
Supernatant Collection:
-
After the activation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for cytokine analysis or stored at -80°C for later use.
-
Protocol 2: IL-2 and IFN-γ Measurement by ELISA
This protocol provides a general guideline for a sandwich ELISA. It is highly recommended to follow the specific instructions provided with the commercial ELISA kit being used.[12]
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody specific for either IL-2 or IFN-γ. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with the provided wash buffer.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant IL-2 or IFN-γ standard to generate a standard curve.
-
Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.[12]
-
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add the biotinylated detection antibody specific for the target cytokine to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of IL-2 and IFN-γ in the experimental samples.
Visualizations
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Combined IFN-γ and IL-2 release assay for detect active pulmonary tuberculosis: a prospective multicentre diagnostic study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Co-culture Assays with PROTAC HPK1 Degrader-1 and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has been identified as a critical negative regulator of T-cell activation and function.[1] Its role in dampening anti-tumor immune responses has positioned it as a promising target for cancer immunotherapy.[1][2][3] PROteolysis TArgeting Chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of target proteins.[4] PROTAC HPK1 Degrader-1 is a potent degrader of HPK1, with a reported 50% degradation concentration (DC50) of 1.8 nM.[5][6] By degrading HPK1, this compound aims to enhance T-cell mediated anti-tumor immunity. These application notes provide detailed protocols for co-culture assays designed to evaluate the efficacy of this compound in enhancing the anti-cancer activity of T-cells.
Mechanism of Action of this compound
HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling pathway.[2][4] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[7][8] This phosphorylation leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76, which ultimately attenuates the T-cell activation signal.[7][8]
This compound is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8] This proximity induces the ubiquitination and subsequent proteasomal degradation of HPK1. The removal of HPK1 prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and increased production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][9]
Quantitative Data Summary
The following tables summarize the in vitro potency of various PROTAC HPK1 degraders, including this compound, from published studies. This data provides a comparative baseline for experimental design and interpretation.
Table 1: In Vitro Degradation Potency of PROTAC HPK1 Degraders
| Compound | Cell Line / System | DC50 (nM) | Reference |
| This compound (Compound B1) | - | 1.8 | [5][6] |
| PROTAC HPK1 Degrader-2 (Compound 3) | Human PBMC | 23 | [5] |
| PROTAC HPK1 Degrader-4 (Compound E3) | - | 3.16 | [5] |
| PROTAC HPK1 Degrader-5 | - | 5.0 | [5][9] |
| DD205-291 | - | 5.3 | [5] |
| HZ-S506 | Jurkat and PBMC | < 10 | [4] |
| Compound 2 | Jurkat | ~120 | [7] |
| Compound 2 | CD4+ T cells | 11.47 | [8] |
| Compound 2 | CD8+ T cells | 26.03 | [8] |
Table 2: In Vitro Functional Activity of PROTAC HPK1 Degraders
| Compound | Assay | Cell Line / System | IC50 / EC50 (nM) | Reference |
| This compound (Compound B1) | pSLP-76 Inhibition | - | 496.1 | [5][6] |
| HZ-S506 | IL-2 Production | Jurkat | 279.1 | [4] |
| Compound 2 | IL-2 Production | Jurkat | ~200 | [7][8] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: T-Cell Mediated Cancer Cell Cytotoxicity Assay
This protocol details a flow cytometry-based method to assess the ability of T-cells, treated with this compound, to kill cancer cells in a co-culture system.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Target cancer cell line
-
This compound
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell viability dye (e.g., Propidium Iodide, 7-AAD)
-
Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD8)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cancer Cell Seeding (Day 1):
-
Harvest and count the target cancer cells.
-
Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Co-culture Setup (Day 2):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cancer cell-seeded plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
The final volume in each well should be 200 µL.
-
Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis (Day 4/5):
-
Gently resuspend the cells in each well.
-
Transfer the cell suspension to V-bottom 96-well plates or FACS tubes.
-
Wash the cells with PBS.
-
Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD8) to distinguish T-cells from cancer cells.
-
Add a cell viability dye according to the manufacturer's protocol to identify dead cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of dead cancer cells in each condition. The percentage of specific lysis can be calculated as:
-
% Specific Lysis = 100 x (% Dead Target Cells in test sample - % Dead Target Cells in control) / (100 - % Dead Target Cells in control)
-
-
Protocol 2: Cytokine Release Assay
This protocol describes the measurement of cytokines (e.g., IL-2, IFN-γ, Granzyme B) released into the supernatant of the co-culture using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatant from the co-culture experiment (from Protocol 1)
-
Commercially available ELISA kits for human IL-2, IFN-γ, and Granzyme B
-
ELISA plate reader
Procedure:
-
Supernatant Collection:
-
Following the co-culture incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatant at -80°C until use.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Read the absorbance on an ELISA plate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance to the standard curve.
-
Protocol 3: Western Blot for HPK1 Degradation and Signaling Pathway Analysis
This protocol outlines the procedure to assess the degradation of HPK1 and the phosphorylation status of downstream signaling proteins like SLP-76 and ERK in T-cells from the co-culture.
Materials:
-
Cell pellet from the co-culture experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HPK1, anti-pSLP-76, anti-SLP-76, anti-pERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After collecting the supernatant, wash the remaining cell pellet with cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and mix with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-HPK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify the levels of HPK1 and the phosphorylation of signaling proteins relative to a loading control (e.g., β-actin).
-
Conclusion
The provided protocols offer a comprehensive framework for evaluating the therapeutic potential of this compound in enhancing T-cell mediated anti-tumor immunity. By combining cytotoxicity, cytokine release, and Western blot analyses, researchers can gain valuable insights into the compound's mechanism of action and its efficacy in a co-culture setting that mimics the tumor microenvironment. These assays are crucial for the pre-clinical development and characterization of novel immuno-oncology agents targeting the HPK1 pathway.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
Application Notes: PROTAC HPK1 Degrader-1 for Jurkat Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the dampening of downstream signaling pathways and subsequent inhibition of T-cell activation and cytokine production. Consequently, targeting HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.
PROTAC HPK1 Degrader-1 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of HPK1. This molecule functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1. By eliminating HPK1, this degrader is expected to enhance T-cell activation, as evidenced by increased cytokine production, such as Interleukin-2 (IL-2). The Jurkat cell line, an immortalized human T-lymphocyte cell line, serves as a valuable in vitro model for studying TCR signaling and the efficacy of immunomodulatory compounds like this compound.
These application notes provide detailed protocols for utilizing this compound to stimulate Jurkat cells, and for assessing the downstream effects on HPK1 degradation and T-cell activation.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide representative data for the effects of HPK1 degradation on Jurkat cell signaling and function.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (HPK1 Degradation) | 1.8 nM | Jurkat | |
| IC₅₀ (pSLP-76 Inhibition) | 496.1 nM | Jurkat |
Table 2: Representative Data on HPK1 Degradation and IL-2 Production in Jurkat Cells
| This compound Concentration | HPK1 Protein Level (% of Control) | IL-2 Production (Fold Increase over Stimulated Control) |
| 0 nM (Stimulated Control) | 100% | 1.0 |
| 1 nM | ~50% | ~1.5 |
| 10 nM | ~15% | ~3.0 |
| 100 nM | <5% | ~4.5 |
| 1000 nM | <5% | ~4.8 |
Note: The data in Table 2 are representative and compiled from studies on various HPK1 PROTACs in Jurkat cells. Actual results may vary based on experimental conditions.
Experimental Protocols
Jurkat Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing Jurkat, Clone E6-1 cells.
-
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 flask.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Split the culture every 2-3 days by adding fresh, pre-warmed complete growth medium. Centrifugation is not required if the culture is diluted to the seeding density.
-
Jurkat Cell Stimulation with this compound
This protocol describes the treatment of Jurkat cells with this compound followed by TCR stimulation.
-
Materials:
-
Jurkat cells in suspension culture
-
This compound (stock solution in DMSO)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody
-
96-well, 48-well, or 6-well tissue culture plates
-
Complete growth medium
-
-
Procedure:
-
Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a tissue culture plate.
-
Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Add the desired concentrations of the degrader to the cells. Include a vehicle control (DMSO only).
-
Incubate for the desired pretreatment time (e.g., 2, 4, 8, or 24 hours) at 37°C, 5% CO₂.
-
For T-cell activation, stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies. For plate-bound stimulation, pre-coat the wells with antibodies before adding the cells.
-
Incubate for the desired stimulation period (e.g., 30 minutes for signaling pathway analysis, 24-48 hours for cytokine analysis).
-
Harvest the cells and/or supernatant for downstream analysis.
-
Western Blotting for HPK1 Degradation and SLP-76 Phosphorylation
This protocol is for assessing HPK1 protein levels and the phosphorylation of its direct substrate, SLP-76.
-
Materials:
-
Treated and stimulated Jurkat cells
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HPK1, anti-pSLP-76 (S376), anti-SLP-76, anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HPK1 or anti-pSLP-76) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
For loading controls, strip the membrane and re-probe with anti-GAPDH or anti-β-actin antibodies.
-
IL-2 Production Assay (ELISA)
This protocol measures the secretion of IL-2 from stimulated Jurkat cells.
-
Materials:
-
Supernatants from treated and stimulated Jurkat cells
-
Human IL-2 ELISA kit (e.g., from R&D Systems or BD Biosciences)
-
96-well ELISA plate
-
Plate reader
-
-
Procedure:
-
After treatment and stimulation (typically 24-48 hours), centrifuge the cell culture plate at 500 x g for 5 minutes.
-
Carefully collect the cell-free supernatants.
-
Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows: a. Add standards and samples to the antibody-coated wells. b. Incubate for the specified time (e.g., 2 hours at room temperature). c. Wash the wells multiple times with the provided wash buffer. d. Add the detection antibody and incubate (e.g., 1-2 hours at room temperature). e. Wash the wells. f. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate (e.g., 20-30 minutes). g. Wash the wells. h. Add the substrate solution and incubate in the dark until color develops (e.g., 20-30 minutes). i. Add the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples based on the standard curve.
-
Cell Viability Assay (MTT)
This protocol assesses the potential cytotoxicity of this compound.
-
Materials:
-
Jurkat cells
-
This compound
-
96-well tissue culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed Jurkat cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL.
-
Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Mechanism of action of this compound.
Caption: Workflow for Jurkat cell stimulation and analysis.
Determining the In Vitro DC50 of PROTAC HPK1 Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro determination of the half-maximal degradation concentration (DC50) of PROTAC HPK1 Degrader-1. This degrader is a potent and valuable tool for investigating the therapeutic potential of targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of immune responses.[1][2]
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune cell activation, proliferation, and effector functions.[1][3] The inhibitory role of HPK1 in immune responses has positioned it as a promising therapeutic target for enhancing anti-tumor immunity.[1][4]
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the HPK1 protein. It is a potent degrader with a reported DC50 value of 1.8 nM.[5] By removing the HPK1 protein, this degrader can lead to enhanced T-cell activation and cytokine production, making it a valuable tool for immuno-oncology research.[6][7]
Principle of DC50 Determination
The DC50 value represents the concentration of a degrader at which 50% of the target protein is degraded.[8] Determining the DC50 is a critical step in characterizing the potency of a PROTAC. The general principle involves treating a relevant cell line with serially diluted concentrations of the PROTAC for a specified period. Subsequently, the remaining levels of the target protein are quantified and compared to a vehicle-treated control. The data is then plotted as a dose-response curve to calculate the DC50 value.
HPK1 Signaling Pathway and PROTAC Mechanism of Action
HPK1 is a key node in the signaling cascades initiated by antigen receptor engagement in lymphocytes.[1] Upon T-cell receptor (TCR) activation, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[9][10] This phosphorylation leads to the attenuation of the T-cell response.[4] this compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of HPK1.[7][11] This process is dependent on the formation of a ternary complex between the PROTAC, HPK1, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome.[11]
Caption: HPK1 Signaling Pathway and PROTAC Mechanism.
Experimental Protocols
The following protocols outline the key experiments for determining the DC50 of this compound.
Protocol 1: Cell Culture and Treatment
Objective: To prepare and treat cells with this compound for subsequent protein analysis.
Materials:
-
Jurkat cells (or other suitable T-cell line expressing HPK1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Allow cells to acclimate in the incubator for 2-4 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range would be from 0.1 nM to 1000 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Add the medium containing the different concentrations of the PROTAC or vehicle to the cells.
-
Incubate the cells for a predetermined time, typically 24 hours, to allow for protein degradation.[11]
Protocol 2: Western Blotting for HPK1 Quantification
Objective: To quantify the levels of HPK1 protein following PROTAC treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HPK1 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-HPK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[12]
Protocol 3: Data Analysis and DC50 Calculation
Objective: To analyze the Western Blot data and calculate the DC50 value.
Procedure:
-
Normalize the intensity of the HPK1 band to the corresponding loading control band for each sample.
-
Calculate the percentage of HPK1 protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining HPK1 protein against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model (four-parameter variable slope) in a suitable software (e.g., GraphPad Prism) to fit the dose-response curve and determine the DC50 value.[12]
Experimental Workflow
Caption: Workflow for DC50 Determination.
Data Presentation
The quantitative data obtained from the Western Blot analysis should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (nM) | Normalized HPK1 Level (vs. Vehicle) | % HPK1 Remaining |
| 0 (Vehicle) | 1.00 | 100 |
| 0.1 | 0.95 | 95 |
| 1 | 0.60 | 60 |
| 10 | 0.25 | 25 |
| 100 | 0.05 | 5 |
| 1000 | 0.02 | 2 |
Note: The data presented in the table is for illustrative purposes only and will vary depending on the experimental conditions.
Conclusion
These application notes and protocols provide a comprehensive guide for determining the in vitro DC50 of this compound. By following these detailed procedures, researchers can reliably assess the potency of this degrader and further investigate its potential as a therapeutic agent in immuno-oncology. The provided diagrams and structured data presentation will aid in the clear communication and interpretation of the experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PROTAC HPK1 Degrader-1 for Reversing T-cell Exhaustion
References
- 1. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro T cell exhaustion - Development and optimization of a primary immune cell assay [healthtech.com]
- 3. criver.com [criver.com]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. academic.oup.com [academic.oup.com]
- 22. m.youtube.com [m.youtube.com]
- 23. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC HPK1 Degrader-1 in CAR-T Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, challenges such as T-cell exhaustion and limited efficacy in solid tumors persist. A promising strategy to enhance CAR-T cell function is the targeting of negative regulatory pathways within the T-cells themselves. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a key negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Inhibition or degradation of HPK1 has been shown to augment T-cell activation, cytokine production, and anti-tumor immunity.[4][5][6]
PROTAC HPK1 Degrader-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of HPK1.[7][8] This molecule functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1.[9] By eliminating both the catalytic and scaffolding functions of HPK1, PROTAC-mediated degradation offers a powerful approach to enhance CAR-T cell efficacy.[4][10] These application notes provide detailed protocols for the use of this compound in CAR-T cell research, from in vitro characterization to in vivo preclinical models.
Signaling Pathways and Mechanism of Action
HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[2][5] This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the formation of the TCR signaling complex, thereby dampening T-cell activation and effector functions.[2][5]
This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate HPK1. One end of the PROTAC binds to HPK1, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[9] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, and improved anti-tumor responses.[9][11]
Quantitative Data
The following tables summarize the potency and efficacy of various PROTAC HPK1 degraders based on published data.
| Compound Name | DC50 (nM) | Dmax (%) | Cell Line/System | Reference |
| This compound | 1.8 | >90% | Jurkat cells | [7] |
| Compound 10m | 5.0 ± 0.9 | ≥ 99% | Jurkat cells | [9] |
| Unnamed PROTAC | <50 | >90% | Ramos cells | [10] |
| Unnamed PROTACs | 1-20 | >80% | Human PBMCs | [12] |
| Compound E3 | 3.16 | >90% | Not Specified | [13] |
| Compound Name | IC50 (pSLP76 Inhibition, nM) | EC50 (IL-2 Release, nM) | Cell Line/System | Reference |
| This compound | 496.1 | Not Reported | Jurkat cells | [7][8] |
| Unnamed PROTACs | 2-25 | 2-20 | Human PBMCs | [12] |
| Unnamed PROTAC | Not Reported | <100 | Not Specified | [10] |
Experimental Protocols
CAR-T Cell Culture and Expansion
This protocol describes the general procedure for culturing and expanding CAR-T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Lentiviral or retroviral vector encoding the CAR
-
Recombinant human IL-2, IL-7, and/or IL-15
-
Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)
Procedure:
-
Isolate T-cells from PBMCs using standard methods.
-
Activate T-cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
-
Transduce activated T-cells with the CAR-encoding viral vector.
-
Culture and expand the transduced T-cells in complete T-cell culture medium supplemented with cytokines (e.g., IL-2, IL-7, IL-15).
-
Monitor cell expansion and viability every 2-3 days. Split cultures as needed to maintain optimal cell density.
-
Confirm CAR expression by flow cytometry.
Treatment of CAR-T Cells with this compound
Materials:
-
Expanded CAR-T cells
-
This compound
-
DMSO (vehicle control)
-
Complete T-cell culture medium
Procedure:
-
Plate expanded CAR-T cells in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the PROTAC in complete T-cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted PROTAC or vehicle control (DMSO) to the CAR-T cell cultures.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.
-
After incubation, harvest the cells for downstream analysis.
Western Blot Analysis for HPK1 Degradation and SLP-76 Phosphorylation
Materials:
-
Treated and untreated CAR-T cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-HPK1, anti-phospho-SLP76 (Ser376), anti-total SLP76, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Lyse the harvested CAR-T cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Cytokine Release Assay (ELISA)
Materials:
-
Supernatants from treated and untreated CAR-T cell co-cultures
-
Target tumor cells
-
Human IL-2 and IFN-γ ELISA kits
Procedure:
-
Co-culture PROTAC-treated or untreated CAR-T cells with target tumor cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).
-
Incubate the co-culture for 24-48 hours.
-
Centrifuge the plate and collect the supernatants.
-
Perform ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
CAR-T Cell Cytotoxicity Assay
Materials:
-
PROTAC-treated or untreated CAR-T cells (effector cells)
-
Target tumor cells (e.g., luciferase-expressing)
-
Control cells (antigen-negative)
-
Assay medium
Procedure (Luciferase-based):
-
Seed target cells in a 96-well white-walled plate.
-
Add effector cells at various E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Co-culture for a defined period (e.g., 4, 24, 48 hours).
-
Add luciferase substrate to each well.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells only well))
In Vivo Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Tumor cells (e.g., NALM6 for a B-ALL model)
-
This compound (formulated for in vivo use)
-
CAR-T cells
Procedure:
-
Inject tumor cells intravenously or subcutaneously into the mice to establish the tumor model.[4][5]
-
Monitor tumor engraftment and growth by bioluminescence imaging or caliper measurements.[4][6]
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle, PROTAC alone, CAR-T cells alone, CAR-T cells + PROTAC).
-
Administer this compound to the relevant groups via the appropriate route (e.g., oral gavage).
-
Inject CAR-T cells intravenously.[5]
-
Monitor tumor growth and animal well-being regularly.
-
At the end of the study, sacrifice the mice and collect tumors and tissues for further analysis (e.g., flow cytometry for CAR-T cell infiltration, immunohistochemistry).
Conclusion
This compound represents a novel and potent tool for enhancing the efficacy of CAR-T cell therapy. By inducing the degradation of the negative regulator HPK1, this molecule can augment T-cell activation, cytokine production, and anti-tumor activity. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of this compound in their specific CAR-T cell research models. Careful optimization of treatment conditions and thorough in vitro and in vivo characterization will be crucial for advancing this promising therapeutic strategy.
References
- 1. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. A degron-based bioPROTAC for controlling signaling in CAR T cells [escholarship.org]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model [bio-protocol.org]
- 6. In vivo CAR T cell tumor control assay [protocols.io]
- 7. Determination of Cytotoxic Potential of CAR-T Cells in Co-cultivation Assays [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model [en.bio-protocol.org]
- 10. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. benchchem.com [benchchem.com]
- 13. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
PROTAC HPK1 Degrader-1 off-target effects assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of PROTAC HPK1 Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
A1: this compound is a potent and specific degrader of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). It is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to HPK1, leading to its ubiquitination and subsequent degradation by the proteasome. The primary on-target effect is the reduction of HPK1 protein levels, which in turn inhibits the negative regulation of T-cell receptor (TCR) signaling. This leads to decreased phosphorylation of downstream targets like SLP-76 and enhanced T-cell activation.[1][2][3]
Q2: What are the potential sources of off-target effects for this compound?
A2: Off-target effects for PROTACs can stem from several mechanisms:
-
Unintended Degradation: The PROTAC may induce the degradation of proteins other than HPK1. This can happen if the PROTAC facilitates the formation of a ternary complex with the E3 ligase and an alternative protein.
-
Binary Complex Formation: The warhead (HPK1-binding moiety) or the E3 ligase ligand of the PROTAC could bind to other proteins without inducing degradation, potentially leading to off-target inhibition or activation.
-
Compound-related Toxicity: The molecule itself, independent of its degradation activity, might cause cellular toxicity at high concentrations.
Q3: How selective is this compound for HPK1?
A3: While a comprehensive public off-target profile for this compound is not available, studies on similar advanced HPK1 PROTAC degraders, such as compound 10m, have shown high selectivity.[4] In a global proteomic analysis of Jurkat cells treated with a high concentration of an HPK1 degrader, HPK1 (MAP4K1) was efficiently and significantly degraded, with no significant reduction observed for other members of the MAP4K family.[4] This suggests that well-designed HPK1 PROTACs can achieve a high degree of selectivity. However, it is crucial for researchers to independently verify the selectivity in their specific experimental system.
Q4: What are the recommended methods to assess the off-target profile of this compound?
A4: A multi-faceted approach is recommended for a thorough off-target assessment.[5]
-
Global Proteomics (Mass Spectrometry): This is the most comprehensive and unbiased method to identify unintended protein degradation.[5][6] Techniques like label-free quantification (LFQ) or tandem mass tagging (TMT) can provide a global view of protein level changes following treatment with the PROTAC.
-
Targeted Proteomics: This method can be used to specifically and accurately quantify known or suspected off-target proteins.
-
Western Blotting: This technique is useful for validating the degradation of specific off-target candidates identified through proteomics.
-
Cellular Viability Assays: Assays such as MTT or CellTiter-Glo can determine if the PROTAC exhibits cytotoxicity at concentrations used for HPK1 degradation.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and a comparable advanced HPK1 degrader.
| Parameter | This compound | PROTAC HPK1 Degrader-5 (Compound 10m) | Reference |
| DC₅₀ (Degradation) * | 1.8 nM | 5.0 ± 0.9 nM | [1][2][7] |
| Dₘₐₓ (Maximal Degradation) | Not specified | ≥ 99% | [7] |
| IC₅₀ (pSLP76 Inhibition) | 496.1 nM | Not specified | [1][2][8] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | [1][7] |
*DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No HPK1 degradation observed | Inactive Compound: Improper storage or handling. | Ensure the compound is stored as recommended and prepare fresh solutions. |
| Cellular Factors: Low expression of HPK1 or the recruited E3 ligase (CRBN) in the cell line. | Verify the expression levels of HPK1 and CRBN in your cell line using Western Blot or proteomics. | |
| Experimental Conditions: Sub-optimal incubation time or concentration. | Perform a time-course (e.g., 2, 4, 8, 24 hours) and a dose-response experiment to determine the optimal conditions. | |
| Inconsistent degradation results between experiments | Cell Culture Variability: Differences in cell passage number, confluency, or overall health. | Standardize cell culture procedures. Use cells within a consistent passage number range and seed at a uniform density. |
| Compound Instability: Degradation of the PROTAC in the cell culture medium over time. | Assess the stability of the PROTAC in your specific medium for the duration of the experiment. | |
| Reduced degradation at high concentrations (Hook Effect) | Formation of Unproductive Binary Complexes: At excessive concentrations, the PROTAC can independently bind to either HPK1 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | Perform a dose-response experiment with a wider range of concentrations, including lower ones, to identify the optimal concentration for maximal degradation (Dₘₐₓ) and avoid the hook effect.[9] |
| Unexpected cellular toxicity | Off-target Effects: The PROTAC may be degrading an essential protein or have other off-target activities. | Perform a global proteomics analysis to identify any unintended degraded proteins.[5] |
| High Compound Concentration: The concentration used may be inherently toxic to the cells. | Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration and compare it to the effective concentration for HPK1 degradation (DC₅₀). | |
| Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve the PROTAC may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells. |
Experimental Protocols
Global Proteomics Workflow for Off-Target Assessment
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., Jurkat for T-cell signaling studies) to approximately 70-80% confluency.
-
Treat the cells with this compound at a concentration known to give maximal degradation (Dₘₐₓ) and a higher concentration to monitor for the hook effect.
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Negative control PROTAC (if available, an epimer that does not bind the E3 ligase).
-
-
Incubate for a duration sufficient to observe degradation (e.g., 8-24 hours). For identifying direct targets, shorter incubation times (e.g., 4-6 hours) may be beneficial.[10][11]
-
-
Cell Lysis and Protein Digestion:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.[10]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) for protein identification and quantification.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the samples treated with this compound compared to the controls.[10]
-
Western Blot Protocol for Validation
-
Sample Preparation:
-
Lyse cells and quantify protein concentration as described above.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate proteins based on size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (either HPK1 for on-target validation or a potential off-target).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH, α-Tubulin) to ensure equal protein loading across lanes.
-
Visualizations
Caption: HPK1 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for off-target effects assessment.
References
- 1. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. sapient.bio [sapient.bio]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC HPK1 Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC HPK1 Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro properties?
This compound is a potent and specific degrader of Hematopoietic Progenitor Kinase 1 (HPK1). It is a heterobifunctional molecule designed to induce the degradation of HPK1 through the ubiquitin-proteasome system. By simultaneously binding to HPK1 and an E3 ubiquitin ligase, it facilitates the ubiquitination of HPK1, marking it for destruction by the proteasome.
Key In Vitro Parameters:
| Parameter | Value | Reference |
| DC50 | 1.8 nM | [1] |
| IC50 (SLP76 Phosphorylation) | 496.1 nM | [1] |
| Observed Cytotoxicity | No significant cytotoxicity observed in Peripheral Blood Mononuclear Cells (PBMCs) at concentrations up to 10 µM for a similar HPK1 PROTAC degrader. | [2] |
Q2: What is the mechanism of action for this compound?
This compound functions by inducing the selective degradation of the HPK1 protein. This process eliminates both the catalytic and non-catalytic scaffolding functions of HPK1, which can provide a more profound and sustained biological effect compared to traditional kinase inhibitors.[2] The degradation is mediated by the formation of a ternary complex between HPK1, the PROTAC molecule, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1.[2]
Q3: What are the potential causes of unexpected cytotoxicity in my experiments?
Unexpected cytotoxicity can stem from several factors:
-
On-target toxicity: The degradation of HPK1 itself might lead to cell death in certain cell lines, which could be the desired therapeutic effect.
-
Off-target protein degradation: The PROTAC may degrade proteins other than HPK1.
-
Ligand-specific effects: The individual molecules that bind to HPK1 or the E3 ligase may have inherent cytotoxic activity.
-
Experimental conditions: High concentrations of the vehicle (e.g., DMSO), prolonged incubation times, or the health of the cell culture can contribute to cytotoxicity.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
To determine if the observed cytotoxicity is due to the degradation of HPK1 or an off-target protein, several control experiments can be performed:
-
Inactive control molecule: Use a control molecule that is structurally similar but cannot bind to either HPK1 or the E3 ligase.
-
Rescue experiment: Overexpress a degradation-resistant mutant of HPK1. If the cytotoxicity is rescued, it is likely an on-target effect.
-
Proteomics analysis: Perform unbiased proteomic profiling to identify other proteins that are degraded by the PROTAC.[2]
Troubleshooting Guides
Issue 1: No or weak degradation of HPK1 is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider modifying the linker to improve physicochemical properties.[3] |
| Low Expression of E3 Ligase | Ensure that the cell line used expresses sufficient levels of the E3 ligase recruited by the PROTAC. This can be verified by Western blot or qPCR. |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, inhibiting the formation of the productive ternary complex.[3] Perform a wide dose-response experiment to identify the optimal concentration for degradation.[3] |
| Compound Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of the compound over the time course of the experiment. |
| Incorrect Experimental Conditions | Optimize incubation time and ensure that the lysis buffer is appropriate for HPK1 extraction. A time course experiment (e.g., 4, 8, 16, 24 hours) is recommended.[4] |
Issue 2: Significant cytotoxicity is observed at concentrations required for HPK1 degradation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| On-Target Toxicity | The degradation of HPK1 may be inducing apoptosis or cell cycle arrest. This could be the intended therapeutic outcome. Confirm this by performing apoptosis assays (e.g., Annexin V staining). |
| Off-Target Toxicity | The PROTAC may be degrading other essential proteins. To investigate this, perform a global proteomics analysis to identify off-target substrates.[2] |
| Ligand-Specific Toxicity | The individual components of the PROTAC (HPK1 binder or E3 ligase binder) may be toxic. Test the toxicity of the individual ligands separately. |
| Compound Aggregation | Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity.[4] Ensure the PROTAC is fully dissolved in the vehicle before diluting it in the cell culture medium. |
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well opaque-walled plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. It is advisable to test a broad range of concentrations (e.g., 0.1 nM to 10 µM). Add the diluted compound to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC50 value (the concentration at which cell viability is reduced by 50%).
Western Blot for HPK1 Degradation
This protocol is for quantifying the degradation of HPK1 protein following treatment with the PROTAC.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against HPK1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the HPK1 signal to the loading control. Plot the normalized HPK1 levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
Visualizations
HPK1 Signaling Pathway
Caption: HPK1 negatively regulates T-cell receptor signaling.
PROTAC Mechanism of Action Workflow
Caption: General workflow of PROTAC-mediated protein degradation.
Troubleshooting Logic for Unexpected Cytotoxicity
References
Optimizing PROTrollingAC HPK1 Degrader-1: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the working concentration of PROTAC HPK1 Degrader-1 for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target Hematopoietic Progenitor Kinase 1 (HPK1) for degradation. It is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. By removing HPK1, a negative regulator of T-cell receptor (TCR) signaling, this degrader can enhance immune responses.[1][2][3]
Q2: What are the key parameters for determining the optimal working concentration of this compound?
A2: The two primary parameters to determine the efficacy and optimal concentration of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. For this compound, a DC50 value of 1.8 nM has been reported.[4][5]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without causing cytotoxicity or off-target effects.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[6][7] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either HPK1 or the E3 ligase, rather than the productive ternary complex required for degradation.[6][7] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[6][7]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell type and experimental conditions. It is recommended to perform a time-course experiment to determine the ideal duration for maximal HPK1 degradation.[7][8] Start with a range of time points (e.g., 4, 8, 16, 24 hours) at a fixed, near-optimal concentration of the degrader.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low degradation of HPK1 | PROTAC concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Incubation time is not optimal. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal incubation period.[7] | |
| Poor cell permeability of the PROTAC. | Modify the experimental setup to improve uptake or consider using a different cell line. PROTACs are often large molecules that may have difficulty crossing the cell membrane.[6] | |
| Low expression of the required E3 ligase (e.g., Cereblon or VHL) in the cell line. | Verify the expression levels of the relevant E3 ligase in your chosen cell line using techniques like Western blot or qPCR. | |
| The ternary complex (HPK1-PROTAC-E3 ligase) is not forming or is unstable. | Confirm target engagement and ternary complex formation using biophysical assays such as TR-FRET, SPR, or ITC.[6] | |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of non-productive binary complexes at high PROTAC concentrations.[6][7] | Test a broader and more granular range of lower concentrations to pinpoint the optimal degradation window. |
| High cell toxicity | PROTAC concentration is too high, leading to off-target effects. | Lower the working concentration of the PROTAC. Determine the cytotoxic concentration (CC50) and work at concentrations well below this value. |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC that does not bind the target or the E3 ligase. | |
| Inconsistent results | Variability in cell culture conditions (e.g., cell passage number, confluency). | Standardize cell culture protocols. Use cells within a consistent passage number range and maintain uniform seeding densities.[6] |
| Instability of the PROTAC compound in the cell culture medium. | Assess the stability of this compound in your experimental media over the time course of the experiment. |
Experimental Protocols
Dose-Response Experiment for HPK1 Degradation
This protocol outlines the steps to determine the DC50 of this compound by measuring HPK1 protein levels via Western Blotting.
1. Cell Seeding:
-
Seed the desired cells (e.g., Jurkat cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
2. PROTAC Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium. A wide concentration range is recommended to identify the optimal concentration and observe any potential hook effect (e.g., 0.1 nM to 10 µM).[7]
-
Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate for a predetermined time (e.g., 24 hours).
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Data Analysis:
-
Develop the blot using an ECL substrate and visualize the bands.
-
Quantify the band intensities using image analysis software.
-
Normalize the HPK1 band intensity to the loading control.
-
Plot the percentage of HPK1 degradation relative to the vehicle control against the log of the PROTAC concentration.
-
Determine the DC50 value from the resulting dose-response curve.
Visualizations
HPK1 Signaling Pathway
Caption: HPK1 negatively regulates T-cell receptor signaling.
This compound Mechanism of Action
Caption: Mechanism of PROTAC-mediated HPK1 degradation.
Troubleshooting Workflow for Lack of HPK1 Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
understanding PROTAC HPK1 Degrader-1 degradation kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PROTAC HPK1 Degrader-1. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for understanding its degradation kinetics.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific heterobifunctional molecule designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1).[1] It functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of HPK1 and its subsequent degradation by the cell's proteasome machinery.[2][4] This removes both the catalytic and non-catalytic scaffolding functions of the HPK1 protein.[4]
Q2: What is HPK1 and its role in immune signaling?
A2: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[5][6] It acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[7][8][9] Upon TCR activation, HPK1 phosphorylates downstream targets like SLP-76, which attenuates T-cell activation, proliferation, and cytokine production.[5][10][11] By dampening T-cell activity, HPK1 can limit the immune system's ability to attack cancer cells, making it an attractive target for immuno-oncology.[5][8]
Q3: What are DC50 and Dmax, and how are they determined for this compound?
A3:
-
DC50 (Degradation Concentration 50%) is the concentration of the PROTAC that induces 50% degradation of the target protein.[12]
-
Dmax (Maximum Degradation) is the maximum percentage of protein degradation achievable with the PROTAC.[12][13]
These parameters are key indicators of a PROTAC's potency and efficacy. They are typically determined by treating cells with a range of PROTAC concentrations for a fixed period (e.g., 24 hours), followed by quantifying the remaining HPK1 protein levels, usually via Western Blot.[14][15] The results are then plotted on a dose-response curve to calculate the DC50 and Dmax values.[12][14]
Q4: What is the "hook effect" in the context of PROTAC experiments?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[12][16] This occurs because excessive PROTAC molecules lead to the formation of unproductive binary complexes (HPK1-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex (HPK1-PROTAC-E3 Ligase) required for degradation.[12] It is crucial to perform a wide dose-response experiment to identify this effect and determine the optimal concentration range for maximal degradation.[16]
Q5: How can I confirm that the observed HPK1 degradation is mediated by the ubiquitin-proteasome system?
A5: To validate the mechanism of action, you can perform co-treatment experiments. Pre-treating the cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924), which blocks the activity of the cullin-RING E3 ligase family, should rescue or block the PROTAC-induced degradation of HPK1.[2] If degradation is prevented in the presence of these inhibitors, it confirms the involvement of the ubiquitin-proteasome system.[2]
Section 2: Troubleshooting Guide
Problem 1: I am not observing any degradation of HPK1 after treating my cells with this compound.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[16] Consider using a different cell line or consult literature for permeability data. |
| Low E3 Ligase Expression | The recruited E3 ligase (CRBN for this degrader) must be sufficiently expressed in your cell line. Verify CRBN expression levels via Western Blot or qPCR. Choose a cell line with known high expression if necessary.[12] |
| Incorrect Incubation Time | Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed PROTAC concentration to find the optimal time point for maximal degradation.[12] |
| Issues with Ternary Complex Formation | The PROTAC may bind to HPK1 and the E3 ligase but fail to form a productive ternary complex. This is an intrinsic property of the molecule. Confirm target and ligase engagement using cellular thermal shift assays (CETSA) or NanoBRET™.[16] |
| Ineffective Ubiquitination | A ternary complex may form but not in a conformation that allows for HPK1 ubiquitination. Perform an in-cell ubiquitination assay to check if HPK1 is being ubiquitinated in the presence of the PROTAC.[16] |
| Rapid Target Protein Synthesis | If HPK1 has a very short natural half-life in your cell model, the rate of synthesis may counteract the rate of degradation, masking the PROTAC's effect.[17] Measure the basal turnover rate of HPK1 using a protein synthesis inhibitor like cycloheximide. |
| Compound Instability | The PROTAC may be unstable in your cell culture medium. Assess its stability over the course of your experiment. |
Problem 2: HPK1 degradation decreases at higher concentrations of the degrader.
| Potential Cause | Recommended Solution |
| Hook Effect | This is the most likely cause. You are observing the formation of unproductive binary complexes at high concentrations.[12] |
| Confirm the Hook Effect: Repeat the experiment with a broader and more granular concentration range, especially at higher doses, to clearly define the bell-shaped curve.[12] | |
| Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this level for future experiments.[12] | |
| Assess Ternary Complex Formation: Use biophysical assays (e.g., TR-FRET) or cellular assays (e.g., NanoBRET) to measure ternary complex formation at different PROTAC concentrations to correlate with the degradation profile.[12][16] |
Problem 3: My degradation results are inconsistent between experiments.
| Potential Cause | Recommended Solution |
| Variable Cell Health or Confluency | The efficiency of the ubiquitin-proteasome system can be affected by cell health, passage number, and confluency. |
| Standardize Cell Culture: Use cells within a defined passage number range, seed them at a consistent density, and ensure they are healthy and in the logarithmic growth phase before treatment.[16] | |
| Inconsistent Reagent Preparation | Errors in serial dilutions or compound storage can lead to variability. |
| Prepare Fresh Dilutions: Prepare fresh serial dilutions of the PROTAC from a validated stock solution for each experiment. Aliquot and store the stock solution properly to avoid repeated freeze-thaw cycles.[1] |
Section 3: Data Presentation
The following table summarizes key performance metrics for various PROTAC HPK1 degraders based on published data.
| Compound Name | Recruited E3 Ligase | DC50 | Dmax | Cell Line / System | Reference |
| This compound (Compound B1) | CRBN | 1.8 nM | Not Reported | Not Specified | [1][18] |
| PROTAC HPK1 Degrader-2 (Compound 3) | Not Specified | 23 nM | Not Reported | Human PBMC | [18] |
| PROTAC HPK1 Degrader-4 (Compound E3) | CRBN | 3.16 nM | >1000-fold selective over GLK | Not Specified | [18][19] |
| PROTAC HPK1 Degrader-5 (Compound 10m) | CRBN | 5.0 nM | ≥ 99% | Jurkat | [2][18][20] |
| Unnamed PROTACs | Not Specified | 1-20 nM | >80% | Not Specified | [4] |
Section 4: Experimental Protocols
Protocol 4.1: Determining DC50 and Dmax by Western Blot
This protocol outlines the quantification of HPK1 degradation following treatment with this compound.
1. Cell Seeding and Treatment: a. Seed your chosen cells (e.g., Jurkat T-cells) in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere or stabilize overnight.[12] b. Prepare serial dilutions of this compound in fresh culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10,000 nM) to identify the full dose-response curve and any potential hook effect.[12] c. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC dose). d. Replace the medium in the wells with the medium containing the PROTAC dilutions or vehicle control. e. Incubate for the desired time, determined from a time-course experiment (e.g., 24 hours), at 37°C in a 5% CO2 incubator.
2. Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14] c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14] f. Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting: a. Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. b. Denature samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against HPK1 overnight at 4°C. g. Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. h. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensities for HPK1 and the loading control for each sample. b. Normalize the HPK1 signal to the loading control signal for each lane. c. Calculate the percentage of HPK1 remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%). d. Plot the percentage of remaining HPK1 against the logarithm of the PROTAC concentration and fit the data using a nonlinear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.[14]
Protocol 4.2: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This protocol verifies that this compound induces the ubiquitination of HPK1 in cells.
1. Cell Culture and Transfection (Optional): a. Culture cells (e.g., HEK293T) to 70-80% confluency. b. If endogenous ubiquitin levels are low, you can co-transfect plasmids expressing HA-tagged Ubiquitin and the protein of interest (if not endogenously expressed).[21][22]
2. Cell Treatment: a. Treat the cells with the optimal degradation concentration of this compound (determined from Protocol 4.1). b. Crucially, also treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.[2] Include a vehicle control group.
3. Immunoprecipitation: a. Lyse the cells in a modified lysis buffer (containing deubiquitinase inhibitors like NEM). b. Normalize protein concentrations across all samples. c. Pre-clear the lysates with Protein A/G agarose (B213101) beads. d. Add a primary antibody against HPK1 to the lysates and incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes. e. Add Protein A/G agarose beads to capture the immune complexes. Incubate for 2-4 hours. f. Wash the beads extensively with lysis buffer to remove non-specific binders.
4. Western Blot Analysis: a. Elute the protein complexes from the beads by boiling in SDS sample buffer. b. Separate the proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with a primary antibody against Ubiquitin (or HA-tag if HA-Ubiquitin was used). d. A high-molecular-weight smear or ladder of bands above the expected size of HPK1 indicates poly-ubiquitination. e. To confirm the identity of the immunoprecipitated protein, you can strip the membrane and re-probe with an anti-HPK1 antibody.
Section 5: Visual Guides
Caption: HPK1 signaling pathway and PROTAC-mediated degradation.
Caption: Workflow for determining the DC50 and Dmax of a PROTAC.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPK1 degradation inducers - Page 1 | BioWorld [bioworld.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 8. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
troubleshooting inconsistent PROTAC HPK1 Degrader-1 results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PROTAC HPK1 Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor (TCR) signaling.[1] It is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[2][4] By degrading HPK1, this PROTAC enhances T-cell activation and cytokine production, making it a promising agent for cancer immunotherapy.[5][6]
Q2: What are the expected quantitative outcomes for successful HPK1 degradation?
This compound is a highly potent degrader. In Jurkat cells, it has a reported half-maximal degradation concentration (DC50) of 1.8 nM .[3][7] It also inhibits the phosphorylation of the downstream effector SLP76 with a half-maximal inhibitory concentration (IC50) of 496.1 nM .[7][8] Researchers should aim for a maximal degradation (Dmax) of over 90% at optimal concentrations.
Q3: How does this compound compare to other HPK1 degraders?
Several PROTACs targeting HPK1 have been developed. Here is a comparison of their reported potencies:
| Degrader Name | DC50 | Dmax | E3 Ligase | Cell Line/System |
| This compound | 1.8 nM [7][8] | Not specified | CRBN[2][3] | Jurkat |
| PROTAC HPK1 Degrader-2 | 23 nM[8] | Not specified | Not specified | Human PBMC |
| PROTAC HPK1 Degrader-4 | 3.16 nM[8][9] | >90% | CRBN | Not specified |
| PROTAC HPK1 Degrader-5 | 5.0 nM[8] | ≥ 99%[10] | CRBN | Jurkat |
| DD205-291 | 5.3 nM[8] | Not specified | Not specified | Not specified |
| HZ-S506 | < 10 nM | Not specified | Not specified | Jurkat and PBMC |
Q4: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[11][12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either HPK1 or the E3 ligase, rather than the productive ternary complex required for degradation.[11] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[11]
Troubleshooting Inconsistent Results
This section addresses specific issues that may lead to inconsistent or unexpected results during experiments with this compound.
Problem 1: High variability in DC50 and Dmax values between experiments.
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number: Cell confluency, passage number, and overall health can significantly impact the ubiquitin-proteasome system's efficiency.[11] | Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. |
| Compound Instability: PROTACs can be large molecules with limited stability in cell culture media over extended periods.[11] | Assess the stability of this compound in your specific media over the time course of your experiment. Prepare fresh stock solutions and minimize freeze-thaw cycles.[7] |
| Inconsistent Incubation Times: The kinetics of degradation can vary. | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration for maximal degradation.[11] |
Problem 2: No or very low degradation of HPK1 observed.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability: The large size of PROTACs can hinder their ability to cross the cell membrane.[11][13] | While the core structure of the PROTAC cannot be changed, ensure proper solubilization of the compound. If issues persist, consider using cell lines with higher permeability or alternative delivery methods if available. |
| Low E3 Ligase Expression: The cell line used may not express sufficient levels of the required E3 ligase, CRBN.[14] | Verify the expression levels of CRBN in your chosen cell line via Western blot or qPCR. Select a cell line known to have robust CRBN expression. |
| Lack of Ternary Complex Formation: The linker length or conformation may not be optimal for bringing HPK1 and CRBN together in your specific cellular context.[13][15] | While not modifiable for a specific PROTAC, this is a key consideration in PROTAC design. Confirm target engagement using biophysical assays if possible. |
| Improper Compound Storage: Improper storage can lead to degradation of the PROTAC. | Store this compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. |
Problem 3: Off-target effects are observed.
| Possible Cause | Recommended Solution |
| Lack of Selectivity: The warhead binding to the protein of interest or the E3 ligase ligand may have off-target interactions. | Perform proteomic studies to identify other degraded proteins. If significant off-target effects are observed, consider using a more selective HPK1 degrader or inhibitor as a control. The linker can also influence selectivity.[11][16] |
| Metabolite Interference: Metabolites of the PROTAC could competitively bind to the target or E3 ligase, antagonizing the degradation process.[17] | This is an inherent property of the compound. If suspected, advanced analytical techniques may be needed to identify and quantify metabolites. |
Experimental Protocols
Protocol 1: Western Blot for HPK1 Degradation
-
Cell Seeding: Seed cells (e.g., Jurkat) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.[14]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for HPK1. Use a loading control antibody (e.g., GAPDH, α-Tubulin, or β-actin) to ensure equal protein loading.[14]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system.
-
-
Data Analysis: Quantify band intensities and normalize HPK1 levels to the loading control. Plot the normalized HPK1 levels against the log of the PROTAC concentration to determine the DC50 and Dmax.[14]
Protocol 2: Ubiquitination Assay
To confirm that HPK1 degradation is mediated by the ubiquitin-proteasome system, you can assess the ubiquitination of HPK1.
-
Cell Treatment: Treat cells with this compound at a concentration that gives strong degradation (e.g., 3-5x DC50). Include a control group pre-treated with a proteasome inhibitor like MG132 (10 µM for 2-4 hours) before adding the PROTAC.[2]
-
Immunoprecipitation (IP):
-
Lyse cells in a buffer suitable for IP.
-
Incubate the lysate with an anti-HPK1 antibody overnight.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
-
Immunoblotting:
-
Wash the beads and elute the protein.
-
Perform a Western blot as described above.
-
Probe the membrane with an anti-ubiquitin antibody.[14]
-
-
Analysis: A high molecular weight smear or laddering pattern in the lane corresponding to cells treated with both the PROTAC and MG132 indicates ubiquitinated HPK1.
Visualizations
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating the Hook Effect with PROTAC HPK1 Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC HPK1 Degrader-1. The primary focus is on understanding and mitigating the "hook effect," a common phenomenon observed with PROTACs that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[2][3] By degrading HPK1, this PROTAC aims to enhance T-cell activation, a desirable outcome in cancer immunotherapy.[4][5]
Q2: What is the "hook effect" in the context of this compound experiments?
The hook effect is a phenomenon where the degradation of the target protein, HPK1, decreases at high concentrations of this compound.[6][7] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[8][9]
Q3: What causes the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[7][10] For HPK1 degradation to occur, this compound must form a productive ternary complex with both HPK1 and an E3 ubiquitin ligase.[11] At excessive concentrations, the PROTAC can independently bind to either HPK1 or the E3 ligase, forming binary complexes (HPK1-PROTAC or E3 Ligase-PROTAC).[6][8] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[7]
Q4: What are the experimental consequences of the hook effect?
Q5: At what concentration range might I observe the hook effect with this compound?
The onset of the hook effect can vary depending on the specific experimental conditions, including the cell line and incubation time. Generally, for many PROTACs, the hook effect is observed at micromolar (µM) concentrations.[6] It is crucial to perform a wide dose-response experiment, spanning from picomolar (pM) to high micromolar (µM) ranges, to identify the optimal degradation concentration and detect the hook effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced HPK1 degradation at high concentrations of this compound. | You are likely observing the hook effect .[6] | 1. Confirm the hook effect: Repeat the experiment with a wider and more granular concentration range, especially at higher concentrations. 2. Determine the optimal concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.[6] 3. Assess ternary complex formation: If available, use biophysical assays like NanoBRET or co-immunoprecipitation to measure the formation of the ternary complex at different PROTAC concentrations.[6] |
| No HPK1 degradation observed at any concentration. | 1. Suboptimal concentration range: The concentrations tested may be too high (in the hook effect range) or too low. 2. Issues with the experimental system: The cell line may not express sufficient levels of HPK1 or the recruited E3 ligase.[6] 3. Inactive PROTAC: The compound may have degraded. | 1. Test a very broad concentration range: For example, from 1 pM to 100 µM.[6] 2. Verify protein expression: Confirm the expression of both HPK1 and the relevant E3 ligase in your cell line using Western Blot or qPCR.[8] 3. Ensure proper compound handling and storage: Follow the manufacturer's recommendations. |
| High variability between replicate experiments. | 1. Inconsistent cell conditions: Cell passage number, confluency, or health can impact the ubiquitin-proteasome system.[10] 2. Inaccurate PROTAC dilutions: Errors in preparing serial dilutions. | 1. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding densities.[10] 2. Prepare fresh dilutions for each experiment: Use calibrated pipettes and ensure thorough mixing. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Description | Reference |
| DC50 | 1.8 nM | The half-maximal degradation concentration for HPK1. | [1] |
| IC50 (SLP76 phosphorylation) | 496.1 nM | The half-maximal inhibitory concentration for the phosphorylation of the HPK1 substrate, SLP76. | [1] |
Experimental Protocols
Western Blotting for HPK1 Degradation
This protocol outlines the steps to quantify the degradation of HPK1 following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[6]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HPK1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of HPK1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve.
Visualizations
Caption: this compound facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of HPK1.
Caption: At high concentrations, this compound forms unproductive binary complexes, inhibiting ternary complex formation and reducing HPK1 degradation.
Caption: A logical workflow for troubleshooting and confirming the hook effect in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC HPK1 Degrader-1 for In Vivo Success
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of PROTAC HPK1 Degrader-1 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy with this compound is lower than expected based on in vitro potency. Could this be a bioavailability issue?
A1: Yes, suboptimal in vivo efficacy despite high in vitro potency is a common indicator of poor bioavailability. PROTACs, due to their high molecular weight and complex structures, often face challenges with absorption, solubility, and metabolic stability, leading to reduced exposure at the target site.[1][2][3][4][5] It is crucial to assess the pharmacokinetic (PK) profile of your PROTAC HPK1 degrader to confirm this.
Q2: What are the primary reasons for the low oral bioavailability of PROTACs like HPK1 Degrader-1?
A2: The low oral bioavailability of PROTACs is typically attributed to several factors:
-
Poor Aqueous Solubility: Many PROTACs are highly lipophilic and have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][4][5]
-
Low Permeability: Their large size and number of rotatable bonds can hinder their ability to cross intestinal membranes.[2][6][7]
-
First-Pass Metabolism: PROTACs can be extensively metabolized in the gut wall and liver before reaching systemic circulation.[2][6][7]
Q3: Are there any structural modifications I can make to this compound to improve its bioavailability?
A3: Structural modifications can significantly impact bioavailability. Consider the following strategies:
-
Linker Optimization: Modifying the linker's length, rigidity, and composition can improve properties like cell permeability and metabolic stability.[2][7] For instance, replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to enhance cellular permeability.[2]
-
Prodrug Approach: A prodrug strategy can be employed to mask polar functional groups, thereby increasing lipophilicity and membrane permeability.[2][6][7] For example, adding a lipophilic group to the E3 ligase ligand has been shown to increase a PROTAC's bioavailability.[2][7]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, which may improve cell permeability.[6][7]
Q4: Can formulation strategies help improve the bioavailability of my existing batch of this compound?
A4: Absolutely. Formulation is a powerful tool to enhance the in vivo exposure of PROTACs without altering their chemical structure. Some effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its dissolution rate and lead to supersaturation in the gastrointestinal tract.[1][5][8]
-
Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[1][9]
-
Nanoparticle Systems: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can protect it from degradation and enhance its uptake.[1][7]
Q5: How does food intake affect the bioavailability of PROTACs?
A5: The presence of food can significantly impact the bioavailability of PROTACs, often in a positive way. For some PROTACs, administration with food has been shown to increase their absorption and overall exposure.[4][6][7] This is likely due to increased solubilization in the presence of bile salts and lipids. Clinical trials for some PROTACs have specified administration with food.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low plasma exposure (AUC) after oral dosing. | Poor solubility and dissolution in the GI tract. | 1. Formulate the PROTAC as an amorphous solid dispersion (ASD) with a suitable polymer like HPMCAS.[8] 2. Utilize lipid-based formulations such as SNEDDS.[1][9] |
| Low intestinal permeability. | 1. If possible, re-evaluate the linker design to reduce polarity and increase rigidity.[2][7] 2. Investigate co-administration with permeation enhancers (use with caution and thorough evaluation).[9] | |
| High first-pass metabolism. | 1. Modify metabolically labile sites in the linker or warhead/E3 ligase ligand, if feasible.[2][6][7] 2. Consider alternative routes of administration (e.g., intravenous) to bypass the liver initially. | |
| High variability in plasma concentrations between subjects. | Food effect. | 1. Standardize feeding protocols for in vivo studies (e.g., fasted vs. fed state). 2. Investigate the effect of a high-fat meal on the PROTAC's pharmacokinetics.[4][6] |
| Formulation instability. | 1. Ensure the physical and chemical stability of the formulation under storage and administration conditions.[8] | |
| Inconsistent in vivo efficacy despite adequate plasma exposure. | Poor distribution to the target tissue. | 1. Evaluate the tissue distribution of the PROTAC. 2. Consider formulation strategies that can enhance tissue targeting, such as ligand-conjugated nanoparticles.[1] |
| Off-target toxicity. | 1. Assess the selectivity of the degrader. 2. Suboptimal drug distribution can increase off-target toxicity.[1] |
Quantitative Data Summary
The following table summarizes publicly available data on the in vivo properties of various PROTAC HPK1 degraders.
| Compound | Reported In Vivo Properties | Reference |
| This compound (Compound B1) | Potent HPK1 degrader with a DC50 of 1.8 nM. Inhibits SLP76 phosphorylation with an IC50 of 496.1 nM. | [10] |
| Compound 10m | Orally bioavailable with demonstrated in vivo antitumor efficacy in a MC38 syngeneic tumor mouse model. | [11] |
| Unnamed PROTAC | Showed low clearance, high plasma exposure, and oral bioavailability in mice and rats. Demonstrated tumor growth inhibition in MC38 and CT26 syngeneic models. | [12] |
| DD205-291 | Orally active with good efficacy in the MC38 model. Combination with anti-PD1 resulted in significant tumor growth inhibition. | [13] |
| An Oral PROTAC | Orally administered PROTAC demonstrated the ability to reach tumors and down-regulate HPK1 levels in CAR-T cells in a postoperative tumor model. | [14] |
Key Experimental Protocols
Protocol 1: Formulation of this compound in an Amorphous Solid Dispersion (ASD)
Objective: To improve the dissolution and oral bioavailability of this compound by formulating it as an ASD using spray drying.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS)
-
Dichloromethane (DCM)
-
Spray dryer
-
Dissolution testing apparatus
-
HPLC for concentration analysis
Methodology:
-
Preparation of Spray Solution:
-
Dissolve this compound and HPMCAS in a 1:1 (v/v) mixture of DCM and methanol to a final total solids concentration of 5% (w/v). A typical drug-to-polymer ratio to screen is 1:9, 1:4, and 1:1.
-
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to a temperature that ensures solvent evaporation without degrading the compound (e.g., 80-120°C).
-
Adjust the spray rate and atomization pressure to achieve a fine mist and efficient drying.
-
Collect the dried ASD powder from the cyclone.
-
-
Characterization of ASD:
-
Analyze the drug loading and uniformity of the ASD powder using HPLC.
-
Confirm the amorphous nature of the PROTAC within the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Compare the dissolution profile of the ASD to that of the unformulated, crystalline PROTAC.
-
-
In Vivo Pharmacokinetic Study:
-
Dose laboratory animals (e.g., mice or rats) orally with the ASD formulation and the unformulated PROTAC (suspended in a suitable vehicle like 0.5% methylcellulose).
-
Collect blood samples at various time points post-dosing.
-
Analyze plasma concentrations of the PROTAC using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the improvement in bioavailability.
-
Visualizations
Signaling Pathway
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
cell line selection for PROTAC HPK1 Degrader-1 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving PROTAC HPK1 Degrader-1. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and curated data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is HPK1 and why is it a target for cancer immunotherapy?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a protein kinase predominantly expressed in hematopoietic (blood-forming) cells.[1] It acts as a negative regulator of T-cell receptor (TCR) signaling.[2] By inhibiting HPK1, the anti-tumor activity of T-cells can be enhanced, making it a promising target for cancer immunotherapy.[3]
Q2: How does a this compound work?
A2: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. This approach not only inhibits the kinase activity of HPK1 but also eliminates its scaffolding functions.
Q3: What are the key downstream effects of HPK1 degradation?
A3: Degradation of HPK1 leads to the enhancement of T-cell activation. Key downstream effects include reduced phosphorylation of SLP-76 at Serine 376, a crucial step in the negative regulation of TCR signaling.[4] This results in increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are critical for an effective anti-tumor immune response.[1]
Q4: Which cell lines are suitable for studying HPK1 degradation?
A4: The choice of cell line is critical and depends on the endogenous expression of HPK1. Hematopoietic cell lines are generally preferred. The Jurkat cell line, a human T-lymphocyte line, is a widely used model for studying HPK1 signaling and degradation.[5][6] Primary human T-cells and peripheral blood mononuclear cells (PBMCs) offer a more physiologically relevant system.[7] The table below summarizes HPK1 expression in various commonly used cell lines.
Cell Line Selection Guide
The following table provides a summary of HPK1 expression in various human cell lines to aid in the selection of appropriate models for your experiments.
| Cell Line | Cell Type | HPK1 Expression Level | Rationale for Use |
| Jurkat | T-lymphocyte | High | Well-established model for T-cell signaling; high endogenous HPK1 expression.[5][6][8] |
| Ramos | B-lymphocyte | High | Suitable for studying HPK1's role in B-cell receptor signaling.[9] |
| THP-1 | Monocyte | Moderate | Useful for investigating HPK1 function in monocytic cells and their differentiation. |
| PBMCs | Mixed Immune Cells | Variable (High in T/B cells) | Physiologically relevant system containing various immune cell types.[7] |
| MCF7 | Breast Cancer | Low to Moderate | May be used to study potential off-target effects or HPK1's role in specific cancer types.[10] |
| A549 | Lung Carcinoma | Low | Can serve as a negative control or for investigating HPK1-independent effects.[11] |
| HeLa | Cervical Cancer | Low | Commonly used as a negative control for hematopoietic-specific proteins. |
| HEK293 | Embryonic Kidney | Low/Negative | Often used for overexpression studies due to low endogenous HPK1.[12][13] |
HPK1 Signaling and PROTAC Mechanism of Action
Caption: HPK1 signaling pathway and the mechanism of PROTAC-mediated degradation.
Troubleshooting Guide
Issue 1: No or poor degradation of HPK1.
| Possible Cause | Troubleshooting Step |
| Low HPK1 expression in the chosen cell line. | Confirm HPK1 expression by Western blot or qPCR. Select a cell line with higher endogenous HPK1 levels (see Cell Line Selection Guide). |
| Poor cell permeability of the PROTAC. | Optimize treatment conditions (e.g., extend incubation time). Consider using a cell permeability assay to assess uptake. |
| Inefficient ternary complex formation. | This is an intrinsic property of the PROTAC. If possible, test a different PROTAC with an alternative linker or E3 ligase ligand. |
| Low E3 ligase expression. | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line. |
| Proteasome inhibition. | Ensure that other treatments or cellular conditions are not inhibiting proteasome activity. Include a proteasome inhibitor (e.g., MG132) as a control to confirm degradation is proteasome-dependent. |
Issue 2: The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations).
| Possible Cause | Troubleshooting Step |
| Formation of non-productive binary complexes. | At high concentrations, the PROTAC may form separate binary complexes with HPK1 or the E3 ligase, preventing the formation of the productive ternary complex. |
| Solution. | Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal concentration for maximal degradation. |
Issue 3: Off-target effects or cytotoxicity.
| Possible Cause | Troubleshooting Step |
| On-target toxicity. | Degradation of a key signaling molecule like HPK1 can lead to cellular stress or apoptosis. Perform a cell viability assay in parallel with your degradation experiment. |
| Off-target protein degradation. | Use an inactive analogue of the PROTAC (e.g., one that doesn't bind the E3 ligase) as a negative control. Consider proteomic studies to identify other degraded proteins. |
| Compound solubility issues. | Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before dilution in cell culture media to avoid precipitation and non-specific toxicity. |
Experimental Protocols
Western Blot for HPK1 Degradation
This protocol is for assessing the degradation of HPK1 in a selected cell line following treatment with this compound.
Materials:
-
Selected cell line (e.g., Jurkat)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody: Anti-HPK1 (e.g., Cell Signaling Technology #4472, 1:1000 dilution)
-
Loading control antibody: Anti-GAPDH or Anti-β-actin (1:5000 dilution)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-HPK1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and repeat the immunoblotting process for the loading control.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify band intensities and normalize HPK1 levels to the loading control.
Determination of DC₅₀ and Dₘₐₓ
This workflow outlines the process for determining the potency and efficacy of the PROTAC.
Caption: Experimental workflow for determining DC₅₀ and Dₘₐₓ values.
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Cytokine Release Assay (ELISA)
This protocol is for measuring the secretion of IL-2 and IFN-γ from immune cells following HPK1 degradation.
Materials:
-
Cell culture supernatant from treated cells (e.g., activated Jurkat cells or primary T-cells)
-
Human IL-2 ELISA Kit (e.g., Thermo Fisher Scientific, R&D Systems)
-
Human IFN-γ ELISA Kit (e.g., Thermo Fisher Scientific, R&D Systems)
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with this compound and an appropriate stimulus (e.g., anti-CD3/CD28 antibodies), collect the cell culture supernatant.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-2 or IFN-γ in your samples.
Example ELISA Kit Parameters:
| Cytokine | Kit Example | Sensitivity | Standard Curve Range |
| Human IL-2 | R&D Systems (D2050) | < 7 pg/mL | 31.2 - 2,000 pg/mL |
| Human IFN-γ | R&D Systems (DIF50C) | < 5.69 pg/mL | 15.6 - 1,000 pg/mL |
Note: Always refer to the specific kit's manual for detailed instructions and validation data.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. arcusbio.com [arcusbio.com]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 10. HPK1 positive expression associated with longer overall survival in patients with estrogen receptor-positive invasive ductal carcinoma-not otherwise specified - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Expression Profile of A549 Cells from Tissue of 4D Model Predicts Poor Prognosis in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved protein expression in HEK293 cells by over-expressing miR-22 and knocking-out its target gene, HIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
controlling for solvent effects with PROTAC HPK1 Degrader-1
Welcome to the technical support center for PROTAC HPK1 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this molecule and to troubleshoot potential issues, with a focus on controlling for solvent effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for this compound is Dimethyl Sulfoxide (B87167) (DMSO).[1][2] It is advisable to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q2: How should I prepare and store stock solutions of this compound?
A: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For long-term storage, keep the stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. The product should be protected from light and stored under nitrogen.
Q3: I am observing precipitation of the compound after diluting the DMSO stock in my aqueous experimental buffer or cell culture medium. What should I do?
A: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic molecules like many PROTACs.[3] Here are a few troubleshooting steps:
-
Lower the final concentration: The solubility of the PROTAC in the final aqueous solution may be limited. Try using a lower final concentration in your assay.
-
Optimize the dilution method: Instead of adding the aqueous solution to the DMSO stock, try adding the DMSO stock to the gently vortexing aqueous solution. This can help to disperse the compound more effectively.
-
Use a surfactant: In some biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help to maintain the solubility of the compound. However, be mindful of the potential effects of surfactants on your specific assay.
-
Consider alternative solvents: While DMSO is the primary recommendation, for certain applications, other organic solvents may be miscible with your aqueous system and could be explored. However, extensive validation would be required to ensure the solvent does not interfere with the experiment.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with HPK1 or the E3 ligase) rather than the productive ternary complex required for degradation.[4] To avoid this:
-
Perform a full dose-response curve: Test a wide range of concentrations, including low nanomolar to micromolar ranges, to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]
-
Use lower concentrations: Once the optimal range is identified, use concentrations at or near the DC50 value for maximal degradation in your experiments.[4]
Q5: My experimental results are inconsistent. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Compound stability: Ensure the PROTAC is properly stored and handled to prevent degradation. Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment.[4]
-
Cell health and passage number: Use cells that are healthy and within a consistent, low passage number range. Cell confluency can also impact results.[4]
-
Solvent concentration: Ensure the final concentration of DMSO is consistent across all experiments, including vehicle controls. High concentrations of DMSO can be toxic to cells and affect their physiology.[5][6][7]
Troubleshooting Guide: Solvent-Related Issues
This guide provides a systematic approach to identifying and resolving common problems related to the use of solvents in experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or low degradation of HPK1 | Compound precipitated out of solution upon dilution into aqueous media. | Visually inspect for precipitation. If observed, lower the final concentration of the PROTAC. Consider pre-warming the media before adding the compound. |
| High final DMSO concentration is causing cellular stress or toxicity, inhibiting the degradation machinery. | Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%). Ensure your vehicle control has the same final DMSO concentration.[5][6] | |
| Inaccurate concentration due to precipitation in the stock solution or during dilution. | Briefly centrifuge the stock solution before use. When diluting, add the stock solution to the media while vortexing to ensure rapid mixing. | |
| High variability between replicates | Inconsistent final DMSO concentrations across wells. | Prepare a master mix of the PROTAC in media to ensure a consistent final DMSO concentration for all replicate wells. |
| Cell health is affected by the solvent. | Monitor cell morphology and viability in the presence of the final DMSO concentration. If cells appear stressed, lower the DMSO concentration.[7] | |
| Unexpected biological effects in vehicle control | The concentration of DMSO is affecting cellular processes. | Lower the final DMSO concentration. It is crucial to keep the final DMSO concentration below levels that are known to impact cell viability and gene expression (ideally <0.1%).[5] |
| The solvent is interacting with the target protein or other components of the assay. | While less common with DMSO, this is a possibility. If results are still unexpected, consider exploring alternative solubilization strategies, though this would require significant validation. |
Data Summary
| Compound | DC50 | IC50 (pSLP76) | Recommended Solvent |
| This compound | 1.8 nM[1] | 496.1 nM[1] | DMSO[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), DMSO (anhydrous, cell culture grade).
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary. d. Aliquot the stock solution into single-use tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[8]
Protocol 2: HPK1 Degradation Assay in Cultured Cells
-
Cell Seeding: Plate your cells of interest (e.g., Jurkat cells) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: a. Thaw an aliquot of the this compound DMSO stock solution. b. Prepare serial dilutions of the stock solution in DMSO. c. Further dilute the DMSO solutions into pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level for your cells (e.g., ≤ 0.5%).
-
Cell Treatment: a. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. b. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the PROTAC used. c. To confirm that degradation is proteasome-mediated, you can include a control where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[9]
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Analysis: a. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). b. Analyze the levels of HPK1 protein by Western blot. Be sure to include a loading control (e.g., GAPDH, β-actin) to normalize the results. c. Quantify the band intensities to determine the extent of HPK1 degradation at each concentration of the PROTAC.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Simplified HPK1 Signaling Pathway and Point of Intervention.
Caption: Troubleshooting Workflow for Solvent-Related Degradation Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
PROTAC HPK1 Degrader-1 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC HPK1 Degrader-1. The information is tailored for scientists in drug development and related fields to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to target Hematopoietic Progenitor Kinase 1 (HPK1) for degradation.[1][2] It is a heterobifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome.[3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its degradation is expected to enhance T-cell activation, making it a promising target for cancer immunotherapy.[4][5][6][7][8][9]
Q2: What are the typical experimental conditions for using this compound?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental goals. It is recommended to perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal conditions for your specific system.[10][11]
Q3: How stable is this compound in cell culture media?
A3: While specific stability data for this compound in various cell culture media is not extensively published, it is a critical parameter to consider for reproducible experiments.[12] Instability of the PROTAC in the media over the time course of an experiment can lead to inconsistent results. It is best practice to assess the stability of the PROTAC in your specific cell culture medium. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Problem 1: I am not observing degradation of HPK1.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[12] Consider modifying the experimental protocol by using a different cell line or employing cell permeabilization techniques for initial validation. |
| Suboptimal Concentration | You may be observing the "hook effect," where high concentrations of the PROTAC lead to the formation of unproductive binary complexes instead of the required ternary complex for degradation.[10][12] Perform a wide dose-response experiment to identify the optimal concentration for degradation.[12] |
| Incorrect Incubation Time | The kinetics of HPK1 degradation can vary. Perform a time-course experiment to determine the optimal incubation time for maximal degradation.[10] |
| Low E3 Ligase Expression | The cell line being used may not express sufficient levels of the E3 ligase recruited by the PROTAC. Confirm the expression of the relevant E3 ligase (e.g., Cereblon) in your cell line. |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium. Assess the stability of the PROTAC in your specific medium over the duration of your experiment.[12] |
Problem 2: I am observing cell toxicity.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | High concentrations of the PROTAC may lead to off-target effects or general cellular stress.[13] Lower the concentration and perform a dose-response curve to find a non-toxic effective concentration. |
| Solvent Toxicity | The solvent used to dissolve the PROTAC (e.g., DMSO) can be toxic to cells at high concentrations.[13] Ensure the final solvent concentration in the cell culture medium is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experiments. |
| Off-Target Effects | The PROTAC may be degrading other essential proteins besides HPK1.[12] Perform proteomics studies to assess the selectivity of the PROTAC. |
Data Summary
The following table summarizes the degradation performance of various PROTAC HPK1 degraders in different cell lines as reported in the literature. This can serve as a reference for expected potency.
| PROTAC | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| This compound | - | 1.8 nM | >90% | [1][2] |
| PROTAC HPK1 Degrader-2 | Human PBMC | 23 nM | - | [1] |
| PROTAC HPK1 Degrader-4 | - | 3.16 nM | - | [1] |
| PROTAC HPK1 Degrader-5 | - | 5.0 nM | ≥ 99% | [1] |
| A potent oral HPK1 degrader | Ramos cells | <50 nM | >90% | [14] |
| Compound 10m | Jurkat cells | 5.0 ± 0.9 nM | ≥ 99% | [8][15] |
| E3 | - | 3.16 nM | - | [16] |
| SS44 | Human PBMCs | - | Significant degradation at 100 nM | [3] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the PROTAC into the pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the medium at 37°C in a humidified incubator with 5% CO₂.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Immediately process the samples for LC-MS/MS analysis to quantify the remaining concentration of the PROTAC. This may involve protein precipitation followed by centrifugation.
-
Analyze the samples by LC-MS/MS.
-
Plot the concentration of the PROTAC against time to determine its stability profile and half-life in the medium.
Visualizations
Caption: HPK1 signaling pathway and PROTAC-mediated degradation.
Caption: Workflow for assessing this compound activity.
Caption: Troubleshooting workflow for lack of HPK1 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPK1 PROTAC SS44 | HPK1 degarder | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Development of Oral PROTAC HPK1 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of orally bioavailable Hematopoietic Progenitor Kinase 1 (HPK1) PROTAC degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles in developing orally bioavailable HPK1 PROTACs?
A1: The main challenges in creating oral HPK1 PROTACs stem from their physicochemical properties, which often fall "beyond the Rule of Five" (bRo5).[1] These molecules typically have a high molecular weight, a large polar surface area, and numerous hydrogen bond donors and acceptors.[1][2] These characteristics can lead to poor aqueous solubility, low cell permeability, and significant first-pass metabolism, all of which contribute to limited oral bioavailability.[2][3]
Q2: Why is HPK1 a promising target for cancer immunotherapy via protein degradation?
A2: HPK1, also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[4][5][6] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream adaptor proteins like SLP-76, which dampens T-cell activation and proliferation.[4][7] By degrading the HPK1 protein, not just inhibiting its kinase activity, PROTACs can lead to a more sustained and robust anti-tumor immune response.[4][8] This degradation approach can also eliminate any non-catalytic scaffolding functions of HPK1.
Q3: What are the key differences in oral bioavailability potential between PROTACs utilizing different E3 ligases, such as CRBN and VHL?
A3: PROTACs that recruit the Cereblon (CRBN) E3 ligase are generally considered more "oral drug-like" compared to those that recruit von Hippel-Lindau (VHL). This is primarily because CRBN-based PROTACs tend to have a smaller molecular weight, which is a favorable characteristic for oral absorption.[3]
Q4: Can off-target effects be a concern with HPK1 PROTAC degraders?
A4: Yes, off-target effects are a potential issue. While PROTACs can offer improved selectivity compared to traditional inhibitors, it is crucial to assess for unintended degradation of other proteins. This can be evaluated through proteomic studies. Off-target effects can also arise from the warhead or E3 ligase ligand components of the PROTAC binding to other proteins.
Troubleshooting Guides
Problem 1: Low Oral Bioavailability in Preclinical Species
Symptoms:
-
Low plasma exposure (AUC) after oral dosing compared to intravenous (IV) dosing.
-
High variability in plasma concentrations between individual animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation Optimization: Explore various formulation strategies such as creating amorphous solid dispersions or using solubility-enhancing excipients. 2. Salt Forms: Investigate different salt forms of the PROTAC to improve solubility. 3. Co-administration with Food: Studies have shown that administering PROTACs with food can enhance their solubility and absorption.[3] |
| Low Permeability | 1. Structural Modification: Optimize the linker to be more rigid or lipophilic. Introducing intramolecular hydrogen bonds can also shield polar groups and improve permeability.[9] 2. Efflux Transporter Substrate: Determine if the PROTAC is a substrate for efflux transporters like P-glycoprotein using a Caco-2 assay with and without specific inhibitors. If it is, modify the structure to reduce its affinity for the transporter.[9] |
| High First-Pass Metabolism | 1. Metabolic Stability Assays: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic "hotspots."[2] 2. Metabolic Blocking: Introduce metabolically inert groups (e.g., fluorine) at the identified metabolic sites to block degradation.[9] |
Problem 2: Inconsistent In Vitro Degradation Data
Symptoms:
-
High variability in DC50 or Dmax values between experiments.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Incubation Time: Increase the incubation time to allow for sufficient cellular uptake. 2. Permeability Assessment: Perform a Caco-2 permeability assay to quantify the compound's ability to cross cell membranes. |
| Compound Instability | 1. Assay Buffer Stability: Assess the stability of the PROTAC in the cell culture medium over the course of the experiment. 2. Stock Solution Quality: Ensure the integrity of the compound stock solution; avoid repeated freeze-thaw cycles. |
| "Hook Effect" | 1. Concentration Range: Test a wider range of concentrations, particularly lower concentrations, as high concentrations can sometimes lead to reduced degradation due to the formation of binary complexes instead of the productive ternary complex.[4] |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for select oral HPK1 PROTAC degraders reported in the literature.
Table 1: In Vitro Degradation Potency
| Compound | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| 10m | 5.0 ± 0.9 | ≥99 | Jurkat | CRBN |
| C3 | 21.26 | >90 | Jurkat | CRBN |
| DD205-291 | Not Reported | Not Reported | Not Reported | Not Reported |
| Unnamed PROTAC | <50 | >90 | Ramos | CRBN |
Table 2: In Vivo Oral Pharmacokinetics in Mice
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (F%) |
| 10m | 3 (PO) | 26.8 ± 3.5 | 4 | 10.3 ± 1.2 |
| C3 | Not Reported | 10,899.92 | Not Reported | 81.7 |
| DD205-291 | 0.5 (PO) | Not Reported | Not Reported | Not Reported |
| Unnamed PROTAC | Not Reported | High | Not Reported | High |
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate system for 21 days to allow for differentiation and the formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing: Add the test PROTAC (typically at 10 µM) to the apical (A) side of the monolayer to assess A-to-B permeability, and in a separate set of wells, to the basolateral (B) side to assess B-to-A permeability.
-
Sampling: At various time points (e.g., 0, 30, 60, 90, and 120 minutes), take samples from the receiver compartment (B for A-to-B, and A for B-to-A).
-
Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.[10]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a PROTAC to phase I metabolism.
-
Preparation: Prepare a reaction mixture containing the test PROTAC (e.g., 1 µM), HLM, and a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.
-
Data Interpretation: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of this line can be used to determine the in vitro half-life (t½) and intrinsic clearance of the compound.
Visualizations
Caption: HPK1 signaling pathway and mechanism of PROTAC-mediated degradation.
Caption: General experimental workflow for developing oral PROTACs.
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Optimal HPK1 Degradation through Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the design and experimental validation of linkers for optimal degradation of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an HPK1 PROTAC?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the HPK1-binding "warhead" to the E3 ligase-recruiting ligand.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex between HPK1 and the E3 ligase, which is essential for the ubiquitination and subsequent proteasomal degradation of HPK1.[3] The linker's length, composition, and attachment points significantly influence the PROTAC's physicochemical properties, cell permeability, and overall degradation efficiency.[4]
Q2: What are the common types of linkers used for HPK1 degraders?
A2: The most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains due to their synthetic tractability.[4] However, there is a growing trend towards using more rigid and functionalized linkers to improve ternary complex stability and cell permeability.[3] The choice of linker should be empirically determined for each specific HPK1 binder and E3 ligase ligand pair.
Q3: How does linker length affect HPK1 degradation?
A3: Linker length is a crucial parameter for optimal degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long might lead to non-productive binding and reduced degradation efficiency.[5] The optimal linker length is highly dependent on the specific warhead and E3 ligase ligand used. Systematic screening of different linker lengths is often necessary to identify the most potent degrader.
Q4: What is the "hook effect" and how can it be mitigated through linker design?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (HPK1-PROTAC or PROTAC-E3 ligase) over the productive ternary complex.[6] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and potentially mitigating the hook effect.[7]
Troubleshooting Guides
Issue 1: My HPK1 PROTAC shows high binding affinity but poor degradation.
-
Possible Cause: The linker may not be optimal for the formation of a productive ternary complex.
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal length for ternary complex formation.
-
Modify Linker Composition: Explore different linker compositions, such as incorporating rigid elements (e.g., phenyl rings) or altering hydrophilicity, which can influence the conformation of the ternary complex.[3]
-
Change Attachment Points: The points at which the linker is attached to the HPK1 binder and the E3 ligase ligand can significantly impact the geometry of the ternary complex. It is advisable to explore different attachment points.[3]
-
Issue 2: Inconsistent results in T-cell activation assays.
-
Possible Cause: Variability in primary T-cells, suboptimal stimulation, or issues with the assay protocol.
-
Troubleshooting Steps:
-
Use a Consistent T-cell Source: If possible, use cryopreserved PBMCs from a single donor for a set of experiments to minimize donor-to-donor variability.
-
Optimize Stimulation Conditions: Titrate the concentration of anti-CD3/CD28 antibodies to ensure consistent and optimal T-cell stimulation.[8]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a positive control (a known HPK1 inhibitor or degrader) in your experiments.[9]
-
Issue 3: No degradation is observed at any concentration.
-
Possible Cause: This could be due to an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[10]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Screen a broad range of concentrations (e.g., from picomolar to micromolar) to ensure you are not missing the active window.[10]
-
Verify Cell Permeability: Poor cell permeability can prevent the PROTAC from reaching its intracellular target. Consider performing a cell permeability assay.
-
Confirm E3 Ligase Expression: Ensure that the cell line used expresses the E3 ligase that your PROTAC is designed to recruit.
-
Data Presentation
Table 1: Impact of Linker Composition on HPK1 Degradation in Jurkat Cells
| Compound | Linker Type | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| Compound A | PEG-based | 120 | >90 | CRBN |
| Compound B | Alkyl-based | 5.0 ± 0.9 | ≥ 99 | CRBN |
| Compound C | Novel Linker | <50 | >90 | CRBN |
| HZ-S506 | Proprietary | < 10 | Not Specified | Not Specified |
Data synthesized from multiple sources for illustrative purposes.[11][12][13][14]
Experimental Protocols
Protocol 1: Western Blot Analysis of HPK1 Degradation
-
Cell Treatment: Seed Jurkat cells in 6-well plates and treat with various concentrations of the HPK1 PROTAC or vehicle control (DMSO) for 24 hours.[15]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HPK1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.[6][17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the HPK1 signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
Protocol 2: T-Cell Activation Assay (IL-2 Production)
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.[8][12]
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) overnight at 4°C. Wash the plate with sterile PBS before use.[18]
-
Cell Treatment and Stimulation: Add PBMCs to the coated plate along with a soluble anti-CD28 antibody. Add serial dilutions of the HPK1 PROTAC or vehicle control.[9][12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a commercial ELISA kit according to the manufacturer's instructions.[19]
Mandatory Visualizations
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Caption: A typical workflow for the design and optimization of HPK1 degraders.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 13. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. origene.com [origene.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: PROTAC HPK1 Degrader-1
Welcome to the technical support center for PROTAC HPK1 Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent degrader in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target Hematopoietic Progenitor Kinase 1 (HPK1) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon [CRBN]). By bringing HPK1 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[1][2] This targeted degradation of HPK1, a negative regulator of T-cell receptor (TCR) signaling, leads to enhanced T-cell activation and anti-tumor immunity.[3][4][5]
Q2: What are the key factors that can influence the potency of this compound?
A2: The potency of this compound can be affected by several factors:
-
Linker Composition and Length: The linker plays a crucial role in the formation of a stable ternary complex between HPK1 and the E3 ligase. Its length, rigidity, and composition can significantly impact the efficacy of degradation.[1][2][][7]
-
E3 Ligase Expression and Choice: The choice of E3 ligase (e.g., CRBN, VHL) and its expression level in the specific cell type can affect the degradation efficiency.[8][9][10] Most current HPK1 PROTACs utilize the CRBN E3 ligase.[11]
-
Cell Type and Permeability: The ability of the PROTAC to permeate the cell membrane and reach its intracellular target is critical.[12][13] Potency can vary between different cell lines due to differences in membrane composition and expression of relevant proteins.
-
Target Engagement: The affinity of the PROTAC for both HPK1 and the E3 ligase is a key determinant of its ability to form a productive ternary complex.
Q3: My this compound shows good biochemical activity but poor cellular potency. What are the possible reasons?
A3: A discrepancy between biochemical and cellular potency is a common issue. Potential causes include:
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane.[13][14]
-
Efflux Pump Activity: The compound might be actively transported out of the cells by efflux pumps.
-
Intracellular Instability: The PROTAC could be unstable within the cellular environment.
-
Suboptimal Ternary Complex Formation in a Cellular Context: The formation of a stable and productive ternary complex can be influenced by the cellular environment and the relative concentrations of the target and E3 ligase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent HPK1 Degradation | Cell health and passage number variability. | Ensure consistent cell culture conditions, use cells within a defined passage number range, and regularly check for mycoplasma contamination. |
| Reagent quality and storage. | Aliquot and store this compound at -80°C to avoid repeated freeze-thaw cycles.[15] Use fresh, high-quality DMSO for stock solutions.[16] | |
| Assay variability. | Optimize incubation times and concentrations. Include appropriate positive and negative controls in every experiment. | |
| No HPK1 Degradation | Incorrect concentration or inactive compound. | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration.[16] Confirm compound activity by testing a fresh batch. |
| Low E3 ligase expression in the cell line. | Confirm the expression of the recruited E3 ligase (e.g., CRBN) in your cell model by Western blot or qPCR. | |
| Proteasome inhibition. | Ensure that other treatments do not interfere with proteasome function. Co-treatment with a proteasome inhibitor like MG132 should rescue HPK1 levels, confirming a proteasome-dependent degradation mechanism.[11] | |
| Off-Target Effects Observed | Lack of selectivity. | Perform a proteome-wide analysis to identify other degraded proteins.[13] Compare the phenotype with that of a structurally different HPK1 degrader or an HPK1 knockout/knockdown model.[16] |
| High concentrations leading to the "hook effect". | Test a wider range of concentrations, as very high concentrations can sometimes inhibit ternary complex formation and reduce degradation efficiency.[13] |
Quantitative Data Summary
The following tables summarize the potency of various PROTAC HPK1 degraders based on published data.
Table 1: Potency of PROTAC HPK1 Degraders
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | E3 Ligase | Reference |
| This compound (Compound B1) | 1.8 | Not specified | Not specified | CRBN | [15][17] |
| PROTAC HPK1 Degrader-2 | 23 | Not specified | Human PBMC | Not specified | [17] |
| PROTAC HPK1 Degrader-4 (E3) | 3.16 | >90 | Not specified | CRBN | [17][18] |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥99 | Jurkat | CRBN | [17][19] |
| Compound 10k | 3.8 | 96 | Not specified | CRBN | [11] |
| Compound 10l | 4.4 | 97 | Not specified | CRBN | [11] |
| Compound 10m | 2.5 | 98 | Not specified | CRBN | [11] |
| DD205-291 | 5.3 | Not specified | Not specified | CRBN | [17] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Functional Activity of PROTAC HPK1 Degraders
| Compound | Assay | IC₅₀ / EC₅₀ (nM) | Cell Line | Reference |
| This compound (Compound B1) | SLP-76 Phosphorylation Inhibition | 496.1 | Not specified | [15][17] |
| PROTAC HPK1 Degraders (General) | pSLP76 Inhibition | 2-25 | Not specified | [20] |
| PROTAC HPK1 Degraders (General) | IL-2 Release | 2-20 | Not specified | [20] |
| Unnamed PROTAC | IL-2 and IFNγ Production | <100 | Not specified | [21] |
Experimental Protocols
1. Western Blot for HPK1 Degradation
-
Objective: To quantify the reduction in HPK1 protein levels following treatment with this compound.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HPK1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
2. Phospho-SLP-76 (Ser376) Assay
-
Objective: To assess the functional inhibition of HPK1 kinase activity by measuring the phosphorylation of its direct substrate, SLP-76.
-
Methodology:
-
Cell Culture and Treatment: Culture Jurkat T-cells or PBMCs and pre-incubate with various concentrations of the PROTAC HPK1 degrader or DMSO for 1-2 hours.[22]
-
T-Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 10-30 minutes) to activate the TCR signaling pathway and HPK1.[14]
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described above, using primary antibodies specific for phospho-SLP-76 (Ser376) and total SLP-76.[14][22]
-
3. IL-2 Release Assay
-
Objective: To measure the enhancement of T-cell activation by quantifying the secretion of IL-2.
-
Methodology:
-
Cell Treatment and Stimulation: Treat PBMCs or Jurkat cells with the HPK1 degrader and stimulate with anti-CD3/CD28 antibodies for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: HPK1's role in the T-cell receptor signaling pathway.
Caption: A troubleshooting workflow for HPK1 degradation experiments.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
minimizing non-specific binding of PROTAC HPK1 Degrader-1
Welcome to the Technical Support Center for PROTAC HPK1 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing non-specific binding of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as Compound B1) is a potent and selective degrader of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule designed to simultaneously bind to HPK1 and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[4][5] By degrading HPK1, this PROTAC aims to enhance T-cell activation and anti-tumor immunity.[6][7]
Q2: What is non-specific binding in the context of PROTACs and why is it a concern?
A2: Non-specific binding for a PROTAC refers to its interaction with proteins other than the intended target (off-target effects), leading to their unintended degradation.[8][9][10] This is a significant concern because it can lead to misleading experimental results, cellular toxicity, and a complex pharmacological profile, making it difficult to interpret data and assess the true therapeutic potential of the degrader.[9][10] For kinase-targeting PROTACs, the structural similarity of the ATP-binding pocket across the kinome can contribute to off-target binding.[3]
Q3: How can I assess the selectivity of my this compound?
A3: A comprehensive assessment of selectivity involves multiple orthogonal methods:
-
Global Proteomics: Mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[8][9][11] This unbiased approach compares protein abundance in cells treated with this compound versus a vehicle control.
-
Kinome Scanning: Services like KinomeScan™ can screen the degrader against a large panel of kinases to identify potential off-target binders.[3]
-
Western Blotting: This method can be used to validate the degradation of specific, predicted off-targets identified through proteomics or kinome scanning.[4][9]
-
Negative Control PROTAC: Synthesizing and testing an inactive epimer of the PROTAC that cannot bind to the E3 ligase is a crucial control to distinguish between target-dependent degradation and other cellular effects.[5][9]
Q4: What are the common causes of non-specific binding with PROTACs?
A4: Non-specific binding can arise from several factors:
-
Warhead Specificity: The ligand binding to the target protein may have affinity for other proteins with similar binding pockets.[8]
-
E3 Ligase Ligand Effects: Some E3 ligase recruiters, like those based on pomalidomide (B1683931), can have intrinsic off-target degradation profiles, particularly for zinc-finger proteins.[8][12]
-
Linker Composition and Length: The linker can influence the ternary complex formation and may contribute to non-specific interactions.[8]
-
High PROTAC Concentrations: At high concentrations, the "hook effect" can occur, where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates over the productive ternary complex, potentially leading to off-target pharmacology.[9][11]
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a structured approach to troubleshooting and minimizing non-specific binding of this compound.
Problem: High levels of off-target protein degradation observed in proteomics.
| Possible Cause | Suggested Solution |
| PROTAC concentration is too high, leading to the "hook effect" and off-target pharmacology. | Perform a dose-response experiment to determine the optimal concentration range for maximal HPK1 degradation (DC50) with minimal off-target effects. It is crucial to work at or near the DC50 concentration.[9][11] |
| The warhead targeting HPK1 has affinity for other kinases. | - Consider using a more selective HPK1 binder if available.- Perform competition binding assays to confirm on-target engagement. |
| The E3 ligase recruiter (e.g., a pomalidomide derivative) is causing degradation of its own neosubstrates. | - If using a CRBN-based PROTAC, be aware of potential off-target degradation of zinc-finger proteins.[12]- Consider synthesizing a PROTAC with a different E3 ligase recruiter (e.g., VHL-based) to see if the off-target profile changes.[8] |
| The linker is contributing to non-specific interactions. | Systematically modify the linker length and composition to optimize the geometry of the ternary complex and potentially reduce off-target interactions.[8] |
Problem: Inconsistent degradation results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | Standardize cell culture procedures, including cell passage number, confluency, and overall cell health, as these can impact the ubiquitin-proteasome system's efficiency.[8] |
| Instability of the PROTAC molecule in the cell culture medium. | Assess the chemical stability of this compound in your experimental media over the time course of the experiment.[8] |
| Poor physicochemical properties of the PROTAC. | Ensure complete solubilization of the PROTAC in your vehicle (e.g., DMSO) before diluting in media. Poor solubility can lead to inconsistent effective concentrations. |
Quantitative Data Summary
The following table summarizes key quantitative data for various PROTAC HPK1 degraders. This data can serve as a benchmark for your own experiments.
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Notes |
| This compound (Compound B1) | 1.8 | >90% | Jurkat | Potent HPK1 degrader.[13] |
| PROTAC HPK1 Degrader-2 (compound 3) | 23 | Not specified | Human PBMC | Degrader of HPK1.[14] |
| PROTAC HPK1 Degrader-4 (compound E3) | 3.16 | >90% | Jurkat | >1000-fold selectivity over GLK.[14][15] |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥ 99% | Jurkat | Orally active.[14][16] |
| Compound 10m | 5.0 ± 0.9 | ≥ 99% | Jurkat | Orally bioavailable.[5] |
| DD205-291 | 5.3 | Not specified | Not specified | Orally active.[14][17] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target effects of this compound using mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Jurkat for T-cell signaling studies) to approximately 70-80% confluency.
-
Treat cells with this compound at its optimal concentration (e.g., 1x, 5x, and 10x DC50).
-
Include the following controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (an inactive epimer).[9]
-
Incubate for a relatively short duration (e.g., 6-8 hours) to prioritize the identification of direct degradation targets over downstream effects.[18][19]
-
-
Sample Preparation:
-
Harvest and lyse the cells.
-
Quantify the total protein concentration for each sample.
-
Perform protein digestion (e.g., using trypsin).
-
For quantitative analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ).[4]
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[9]
-
Protocol 2: Western Blotting for Off-Target Validation
This protocol is for validating potential off-targets identified through proteomics.
-
Cell Treatment and Lysis:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.[9]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to confirm dose-dependent degradation of the off-target protein.
-
Visualizations
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for the identification and validation of off-target effects.
Troubleshooting Logic for Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Immuno-Oncology: PROTAC HPK1 Degrader-1 vs. HPK1 Inhibitors
A Comparative Guide for Researchers
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target in cancer immunotherapy.[1][2] Traditionally, drug development efforts have focused on small molecule inhibitors to block the kinase activity of HPK1. However, a newer modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative approach by inducing the complete degradation of the HPK1 protein.[3] This guide provides a comprehensive comparison of the efficacy of PROTAC HPK1 Degrader-1 against conventional HPK1 inhibitors, supported by experimental data and detailed protocols for researchers in drug development.
Executive Summary
PROTAC HPK1 degraders have demonstrated superior preclinical anti-tumor activity compared to HPK1 inhibitors. By removing the entire protein, degraders can overcome potential limitations of kinase inhibitors, such as the scaffolding functions of the target protein.[3] Preclinical studies show that PROTAC HPK1 degraders lead to more profound and sustained pathway modulation, resulting in enhanced T-cell activation and greater tumor growth inhibition in syngeneic mouse models.[1][4]
Data Presentation: Performance Metrics
The following table summarizes the key quantitative data comparing the performance of this compound and representative HPK1 inhibitors.
| Parameter | This compound | HPK1 Inhibitor (Representative) | Reference |
| Mechanism of Action | Induces proteasomal degradation of HPK1 protein | Blocks the kinase activity of HPK1 | [3] |
| In Vitro Potency | |||
| DC50 (Degradation) | 1.8 nM | Not Applicable | [5][6] |
| Dmax (Max Degradation) | >90% | Not Applicable | [7] |
| IC50 (pSLP76 Inhibition) | 2-25 nM | 1.9 nM - 29.0 nM | [1][4] |
| Cellular Activity | |||
| IL-2 Release EC50 | 2-20 nM | ~200 nM | [1][7] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) - Monotherapy | 79% (melanoma model) | 13% (melanoma model) | [1][4] |
| TGI - Combination with anti-PD-1 | >90% (MC38 and CT26 models) | Enhanced efficacy, but specific TGI not always reported | [7] |
| Clinical Efficacy | |||
| Objective Response Rate (ORR) - Monotherapy | Not yet in clinical trials | 0% - 18% (in specific patient populations) | [5][8] |
| Disease Control Rate (DCR) - Monotherapy | Not yet in clinical trials | 35% | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling cascade in T-cell activation and points of intervention.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of HPK1 degraders and inhibitors.
Experimental Protocols
Western Blot for HPK1 Degradation and Pathway Modulation
Objective: To determine the extent of HPK1 protein degradation and inhibition of downstream signaling (pSLP-76) in response to treatment.
Materials:
-
Jurkat cells or human PBMCs
-
This compound and HPK1 inhibitor
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HPK1, anti-pSLP-76 (Ser376), anti-SLP-76, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed Jurkat cells or PBMCs and treat with varying concentrations of this compound or HPK1 inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Visualize protein bands using a chemiluminescence imaging system. Densitometry is used to quantify band intensity relative to a loading control.
IL-2 Release Assay
Objective: To assess the functional consequence of HPK1 degradation or inhibition on T-cell activation by measuring IL-2 secretion.
Materials:
-
Human PBMCs
-
Anti-CD3/CD28 antibodies
-
This compound and HPK1 inhibitor
-
Human IL-2 ELISA kit
Protocol:
-
Cell Stimulation: Plate PBMCs and pre-treat with varying concentrations of the compounds for 2 hours.
-
T-Cell Activation: Add anti-CD3/CD28 antibodies to stimulate T-cell activation and incubate for 48-72 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions to quantify the concentration of secreted IL-2.
In Vivo Efficacy in Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound versus an HPK1 inhibitor in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
This compound and HPK1 inhibitor formulated for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle, this compound, HPK1 inhibitor).
-
Dosing: Administer compounds via oral gavage at the predetermined dose and schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Conclusion
The available preclinical data strongly suggests that PROTAC HPK1 degraders, such as this compound, offer a more potent anti-tumor immune response compared to traditional HPK1 kinase inhibitors.[1][4] The ability to completely remove the HPK1 protein appears to result in a more robust and sustained activation of the anti-tumor immune response. Further clinical investigation of PROTAC HPK1 degraders is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC HPK1 Degrader-1 and Other Hematopoietic Progenitor Kinase 1 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC HPK1 Degrader-1 with other reported Proteolysis Targeting Chimeras (PROTACs) targeting Hematopoietic Progenitor Kinase 1 (HPK1). The information presented is collated from publicly available scientific literature and supplier technical data.
Introduction to HPK1 and PROTAC-mediated Degradation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor signaling. By inhibiting HPK1, T-cell activation can be enhanced, making it a promising target for cancer immunotherapy.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, HPK1), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Comparison of HPK1 PROTACs
The following tables summarize the available quantitative data for this compound and other HPK1 PROTACs. The data has been compiled from various sources and the experimental conditions are noted where available.
Table 1: Degradation Potency and Efficacy of HPK1 PROTACs
| PROTAC Name | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line / Cell Type | E3 Ligase Ligand |
| This compound (Compound B1) | 1.8 [1][2][3] | Not Reported | Jurkat[4][5] | Thalidomide (CRBN)[2] |
| PROTAC HPK1 Degrader-2 (compound 3) | 23[3][6] | Not Reported | Human PBMC[3][6] | Not Specified |
| PROTAC HPK1 Degrader-4 (compound E3) | 3.16[3] | Not Reported | Not Specified | CRBN[3] |
| PROTAC HPK1 Degrader-5 (Compound 10m) | 5.0[7][8][9][10] | ≥99[7][8][9][10] | Jurkat[7] | CRBN[7] |
| DD205-291 | 5.3[11] | 94%[12] | Not Specified | Not Specified |
Table 2: Functional Activity and Selectivity of HPK1 PROTACs
| PROTAC Name | Functional Readout | IC₅₀ (nM) | Selectivity |
| This compound (Compound B1) | Inhibition of SLP76 phosphorylation [1][2] | 496.1 [1][2] | Not Reported |
| PROTAC HPK1 Degrader-4 (compound E3) | Immune activation[3] | Not Reported | >1000-fold over GLK[3] |
| PROTAC HPK1 Degrader-5 (Compound 10m) | Inhibition of SLP76 phosphorylation, IL-2 and IFN-γ release[7][8][9][10] | Not Reported | Selective for HPK1 over other MAP4K family members[8] |
| DD205-291 | Inhibition of SLP-76 phosphorylation, IL-2 and IFN-γ induction[11][13][14] | Not Reported | High selectivity[13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: HPK1 Signaling Pathway and PROTAC Intervention.
Caption: General Mechanism of Action for an HPK1 PROTAC.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of HPK1 PROTACs. These protocols are generalized based on standard laboratory procedures and information from the cited literature.
Protocol 1: Western Blotting for HPK1 Degradation
This protocol is used to determine the degradation of HPK1 protein in cells treated with PROTACs.
1. Cell Culture and Treatment:
-
Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Cells are treated with various concentrations of the HPK1 PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for HPK1 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.
4. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of HPK1 is normalized to the loading control.
-
The percentage of degradation is calculated relative to the vehicle-treated control.
-
The DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation percentage) are determined by plotting the degradation percentage against the PROTAC concentration.
Protocol 2: IL-2 and IFN-γ Release Assay
This assay measures the functional consequence of HPK1 degradation on T-cell activation by quantifying the secretion of cytokines.
1. Cell Culture and Treatment:
-
Human peripheral blood mononuclear cells (PBMCs) or Jurkat cells are cultured as described in Protocol 1.
-
Cells are pre-treated with different concentrations of the HPK1 PROTAC or DMSO for a specified period (e.g., 24 hours).
2. T-Cell Stimulation:
-
For Jurkat cells, 96-well plates are pre-coated with an anti-human CD3 antibody (e.g., OKT3). The cells are then added to the wells for stimulation for 24 hours[4][5].
-
For PBMCs, stimulation can be achieved using anti-CD3/CD28 antibodies[7].
3. Cytokine Measurement:
-
After stimulation, the cell culture supernatant is collected.
-
The concentration of IL-2 and IFN-γ in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions[15][16].
-
Briefly, the supernatant is added to antibody-coated plates, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
4. Data Analysis:
-
The amount of IL-2 and IFN-γ released is plotted against the concentration of the HPK1 PROTAC to assess the dose-dependent effect on T-cell activation.
Conclusion
This compound demonstrates high potency in inducing HPK1 degradation with a DC₅₀ value of 1.8 nM in Jurkat cells[1][2][3][4][5]. When compared to other HPK1 PROTACs, it is among the most potent degraders identified in the provided data. For instance, PROTAC HPK1 Degrader-5 has a DC₅₀ of 5.0 nM and a Dₘₐₓ of ≥99% in the same cell line[7][8][9][10]. The functional consequence of HPK1 degradation by these compounds is demonstrated by the inhibition of SLP-76 phosphorylation and the enhancement of T-cell activation, as measured by IL-2 and IFN-γ release[1][2][7][8][9][10][11][13][14].
The choice of an optimal HPK1 PROTAC for further research and development will depend on a comprehensive evaluation of not only its degradation potency and efficacy but also its selectivity, pharmacokinetic properties, and in vivo anti-tumor activity. The data and protocols presented in this guide are intended to provide a foundation for such comparative assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Combined IFN-γ and IL-2 release assay for detect active pulmonary tuberculosis: a prospective multicentre diagnostic study in China - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPK1 Degradation: A Comparative Analysis of PROTAC HPK1 Degrader-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC HPK1 Degrader-1 with alternative HPK1-targeting PROTACs. We present supporting experimental data and detailed protocols to aid in the validation of HPK1 degradation.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a key negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins, such as HPK1. This guide focuses on this compound and compares its performance with other commercially available HPK1 degraders.
Comparative Performance of HPK1 Degraders
This compound (also referred to as Compound B1) is a potent degrader of HPK1 with a half-maximal degradation concentration (DC50) of 1.8 nM.[1][2] It also inhibits the phosphorylation of the downstream target SLP76 with a half-maximal inhibitory concentration (IC50) of 496.1 nM.[1][2] The following table summarizes the performance of this compound in comparison to other known HPK1 PROTAC degraders.
| Compound | DC50 (nM) | Dmax (%) | Cell Line/System | E3 Ligase Ligand | Reference(s) |
| This compound (Compound B1) | 1.8 | N/A | Jurkat | Thalidomide (CRBN) | [1][2] |
| PROTAC HPK1 Degrader-2 | 23 | N/A | Human PBMC | N/A | [3] |
| PROTAC HPK1 Degrader-4 (E3) | 3.16 | N/A | N/A | CRBN | [3] |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥ 99 | Jurkat | CRBN | [3] |
| DD205-291 | 5.3 | N/A | N/A | N/A | [3] |
N/A: Data not available in the searched resources.
Signaling Pathway and PROTAC Mechanism of Action
HPK1 acts as a negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 phosphorylates SLP76, leading to attenuated T-cell activation. This compound is designed to induce the degradation of HPK1, thereby blocking this negative regulatory signal and enhancing T-cell response. The PROTAC molecule consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of HPK1.
Experimental Workflow for Validation
Validating the efficacy of this compound involves a series of in vitro experiments to confirm HPK1 degradation and assess the downstream functional consequences. The general workflow includes cell culture, treatment with the degrader, and subsequent analysis of protein levels and cellular responses.
References
Selectivity in Focus: A Comparative Analysis of PROTAC HPK1 Degrader-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of PROTAC HPK1 Degrader-1 against other kinases, supported by experimental data and detailed methodologies.
Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, has emerged as a promising target in cancer immunotherapy. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of HPK1 offer a novel therapeutic strategy. A critical aspect of developing any kinase-targeting therapeutic is ensuring its selectivity to minimize off-target effects and potential toxicity. This guide delves into the selectivity profile of this compound, comparing its performance with other kinases.
Quantitative Selectivity Profile
While comprehensive kinome-wide selectivity data for a compound specifically named "this compound" is not publicly available, data from several published potent and selective HPK1 PROTAC degraders provide a strong indication of the achievable selectivity. The following table summarizes key degradation and inhibition data for representative HPK1 PROTACs.
| Degrader | Target | Assay Type | Value | Selectivity Highlights |
| HZ-S506 | HPK1 | Kinase Inhibition (IC50) | 4.6 nM[1][2][3] | Good selectivity against other MAP4K family members.[1][2][3] |
| HPK1 | Degradation (DC50) in Jurkat & PBMC | < 10 nM[1][2][3] | Proteomics analysis revealed no significant downregulation of other off-target proteins.[1][2][3] | |
| DD205-291 | HPK1 | Degradation (DC50) | 5.3 nM[4] | Described as having high selectivity and potency.[5][6] |
| Degrader E3 | HPK1 | Degradation (DC50) | 3.16 nM[7] | Demonstrates at least 1000-fold selectivity over the closely related kinase GLK.[7] |
Experimental Protocols
The selectivity of PROTAC HPK1 degraders is typically assessed using a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of such compounds.
Quantitative Proteomics (Chemoproteomics)
This method provides an unbiased, global assessment of a PROTAC's selectivity by quantifying changes in protein abundance across the entire proteome upon treatment.
Objective: To identify and quantify all proteins that are degraded or downregulated following treatment with the PROTAC HPK1 degrader.
Methodology:
-
Cell Culture and Treatment: Jurkat T-cells, or other relevant immune cell lines, are cultured to a sufficient density. The cells are then treated with the PROTAC HPK1 degrader at various concentrations and for different durations (e.g., 2, 6, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard method like the BCA assay.
-
Protein Digestion and Peptide Labeling: Proteins from each sample are digested into peptides, typically using trypsin. For quantitative analysis, peptides are often labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing of different samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for peptide sequencing and identification. The reporter ions from the isobaric tags are also quantified to determine the relative abundance of each peptide (and thus protein) in the different samples.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. The abundance of each protein in the PROTAC-treated samples is compared to the vehicle control. Proteins showing a significant decrease in abundance are identified as potential off-targets.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a PROTAC to its target protein and can be adapted to assess selectivity.
Objective: To measure the affinity of the PROTAC degrader for HPK1 and other kinases of interest in a cellular context.
Methodology:
-
Vector Construction: The kinase of interest (e.g., HPK1 or a potential off-target kinase) is genetically fused to NanoLuc® luciferase (the BRET donor).
-
Cell Transfection: HEK293T cells, or another suitable cell line, are transiently transfected with the NanoLuc®-kinase fusion construct.
-
Assay Setup: Transfected cells are plated in a multi-well plate. A cell-permeable fluorescent tracer that binds to the active site of the kinase is added.
-
Compound Treatment: The PROTAC HPK1 degrader is serially diluted and added to the cells. The PROTAC competes with the fluorescent tracer for binding to the NanoLuc®-kinase.
-
Signal Detection: A substrate for NanoLuc® is added, and the luminescence (donor emission) and fluorescence (acceptor emission) are measured.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. As the PROTAC displaces the fluorescent tracer, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's IC50 value, which reflects its binding affinity to the target kinase in live cells.
Visualizing the Selectivity Profiling Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a PROTAC degrader, from initial screening to in-depth proteomic analysis.
Caption: Workflow for this compound selectivity profiling.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of PROTAC HPK1 Degrader-1 with Anti-PD-1 Shows Enhanced Anti-Tumor Efficacy in Preclinical Models
A promising new frontier in cancer immunotherapy is emerging through the synergistic combination of PROTAC HPK1 Degrader-1 and anti-PD-1 checkpoint inhibitors. Preclinical data robustly demonstrates that this dual-pronged approach significantly enhances anti-tumor immunity and leads to superior tumor growth inhibition compared to either monotherapy alone. This guide provides a comprehensive comparison of the combination therapy with alternative treatments, supported by experimental data, detailed protocols, and mechanistic diagrams.
Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a key strategy to enhance anti-tumor immunity. PROTAC (Proteolysis Targeting Chimera) HPK1 degraders represent a novel therapeutic modality designed to induce the degradation of the HPK1 protein, thereby removing its inhibitory effects on T-cells. When combined with anti-PD-1 therapy, which blocks the "off switch" on T-cells, the result is a potentiation of the anti-tumor immune response.
Comparative Efficacy: In Vivo Studies
Preclinical studies in syngeneic mouse models have consistently shown the superior efficacy of the combination therapy. Below is a summary of key quantitative data from these studies.
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) (%) | Complete Responders (CR) | Key Findings |
| This compound (Monotherapy) | Colonic Syngeneic | >80% | - | Greater TGI compared to anti-PD-1 alone.[1] |
| Low-immunogenic Melanoma | 79% | - | Superior TGI compared to anti-PD-1 or an HPK1 inhibitor.[1] | |
| MC38 Colorectal | 30.22% (at 3.0 mg/kg) | - | Efficaciously inhibited tumor growth as a single agent.[2] | |
| Anti-PD-1 (Monotherapy) | Colonic Syngeneic | ~50% | - | Moderate anti-tumor activity.[1] |
| Low-immunogenic Melanoma | 0% | - | Ineffective in this resistant model.[1] | |
| This compound + Anti-PD-1 | Colonic Syngeneic | >80% | 50% (5/10 mice) | Resulted in a significant number of complete responders.[1] |
| MC38 Colorectal | >90% | - | Robust and statistically significant tumor growth inhibition.[3][4] | |
| MC38 Colorectal | 91.0% (at 0.5 mg/kg) | - | Significant suppression of tumor growth.[5][6] | |
| HPK1 Inhibitor (Monotherapy) | Low-immunogenic Melanoma | 13% | - | Modest anti-tumor activity.[1] |
Modulation of the Tumor Microenvironment
The enhanced anti-tumor activity of the combination therapy is associated with a significant reprogramming of the tumor microenvironment (TME). Treatment with PROTAC HPK1 degraders, both alone and in combination with anti-PD-1, leads to a more inflamed TME, characterized by an influx of effector immune cells.
| Immune Cell Population | Treatment Effect | Fold Change (vs. Control/Anti-PD-1) |
| Inflammatory Monocytes | Increased | ~2-fold |
| Activated NK Cells | Increased | ~2-fold |
| Infiltrating Neutrophils | Decreased | - |
| CD45+ Immune Cells | Increased | Infiltration promoted from 0.7% to 1.5% |
| CD3+ T Cells | Increased | Infiltration promoted from 0.2% to 0.5% |
Mechanistic Insights: Signaling Pathways and Experimental Workflow
To visually articulate the biological processes and experimental strategies, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of this research. Below are representative protocols for the key experiments cited.
In Vivo Syngeneic Mouse Model (MC38)
-
Cell Culture: MC38 colon adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a 37°C, 5% CO2 incubator.
-
Animal Model: 6-8 week old female C57BL/6 mice are used for tumor implantation.
-
Tumor Implantation: MC38 cells are harvested, washed with PBS, and resuspended in PBS at a concentration of 1 x 10^7 cells/mL. 100 µL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[7]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).[7]
-
Endpoint Analysis: Mice are euthanized when tumors reach a predetermined size (e.g., >2000 mm³) or show signs of significant toxicity. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[7]
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors and mechanically dissociate them, followed by enzymatic digestion (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.[11]
-
Cell Staining:
-
Perform a Live/Dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
-
-
Data Acquisition: Acquire samples on a flow cytometer, collecting a sufficient number of events for analysis.
-
Gating Strategy:
-
Gate on single, live cells.
-
Identify immune cells (CD45+).
-
Further gate on specific lymphocyte populations (e.g., CD3+ T-cells, CD4+ helper T-cells, CD8+ cytotoxic T-cells, NK1.1+ NK cells).
-
Cytokine Analysis from Mouse Serum
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleed and process to obtain serum.
-
Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) to simultaneously quantify the levels of multiple cytokines (e.g., IL-2, IFN-γ, TNF-α) in the serum samples.[12][13]
-
Data Analysis: Analyze the data according to the manufacturer's instructions to determine the concentration of each cytokine in the different treatment groups.
Conclusion
The combination of this compound with anti-PD-1 therapy represents a highly promising strategy in cancer immunotherapy. The preclinical data strongly support the synergistic potential of this approach to enhance anti-tumor immune responses, leading to improved tumor control and a higher rate of complete responses. The detailed experimental protocols provided herein offer a framework for further investigation and development of this innovative combination therapy.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Anti-PD-1 antibody decreases tumour-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. 2.7. Syngeneic mouse tumor model [bio-protocol.org]
- 5. An In Vivo Study of Local Administration of Low-dose Anti-PD-1 Antibody Using an Oral Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 6. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ichor.bio [ichor.bio]
- 10. aacrjournals.org [aacrjournals.org]
- 11. crownbio.com [crownbio.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
Unveiling the Mechanism: A Guide to Rescue Experiments for PROTAC HPK1 Degrader-1
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental strategies to validate the mechanism of action of PROTAC HPK1 Degrader-1, a potent protein degrader targeting Hematopoietic Progenitor Kinase 1 (HPK1).
This compound, also identified as compound B1, is a highly efficient CRBN-recruiting proteolysis-targeting chimera (PROTAC) with a demonstrated half-maximal degradation concentration (DC50) of 1.8 nM.[1][2] Its primary function is to induce the degradation of HPK1, a key negative regulator of T-cell receptor (TCR) signaling. By doing so, it inhibits the phosphorylation of downstream targets like SLP76, thereby enhancing T-cell activation.[1][2] This guide focuses on the critical rescue experiments designed to confirm that the observed activity of this compound is a direct result of its intended PROTAC mechanism.
Comparative Analysis of HPK1-Targeted Therapies
The therapeutic landscape for targeting HPK1 is evolving, with both small molecule inhibitors and protein degraders under investigation. While kinase inhibitors block the catalytic function of HPK1, PROTACs like Degrader-1 eliminate the entire protein, including its scaffolding functions. This distinction is crucial as HPK1 possesses both kinase-dependent and -independent roles in immune regulation. A direct comparison with an HPK1 kinase inhibitor highlights the unique advantages of a degradation-based approach.
| Feature | This compound | HPK1 Kinase Inhibitor |
| Mechanism of Action | Induces proteasomal degradation of HPK1 protein | Competitively binds to the ATP-binding site to inhibit kinase activity |
| Target Elimination | Removes the entire protein, including scaffolding functions | Blocks catalytic function only |
| Reported Potency (DC50) | 1.8 nM[1][2] | Varies by compound |
| Downstream Effect | Inhibition of SLP76 phosphorylation[1][2] | Inhibition of substrate phosphorylation |
| Potential for Resistance | May be less susceptible to resistance from kinase domain mutations | Can be rendered ineffective by mutations in the ATP-binding pocket |
Rescue Experiments: Confirming the PROTAC Mechanism
To definitively attribute the biological effects of this compound to its intended mechanism, a series of rescue experiments are essential. These experiments aim to reverse the degradation of HPK1 by interfering with different stages of the PROTAC-mediated degradation pathway.
Experimental Workflow: A Visual Guide
Caption: Workflow for HPK1 Degradation Rescue Experiments.
Comparative Data from Rescue Experiments
The following table summarizes the expected outcomes of rescue experiments designed to validate the mechanism of this compound.
| Rescue Agent | Mechanism of Rescue | Expected Outcome on HPK1 Levels (vs. PROTAC alone) | Rationale |
| Proteasome Inhibitor (e.g., MG132) | Blocks the final step of protein degradation by the proteasome. | High Rescue | If degradation is proteasome-dependent, its inhibition will prevent HPK1 clearance. |
| NEDD8-Activating Enzyme Inhibitor (e.g., MLN4924) | Inhibits the neddylation of cullins, a crucial step for the activation of Cullin-RING E3 ligases like CRBN. | High Rescue | An inactive E3 ligase complex cannot ubiquitinate HPK1, thus preventing its degradation. |
| Competitive HPK1 Ligand (Free Inhibitor) | Competes with the PROTAC for binding to HPK1, preventing the formation of the ternary complex. | Partial to High Rescue | The extent of rescue will depend on the relative affinities and concentrations of the PROTAC and the competitor. |
| Competitive CRBN Ligand (e.g., Thalidomide) | Competes with the PROTAC for binding to the E3 ligase CRBN. | Partial to High Rescue | Prevents the recruitment of the E3 ligase to the HPK1-PROTAC complex, thereby inhibiting ubiquitination. |
| Inactive Epimer/Analog of PROTAC | A structurally similar molecule that does not bind to either HPK1 or CRBN. | No Degradation | Serves as a negative control to demonstrate the specificity of the active PROTAC molecule. |
Detailed Experimental Protocols
The following are generalized protocols for the key rescue experiments. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental conditions.
Protocol 1: Proteasome and Neddylation Inhibition Rescue
-
Cell Culture: Plate cells (e.g., Jurkat or other immune cell lines endogenously expressing HPK1) at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treatment:
-
For proteasome inhibition, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
For neddylation inhibition, pre-treat cells with a NEDD8-activating enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
-
PROTAC Treatment: Add this compound at its effective concentration (e.g., 10-100 nM) to the pre-treated cells. Include a vehicle control (e.g., DMSO) and a positive control (PROTAC alone).
-
Incubation: Incubate the cells for a predetermined time sufficient to induce HPK1 degradation (e.g., 6-24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HPK1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Quantification: Quantify the band intensities for HPK1 and the loading control. Normalize the HPK1 signal to the loading control and express the results as a percentage of the vehicle-treated control.
Protocol 2: Competitive Ligand Rescue
-
Cell Culture: As described in Protocol 1.
-
Pre-treatment:
-
For HPK1 competition, pre-treat cells with a high concentration of a free HPK1 inhibitor for 1-2 hours.
-
For CRBN competition, pre-treat cells with a high concentration of a CRBN ligand (e.g., 10 µM thalidomide) for 1-2 hours.
-
-
PROTAC Treatment: Add this compound at its effective concentration.
-
Incubation, Lysis, Western Blotting, and Quantification: Follow steps 4-7 as described in Protocol 1.
Signaling Pathway and PROTAC Mechanism
To provide a clearer understanding of the biological context, the following diagrams illustrate the HPK1 signaling pathway and the mechanism of action of this compound.
Caption: Simplified HPK1 Signaling Pathway in T-Cells.
Caption: Mechanism of Action of this compound.
By employing these rescue experiments and understanding the underlying signaling pathways, researchers can rigorously validate the on-target activity of this compound and confidently compare its performance against other therapeutic modalities. This systematic approach is fundamental for the continued development of potent and specific protein degraders for immunotherapy and other therapeutic areas.
References
Assessing the Scaffolding Function of HPK1 with PROTAC HPK1 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC HPK1 Degrader-1 (also known as Compound B1) with other alternative HPK1-targeting compounds. The focus is on the unique ability of PROTACs to eliminate the scaffolding function of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell signaling. By inducing the degradation of the entire HPK1 protein, PROTACs offer a distinct advantage over traditional small molecule inhibitors that only block the kinase activity. This guide presents supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
The Dual Role of HPK1 in T-Cell Signaling: Kinase Activity and Scaffolding Function
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is predominantly expressed in hematopoietic cells and acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening T-cell activation.[1]
Beyond its catalytic activity, HPK1 also possesses a kinase-independent scaffolding function. It can physically interact with various signaling proteins to assemble or disassemble signaling complexes, thereby influencing the outcome of TCR signaling. This scaffolding function is critical for its negative regulatory role. Small molecule inhibitors can effectively block the kinase activity of HPK1 but leave the protein intact, allowing its scaffolding function to persist. This limitation has driven the development of Proteolysis Targeting Chimeras (PROTACs) to induce the complete degradation of HPK1, thus eliminating both its kinase and scaffolding functions.
This compound: A Potent Degrader of HPK1
This compound (Compound B1) is a highly efficient, CRBN-recruiting PROTAC that has been developed to induce the degradation of HPK1.[1] It is a heterobifunctional molecule that simultaneously binds to HPK1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of HPK1.
Quantitative Comparison of HPK1 Degraders and Inhibitors
The following tables summarize the performance of this compound in comparison to other known HPK1 degraders and small molecule inhibitors.
Table 1: In Vitro Degradation Potency of HPK1 PROTACs
| Compound Name | DC50 (nM) | Maximum Degradation (Dmax) | Cell Line | Reference |
| This compound (Compound B1) | 1.8 | Not Reported | Jurkat | [1] |
| PROTAC HPK1 Degrader-2 | 23 | Not Reported | Human PBMC | [2] |
| PROTAC HPK1 Degrader-4 | 3.16 | Not Reported | Not Specified | [2] |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥ 99% | Not Specified | [2] |
| DD205-291 | 5.3 | Not Reported | Not Specified | [3] |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: In Vitro Potency of HPK1 Modulators on Downstream Signaling
| Compound Name | Assay | IC50 (nM) | Cell Line | Reference |
| This compound (Compound B1) | pSLP76 Inhibition | 496.1 | Jurkat | [1] |
| HPK1-IN-4 | HPK1 Kinase Inhibition | 0.061 | Not Specified | [4] |
| HPK1-IN-57 | HPK1 Kinase Inhibition | 0.09 | Not Specified | [4] |
| HPK1-IN-57 | pSLP76 Inhibition | 33.74 | Not Specified | [4] |
IC50: Concentration required to inhibit 50% of the target's activity.
Table 3: Functional Outcomes of HPK1 Modulation in T-Cells
| Compound Name | Assay | EC50 (nM) | Cell Line | Reference |
| HPK1-IN-57 | IL-2 Secretion | 84.24 | Not Specified | [4] |
EC50: Concentration required to elicit 50% of the maximum response.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: HPK1 Signaling Pathway and PROTAC Mechanism.
Caption: Experimental Workflow for Assessing HPK1 Modulators.
Experimental Protocols
HPK1 Degradation Assay via Western Blot
Objective: To determine the DC50 of this compound.
Methodology:
-
Cell Culture and Treatment: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and treated with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HPK1. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the HPK1 bands is quantified and normalized to the loading control. The DC50 value is calculated by plotting the percentage of HPK1 degradation against the log concentration of the degrader.
SLP-76 Phosphorylation Assay
Objective: To determine the IC50 of this compound for the inhibition of SLP-76 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Jurkat T-cells are treated with various concentrations of this compound for a defined period.
-
TCR Stimulation: Cells are then stimulated with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.
-
Cell Lysis and Western Blot: Cell lysis, protein quantification, SDS-PAGE, and Western blotting are performed as described above.
-
Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated SLP-76 (pSLP-76). The membrane is then stripped and re-probed with an antibody for total SLP-76 to normalize for protein levels.
-
Data Analysis: The ratio of pSLP-76 to total SLP-76 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of SLP-76 phosphorylation against the log concentration of the compound.
IL-2 Secretion Assay (ELISA)
Objective: To measure the effect of HPK1 degradation on T-cell activation by quantifying IL-2 secretion.
Methodology:
-
Cell Culture and Treatment: Jurkat T-cells or primary human T-cells are treated with this compound.
-
TCR Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells.
-
ELISA: The concentration of IL-2 in the supernatant is quantified using a commercially available IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant IL-2, and the concentration of IL-2 in the samples is determined. The EC50 value can be calculated by plotting the IL-2 concentration against the log concentration of the degrader.
Conclusion
This compound demonstrates superior potency in degrading HPK1 compared to other reported degraders, highlighting its potential as a powerful research tool and a promising therapeutic candidate. By effectively eliminating both the kinase and scaffolding functions of HPK1, PROTACs like HPK1 Degrader-1 offer a more complete and potentially more efficacious approach to enhancing T-cell-mediated anti-tumor immunity compared to traditional kinase inhibitors. The experimental protocols provided herein offer a framework for researchers to further investigate the role of HPK1 and to evaluate the efficacy of novel HPK1-targeting therapeutics.
References
- 1. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for HPK1 Suppression: PROTAC Degrader vs. siRNA Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of immuno-oncology, the targeted suppression of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides an objective comparison of two leading methodologies for reducing HPK1 levels: the novel PROTAC HPK1 Degrader-1 and the established technique of siRNA-mediated knockdown.
This comparison delves into the mechanisms of action, efficacy, and experimental considerations for each approach, supported by experimental data to inform the selection of the most suitable tool for your research needs.
At a Glance: PROTAC vs. siRNA for HPK1 Suppression
| Feature | This compound | siRNA Knockdown of HPK1 |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce targeted degradation of the HPK1 protein. | Post-transcriptional: Utilizes the RNA interference (RNAi) pathway to cleave HPK1 mRNA, preventing protein synthesis. |
| Target | HPK1 Protein | HPK1 mRNA |
| Mode of Action | Catalytic: One PROTAC molecule can induce the degradation of multiple HPK1 protein molecules. | Stoichiometric: One siRNA duplex guides the cleavage of one target mRNA molecule. |
| Speed of Onset | Rapid, often within hours, as it directly targets existing protein. | Slower, dependent on the turnover rate of existing HPK1 protein and mRNA. |
| Duration of Effect | Reversible upon compound washout, with protein levels recovering as new protein is synthesized. | Can be long-lasting, with the effect persisting until the siRNA is diluted by cell division or degraded. |
| Specificity | High, determined by the ligand's affinity for HPK1 and the E3 ligase. Off-target degradation is a consideration. | High, determined by the complementarity of the siRNA sequence to the target mRNA. Off-target gene silencing can occur. |
Quantitative Performance Metrics
The following tables summarize key quantitative data for this compound and the expected outcomes for siRNA-mediated knockdown of HPK1. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific reagents, cell lines, and experimental conditions used.
Table 1: Efficacy of HPK1 Reduction
| Parameter | This compound | siRNA Knockdown of HPK1 |
| DC50 (Degradation) | 1.8 nM[1] | Not Applicable |
| IC50 (pSLP76 Inhibition) | 496.1 nM[1] | Dependent on knockdown efficiency |
| Maximal Degradation (Dmax) | ≥ 99%[2] | Typically 70-90% knockdown |
| Time to Max Effect | 4-8 hours[3] | 24-72 hours |
Table 2: Functional Outcomes of HPK1 Suppression
| Parameter | This compound | siRNA Knockdown of HPK1 |
| IL-2 Production | Significant, dose-dependent increase[2][3] | Expected to increase |
| IFN-γ Production | Significant, dose-dependent increase[2] | Expected to increase |
| Cell Viability (Jurkat cells) | Generally low cytotoxicity at effective concentrations | Can impact cell viability depending on transfection reagent and siRNA concentration |
Delving into the Mechanisms
To understand the fundamental differences between these two powerful techniques, it is crucial to visualize their distinct mechanisms of action.
References
Evaluating the Therapeutic Potential of PROTAC HPK1 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. While small molecule inhibitors have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to not only inhibit but eliminate the HPK1 protein, potentially leading to a more profound and sustained therapeutic effect. This guide provides a comparative analysis of PROTAC HPK1 Degrader-1 against other alternative HPK1-targeting agents, supported by experimental data and detailed methodologies.
Mechanism of Action: PROTAC-Mediated Degradation of HPK1
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. A PROTAC consists of a ligand that binds to the target protein (HPK1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of this compound action.
The HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the dampening of downstream signals required for T-cell activation and effector function. By degrading HPK1, PROTACs can remove this inhibitory brake, thereby enhancing the anti-tumor immune response.
Caption: HPK1 signaling pathway in T-cell activation.
Comparative Analysis of HPK1 Degraders and Inhibitors
The therapeutic potential of this compound can be evaluated by comparing its in vitro and in vivo performance against other HPK1-targeting agents. The following tables summarize key quantitative data for a selection of these compounds.
In Vitro Degradation and Potency
| Compound | Type | DC50 (nM) | Dmax (%) | IC50 (p-SLP76, nM) |
| This compound | PROTAC | 1.8[1] | >90 (inferred) | 496.1[1] |
| PROTAC HPK1 Degrader-2 | PROTAC | 23 (in human PBMC)[1] | Not Reported | Not Reported |
| PROTAC HPK1 Degrader-4 | PROTAC | 3.16[1] | >90 (inferred) | Not Reported |
| PROTAC HPK1 Degrader-5 (10m) | PROTAC | 5.0 ± 0.9[2][3] | ≥99[2][3] | Not Reported |
| DD205-291 | PROTAC | 5.3[1] | >90 (inferred) | Not Reported |
| BGB-15025 | Small Molecule Inhibitor | N/A | N/A | Potent (preclinical)[4][5][6] |
| Sonlicromanol (KH176) | Small Molecule Modulator | N/A | N/A | Not Reported |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
In Vitro Functional Activity
| Compound | Cell Type | Effect on Cytokine Release |
| This compound | Not Specified | Not Reported |
| PROTAC HPK1 Degrader-5 (10m) | Jurkat, PBMCs | Stimulates IL-2 and IFN-γ release[2][3] |
| DD205-291 | Not Specified | Induces IL-2 and IFN-γ expression[7][8] |
| BGB-15025 | T-cells | Enhances T-cell activation[4] |
In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Dosing | Key Outcomes | Oral Bioavailability (F%) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| PROTAC HPK1 Degrader-5 (10m) | MC38 Syngeneic Mouse Model | 3.0 mg/kg, PO, QOD | 30.22% Tumor Growth Inhibition (TGI)[9] | 21% (in CD-1 mice)[9] |
| DD205-291 | MC38 Model | 0.5 mg/kg, PO (in combination with anti-PD1) | 91.0% TGI[7][8] | Orally active[7][8] |
| BGB-15025 | Advanced Solid Tumors (Human Phase 1) | Oral | Well-tolerated, greater antitumor activity with tislelizumab[5] | Orally bioavailable[5] |
| Sonlicromanol (KH176) | MELAS Spectrum Disorders (Human Phase 2) | Oral | Well-tolerated, positive effect on cognition[10] | High bioavailability[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of therapeutic candidates. Below are methodologies for key in vitro assays.
References
- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.promega.com [ch.promega.com]
- 3. wms-site.com [wms-site.com]
- 4. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonlicromanol - Wikipedia [en.wikipedia.org]
Unveiling the Immunomodulatory Power of HPK1 Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer immunotherapies is paramount. Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a promising therapeutic target. Degrading HPK1 using Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more effective approach than traditional kinase inhibition. This guide provides a comprehensive comparison of the immunomodulatory effects of different HPK1 degraders, supported by experimental data and detailed methodologies.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and phosphorylates downstream substrates like SLP-76, leading to the dampening of T-cell activation and cytokine production.[4][5] By targeting HPK1 for degradation, the aim is to unleash the full potential of the anti-tumor immune response. This approach is being explored as a monotherapy and in combination with other immunotherapies like PD-1 blockade.[4][6]
This guide will delve into the specifics of several recently developed HPK1 PROTAC degraders, comparing their efficacy in degrading HPK1, activating T-cells, and inhibiting tumor growth.
Comparative Efficacy of HPK1 Degraders
The following tables summarize the in vitro and in vivo performance of various HPK1 degraders based on publicly available data.
| Degrader | E3 Ligase | Target Cell/System | DC50 (nM) | Dmax (%) | Citation(s) |
| 10m | Cereblon (CRBN) | Jurkat cells | 5.0 ± 0.9 | ≥ 99 | [4] |
| E3 | Cereblon (CRBN) | Not Specified | 3.16 | Not Specified | [7] |
| Compound 2 | Cereblon (CRBN) | Jurkat cells | ~120 | >90 (at 1µM) | [8] |
| Unnamed PROTAC | Cereblon (CRBN) | Ramous cells | <50 | >90 | [6] |
| PROTAC HPK1 Degrader-5 (Compound 10m) | Cereblon (CRBN) | Not Specified | 5.0 | ≥ 99 | [9][10] |
| PROTAC HPK1 Degrader-4 (Compound E3) | Cereblon (CRBN) | Not Specified | 3.16 | Not Specified | [10] |
| PROTAC HPK1 Degrader-2 | Not Specified | Human PBMC | 23 | Not Specified | [10] |
| DD205-291 | Not Specified | Not Specified | 5.3 | Not Specified | [10] |
| HZ-S506 | Not Specified | Jurkat and PBMC | < 10 | Not Specified | [11] |
| Unnamed PROTACs | Not Specified | Not Specified | 1-20 | >80 | [12][13] |
Table 1: In Vitro Degradation Efficacy of HPK1 Degraders. This table highlights the potency of different degraders in reducing HPK1 protein levels. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of degradation achieved.
| Degrader | Assay System | Parameter Measured | EC50 (nM) | Effect | Citation(s) |
| 10m | Jurkat cells (anti-CD3/CD28 stimulated) | IL-2 Production | Not Specified | Significant increase | [4] |
| 10m | PBMCs (anti-CD3/CD28 stimulated) | IFN-γ Production | Not Specified | Significant increase | [4] |
| Compound 2 | Jurkat cells (OKT3 stimulated) | IL-2 Production | ~200 | Enhanced production | [8] |
| Unnamed PROTAC | Not Specified | IL-2 and IFNγ production | <100 | Increased production | [6] |
| PROTAC HPK1 Degrader-5 (Compound 10m) | Jurkat cells and PBMCs (anti-CD3/CD28 stimulated) | IL-2 and IFN-γ release | Not Specified | Stimulated release | [9] |
| HZ-S506 | Jurkat cells (anti-CD3/CD28 stimulated) | IL-2 Production | 279.1 | Increased production | [11] |
| Unnamed PROTACs | Not Specified | IL-2 release | 2-20 | Robust T-cell activity | [12][13] |
Table 2: In Vitro Immunomodulatory Effects of HPK1 Degraders. This table showcases the ability of the degraders to enhance T-cell effector functions, a key indicator of their immunomodulatory potential. EC50 represents the concentration that elicits 50% of the maximal response.
| Degrader | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Combination Benefit | Citation(s) |
| 10m | MC38 syngeneic model | 3.0 mg/kg, PO, QOD | 30.22% (as single agent) | Superior antitumor effect with PD-1 blockade | [4] |
| Unnamed PROTAC | MC38 and CT26 syngeneic models | Not Specified | Robust and statistically significant | Robust anti-tumor activity with anti-PD1 (TGI > 90%) | [6] |
| PROTAC HPK1 Degrader-5 (Compound 10m) | MC38 syngeneic model | 0.5-3 mg/kg, PO, every other day for 14 days | Significant inhibition | Enhanced efficacy with PD-1 blockade | [9] |
| Unnamed PROTACs | Colonic syngeneic tumor model | 30 mg/kg | >80% | 50% complete responders with anti-PD-1 | [12] |
| DD205-291 | MC38 model | 0.5 mg/kg, PO | Not specified as single agent | Significant suppression with anti-PD1 (TGI of 91.0%) | [14] |
| HZ-S506 | CT26 tumor model | Not Specified | Exhibited anti-tumor activity | Robust anti-tumor activities with anti-PD1 | [11] |
Table 3: In Vivo Anti-Tumor Efficacy of HPK1 Degraders. This table summarizes the in vivo performance of the degraders in preclinical tumor models, demonstrating their potential as cancer therapeutics.
Signaling Pathways and Experimental Workflows
The degradation of HPK1 by PROTACs initiates a cascade of downstream signaling events that ultimately enhance the anti-tumor immune response.
Caption: HPK1 signaling pathway and the mechanism of action for HPK1 PROTAC degraders.
The general workflow for evaluating the immunomodulatory effects of HPK1 degraders involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for the evaluation of HPK1 degraders.
Detailed Experimental Protocols
A clear and reproducible experimental protocol is crucial for the accurate assessment and comparison of different compounds.
HPK1 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed Jurkat cells or human PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat the cells with varying concentrations of the HPK1 degrader or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HPK1 (e.g., rabbit anti-HPK1) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and calculate the percentage of HPK1 degradation relative to the vehicle control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.[4]
T-Cell Activation Assay (Cytokine Release)
-
Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation and Treatment: Plate the PBMCs or Jurkat cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3). Add anti-CD28 antibody to the culture medium. Treat the cells with a serial dilution of the HPK1 degrader or DMSO.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using an ELISA kit or a cytokine bead array (CBA) according to the manufacturer's instructions.
-
Data Analysis: The EC50 value is calculated by plotting the cytokine concentration against the logarithm of the degrader concentration and fitting the data to a sigmoidal dose-response curve.[4][8]
In Vivo Tumor Efficacy Study
-
Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the syngeneic tumor model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 or CT26 cells) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups: vehicle control, HPK1 degrader alone, anti-PD-1 antibody alone, and the combination of the HPK1 degrader and anti-PD-1 antibody. Administer the treatments as per the specified dosing schedule (e.g., oral gavage for the degrader, intraperitoneal injection for the antibody).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Immune Cell Profiling (Optional): At the end of the study, tumors can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the immune cell infiltrates (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[4][6]
Concluding Remarks
The development of HPK1 degraders represents a significant advancement in the field of cancer immunotherapy. These molecules have demonstrated potent immunomodulatory effects, leading to enhanced T-cell activation and robust anti-tumor efficacy in preclinical models. The data presented in this guide highlights the promise of this therapeutic strategy. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of HPK1 degradation in cancer patients. The detailed protocols provided herein should serve as a valuable resource for researchers working to advance this exciting area of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arcusbio.com [arcusbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of PROTAC HPK1 Degrader-1 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of PROTAC HPK1 Degrader-1, focusing on its synergistic effects with other anti-cancer agents. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling. Its degradation by this compound is a promising strategy to enhance anti-tumor immunity. This document summarizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.
Introduction to this compound
This compound is a potent therapeutic agent that induces the degradation of HPK1.[1] HPK1 is predominantly expressed in hematopoietic cells and functions as an intracellular checkpoint, dampening T-cell activation and function.[2][3] By targeting HPK1 for degradation, this compound effectively removes this inhibitory signal, leading to a more robust and sustained anti-tumor immune response. This mechanism involves preventing the phosphorylation of downstream signaling molecules like SLP-76, which in turn enhances T-cell activation and proliferation.[1][4][5]
Synergistic Effects of this compound with Immunotherapy
Preclinical studies have demonstrated significant synergistic anti-tumor activity when HPK1 degraders are combined with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. This combination therapy aims to both "release the brakes" on the immune system through checkpoint inhibition and "step on the gas" by augmenting T-cell signaling via HPK1 degradation.[3]
Preclinical Data Summary: Combination with Anti-PD-1/PD-L1
The following tables summarize key findings from preclinical studies evaluating the combination of HPK1 degraders with anti-PD-1/PD-L1 therapy in various syngeneic tumor models.
| Treatment Group | Tumor Model | Key Efficacy Metric | Result |
| PROTAC HPK1 Degrader | Colonic Syngeneic Tumor | Tumor Growth Inhibition (TGI) | >80% |
| Anti-PD-1 Antibody | Colonic Syngeneic Tumor | Tumor Growth Inhibition (TGI) | ~50% |
| PROTAC HPK1 Degrader + Anti-PD-1 Antibody | Colonic Syngeneic Tumor | Complete Responders | 50% (5/10 mice) |
| PROTAC HPK1 Degrader (DD205-291) | MC38 Syngeneic Model | Tumor Growth Inhibition (TGI) | 91.0% (in combination with anti-PD1) |
| PROTAC HPK1 Degrader-5 | MC38 Syngeneic Model | Antitumor Effect | Superior antitumor effect when combined with PD-1 blockade |
Data compiled from multiple preclinical studies.[5][6]
Comparison with Chemotherapy Combinations
While the synergy between HPK1 degraders and immunotherapy is well-documented in preclinical models, there is currently a notable lack of publicly available data on the synergistic effects of this compound with traditional chemotherapeutic agents. The primary focus of research has been on immuno-oncology combinations.
However, the clinical trial for the HPK1 inhibitor BGB-15025 (NCT04649385) includes an expansion phase to investigate its combination with the anti-PD-1 antibody tislelizumab with or without chemotherapy.[7] This indicates that the potential for synergy with chemotherapy is an area of active investigation, though preclinical results are not yet widely published. The rationale for such a combination could be that chemotherapy-induced immunogenic cell death may create a more favorable tumor microenvironment for the enhanced T-cell activity driven by HPK1 degradation.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental designs, the following diagrams have been generated.
Detailed Experimental Protocols
In Vivo Tumor Growth Inhibition Assay
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with chemotherapy or immunotherapy in a syngeneic mouse model.
-
Procedure:
-
Cell Culture and Implantation: Culture a suitable murine cancer cell line (e.g., CT26 for colon carcinoma, MC38 for colon adenocarcinoma). Subcutaneously implant a specified number of cells (e.g., 1 x 10^6) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for the this compound.
-
Group 2 (this compound): Administer the degrader at a predetermined dose and schedule (e.g., daily by oral gavage).
-
Group 3 (Chemotherapy/Immunotherapy): Administer the chemotherapeutic agent or antibody at its established effective dose and schedule.
-
Group 4 (Combination Therapy): Administer both the this compound and the other therapeutic agent according to their respective schedules.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Record the number of complete responders (tumors that are no longer palpable).
-
IL-2 Release Assay
-
Objective: To measure the effect of this compound on T-cell activation by quantifying Interleukin-2 (IL-2) secretion.
-
Procedure:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors or splenocytes from mice.
-
T-Cell Stimulation: Plate the cells in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies to activate T-cells.
-
Treatment: Concurrently treat the cells with varying concentrations of this compound, the combination agent, or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
SLP-76 Phosphorylation Assay
-
Objective: To determine the direct downstream effect of HPK1 degradation on its substrate, SLP-76.
-
Procedure:
-
Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat cells) or use primary T-cells. Treat the cells with this compound or vehicle for a specified period (e.g., 2-24 hours).
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or other appropriate stimuli for a short duration (e.g., 5-30 minutes) to induce TCR signaling.
-
Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated SLP-76 (at Serine 376).
-
Subsequently, probe with a primary antibody for total SLP-76 as a loading control.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometrically quantify the bands to determine the ratio of phosphorylated SLP-76 to total SLP-76.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
Comparative Analysis of PROTAC HPK1 Degrader-1 Cross-Reactivity Across Species
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity and performance of PROTAC HPK1 Degrader-1, a potent and selective degrader of Hematopoietic Progenitor Kinase 1 (HPK1), across different species. This document is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and targeted protein degradation.
HPK1 is a crucial negative regulator of T-cell activation, making it a prime target for therapeutic intervention in oncology. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins, which can provide advantages over traditional kinase inhibition. This compound, also identified as Compound B1, has demonstrated high potency in human cells.[1][2] This guide summarizes the available data on its activity in various species to aid in the design and interpretation of preclinical studies.
Performance Data Summary
The following table summarizes the degradation performance of HPK1 PROTACs in human and mouse models. While specific data for this compound in murine systems is not publicly available, data from other potent, structurally related HPK1 PROTACs are included to provide a comparative context for researchers.
| Species | Cell Type | Compound | DC50 (nM) | Dmax (%) | Reference |
| Human | Jurkat Cells | This compound (Compound B1) | 1.8 | Not Reported | [1][2] |
| Human | PBMCs | Other HPK1 PROTACs | 1-20 | Not Reported | [3] |
| Mouse | MC38 Syngeneic Model | Other HPK1 PROTACs (e.g., Compound 10m) | 5.0 | >99 | [4][5] |
Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data for rat and cynomolgus monkey for this compound is not currently available in the public domain. The provided mouse data for "Other HPK1 PROTACs" serves as a surrogate to indicate the feasibility of HPK1 degradation in murine models.
HPK1 Signaling Pathway and PROTAC Mechanism of Action
Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[6] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the dampening of the T-cell response. This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to HPK1, leading to its ubiquitination and subsequent degradation by the proteasome. This eliminates both the kinase and scaffolding functions of HPK1, resulting in enhanced T-cell activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible assessment of this compound activity.
Protocol 1: In Vitro HPK1 Degradation Assay via Western Blot
Objective: To determine the DC50 and Dmax of this compound in a specific cell line.
Materials:
-
Human (e.g., Jurkat) or mouse (e.g., splenocytes) immune cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HPK1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Treat cells with varying concentrations of the degrader or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HPK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize HPK1 band intensity to the loading control.
-
Calculate the percentage of HPK1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
-
Protocol 2: Isolation of Mouse Splenocytes for In Vitro Assays
Objective: To obtain a single-cell suspension of splenocytes from a mouse spleen for subsequent cell culture and treatment.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
70 µm cell strainer
-
50 mL conical tubes
-
Syringe plunger
-
Red Blood Cell (RBC) Lysis Buffer
-
PBS
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing cold RPMI-1640 medium.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a syringe.
-
Rinse the strainer with RPMI-1640 to collect the remaining cells.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Quench the lysis by adding an excess of RPMI-1640 and centrifuge.
-
Wash the cell pellet with PBS.
-
Resuspend the final splenocyte pellet in complete culture medium for cell counting and subsequent experiments.
This guide provides a foundational understanding of the cross-species reactivity of this compound and standardized protocols for its evaluation. Further studies are warranted to fully characterize its activity profile in a broader range of preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
A Head-to-Head Comparison: PROTAC HPK1 Degrader-1 vs. Small Molecule Inhibitors in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune responses, particularly in T-cells, making it a promising target for cancer immunotherapy.[1][2][3] This guide provides a detailed head-to-head comparison of two distinct therapeutic modalities targeting HPK1: PROTAC HPK1 Degrader-1 and conventional small molecule inhibitors. We will delve into their mechanisms of action, present comparative preclinical data, and provide insights into the experimental protocols used for their evaluation.
Dueling Mechanisms: Inhibition vs. Degradation
Small molecule inhibitors and PROTAC degraders employ fundamentally different strategies to neutralize HPK1's immunosuppressive effects.
Small Molecule Inhibitors: These molecules are designed to bind to the active site of the HPK1 kinase domain, preventing it from phosphorylating its downstream targets.[4] This inhibition disrupts the negative feedback loop that suppresses T-cell activation, thereby enhancing the anti-tumor immune response.[3][4]
This compound: This PROteolysis TArgeting Chimera (PROTAC) is a heterobifunctional molecule. One end binds to HPK1, while the other recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[5][6] This approach not only eliminates the kinase activity but also the entire protein, including any non-enzymatic scaffolding functions.[5][6]
At a Glance: this compound vs. Small Molecule Inhibitors
The following table summarizes the key characteristics and preclinical data for this compound and representative small molecule inhibitors.
| Feature | This compound (Compound B1) | Small Molecule HPK1 Inhibitors (General) | Compound K (CompK) | NDI-101150 | BGB-15025 | CFI-402411 |
| Mechanism of Action | Induces proteasomal degradation of HPK1 | Inhibits HPK1 kinase activity | Inhibits HPK1 kinase activity | Selective HPK1 kinase inhibitor | HPK1 kinase inhibitor | HPK1 kinase inhibitor |
| Potency (in vitro) | DC50 = 1.8 nM[7] | IC50 values in low nM range[8] | IC50 < 50 nM[9] | N/A | N/A | N/A |
| Pathway Inhibition | IC50 (pSLP76) = 496.1 nM[7] | Blocks phosphorylation of downstream targets[4] | N/A | N/A | N/A | N/A |
| Cellular Activity | Robust T-cell activity (IL-2 release)[5] | Enhances T-cell activation and cytokine production[2][10] | Improves antigen-specific human T-cell function[9] | Reactivates anti-tumor activity of T-cells, B-cells, and DCs[11] | Enhances T-cell activation[11] | Immune-activating effects[11] |
| In Vivo Efficacy | Superior tumor growth inhibition (TGI) compared to inhibitors and anti-PD-1 in some models[5] | Efficacious in tumor models[2] | Synergistic anti-tumor immunity with anti-PD1[9] | Phase I/II clinical trials ongoing[12] | Phase I/II clinical trials ongoing[11] | Phase I/II clinical trials ongoing[11] |
| Key Advantage | Complete removal of HPK1 protein, addressing both catalytic and scaffolding functions. Potential for sub-stoichiometric, catalytic action.[6][13] | Well-established modality with numerous clinical candidates.[14] | N/A | Oral, highly selective.[12] | N/A | Potent anti-leukemic effects in preclinical models.[11] |
| Potential Limitations | Larger molecular weight, potential for off-target degradation, and more complex pharmacokinetics.[6] | Potential for off-target kinase inhibition and development of resistance through mutations in the binding site.[6][14] | N/A | N/A | N/A | N/A |
Visualizing the Molecular Battleground
To better understand the distinct mechanisms of action, the following diagrams illustrate the HPK1 signaling pathway and the points of intervention for both small molecule inhibitors and this compound.
Experimental Protocols
A rigorous evaluation of HPK1-targeting compounds relies on a suite of biochemical and cell-based assays. Below are outlines of key experimental protocols.
HPK1 Kinase Inhibition Assay (for Small Molecule Inhibitors)
Objective: To determine the concentration of a small molecule inhibitor required to inhibit 50% of HPK1 kinase activity (IC50).
Methodology:
-
Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.
-
Reagents: Recombinant HPK1 enzyme, kinase substrate (e.g., myelin basic protein or a specific peptide), ATP, assay buffer, and the test inhibitor at various concentrations.
-
Procedure:
-
The HPK1 enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).
-
The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Luminescence is measured, and the data is used to calculate the IC50 value.[15]
-
HPK1 Degradation Assay (for PROTACs)
Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein (DC50).
Methodology:
-
Assay Principle: Western blotting is the standard method to quantify the amount of a specific protein in a cell lysate.
-
Cell Line: A suitable cell line expressing endogenous HPK1, such as Jurkat cells or human peripheral blood mononuclear cells (PBMCs).[5]
-
Procedure:
-
Cells are treated with the PROTAC degrader at a range of concentrations for a specified duration (e.g., 24 hours).[15]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for HPK1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
The percentage of HPK1 remaining relative to the vehicle control is plotted against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation).[15]
-
T-Cell Activation and Cytokine Release Assay
Objective: To assess the functional consequence of HPK1 inhibition or degradation on T-cell effector functions.
Methodology:
-
Cells: Human PBMCs or isolated T-cells.
-
Stimulation: T-cells are stimulated via their T-cell receptor (TCR) using anti-CD3/CD28 antibodies or specific antigens.
-
Treatment: Cells are co-treated with the HPK1 inhibitor or degrader.
-
Readout: After a period of incubation (e.g., 24-72 hours), the cell culture supernatant is collected. The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is measured using ELISA or multiplex bead-based assays.[9][15] An increase in cytokine production in treated cells compared to controls indicates enhanced T-cell activation.
Conclusion
Both small molecule inhibitors and PROTAC degraders represent promising strategies for targeting HPK1 in cancer immunotherapy. Small molecule inhibitors have a more established developmental track record with several candidates in clinical trials.[14] However, the PROTAC approach, exemplified by this compound, offers a potentially more profound and durable anti-tumor response by completely removing the HPK1 protein, thereby abrogating both its kinase and non-kinase functions.[5] Preclinical data suggests that HPK1 degradation can lead to superior anti-tumor activity compared to kinase inhibition alone.[5] The choice between these modalities will depend on a variety of factors, including target selectivity, oral bioavailability, and the specific tumor microenvironment. Continued research and clinical evaluation will ultimately determine the optimal approach for leveraging HPK1 as a target to unleash the full potential of the immune system against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giiresearch.com [giiresearch.com]
- 12. onclive.com [onclive.com]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validating the Ubiquitin-Proteasome Pathway Dependence of PROTAC HPK1 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies to validate the ubiquitin-proteasome system (UPS) dependence of PROTAC HPK1 Degrader-1. It further contrasts this mechanism with alternative targeted protein degradation technologies.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively eliminating disease-causing proteins by hijacking the cell's natural protein disposal machinery.[1] this compound is a novel compound designed to target Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[2][3] The canonical mechanism of action for PROTACs involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] Validating this specific pathway is a critical step in the preclinical development of any PROTAC.
Quantitative Performance of this compound
The following table summarizes the key performance metric of this compound and the expected outcomes from experiments designed to validate its UPS-dependent mechanism.
| Parameter | Reported Value | Expected Outcome in Validation Assays | Rationale |
| DC50 | 1.8 nM[6] | N/A | Measures the concentration of the PROTAC required to degrade 50% of the target protein. |
| HPK1 Degradation with Proteasome Inhibitor (e.g., MG132) | Not Reported | Rescue of HPK1 degradation | If degradation is proteasome-dependent, inhibiting the proteasome should prevent the breakdown of ubiquitinated HPK1.[7] |
| HPK1 Degradation with Neddylation Inhibitor (e.g., MLN4924) | Not Reported | Rescue of HPK1 degradation | MLN4924 inhibits the NEDD8-activating enzyme, which is required for the activity of Cullin-RING E3 ligases, a major class of E3 ligases recruited by PROTACs.[7] |
| HPK1 Degradation with Inactive E3 Ligase Ligand Control | Not Reported | No HPK1 degradation | A PROTAC with a modification that prevents binding to the E3 ligase should not be able to induce degradation.[7] |
| HPK1 mRNA Levels | Not Reported | No significant change | PROTACs act at the post-translational level; therefore, they should not affect the transcription of the target protein's gene.[8] |
Experimental Protocols for Pathway Validation
Accurate validation of the UPS-dependent degradation of HPK1 by this compound requires a series of well-controlled experiments.
Proteasome Inhibitor Rescue Assay
Objective: To determine if the degradation of HPK1 is mediated by the proteasome.
Methodology:
-
Culture a suitable cell line (e.g., Jurkat cells) to 70-80% confluency.[7]
-
Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1 hour.[7]
-
Treat the cells with this compound at a concentration around its DC50 (e.g., 2 nM) for a predetermined time (e.g., 24 hours).[7]
-
Include control groups: vehicle-treated, PROTAC-only treated, and MG132-only treated cells.
-
Lyse the cells and quantify HPK1 protein levels using Western blotting or an equivalent protein quantification method.[7]
Neddylation Inhibitor Rescue Assay
Objective: To investigate the involvement of Cullin-RING E3 ligases in the degradation process.
Methodology:
-
Culture Jurkat cells to 70-80% confluency.[7]
-
Pre-treat cells with a neddylation inhibitor (e.g., 3 µM MLN4924) for 1 hour.[7]
-
Add this compound (e.g., 2 nM) and incubate for 24 hours.[7]
-
Include appropriate vehicle, PROTAC-only, and MLN4924-only controls.
-
Harvest cell lysates and analyze HPK1 protein levels by Western blot.[7]
Inactive Epimer Control Experiment
Objective: To confirm that the recruitment of the E3 ligase is essential for HPK1 degradation.
Methodology:
-
Synthesize or obtain an inactive version of this compound where the E3 ligase-binding moiety is modified to prevent interaction (e.g., a methylated version of the glutarimide (B196013) in a cereblon-binding PROTAC).[7]
-
Treat Jurkat cells with the active this compound and the inactive control at various concentrations for 24 hours.[7]
-
Include a vehicle-treated control group.
-
Analyze HPK1 protein levels via Western blot to compare the degradation activity.[7]
Visualizing the Validation Workflow and Underlying Pathways
The following diagrams illustrate the ubiquitin-proteasome pathway, the experimental workflow for its validation, and the logical framework for confirming the mechanism of action of this compound.
Caption: The Ubiquitin-Proteasome Pathway Hijacked by a PROTAC.
Caption: Workflow for Validating UPS-Dependent Protein Degradation.
Caption: Logical Framework for PROTAC Mechanism of Action Validation.
Comparison with Alternative Degradation Technologies
While PROTACs are a leading modality in targeted protein degradation, several alternative strategies have emerged that utilize different cellular degradation pathways.[9] Understanding these alternatives is crucial for selecting the appropriate therapeutic strategy for a given target and disease context.
| Technology | Mechanism of Action | Cellular Pathway | Key Advantages | Key Limitations |
| PROTACs (Proteolysis-Targeting Chimeras) | A bifunctional molecule brings a target protein and an E3 ubiquitin ligase into proximity, leading to ubiquitination and proteasomal degradation.[4][10][11] | Ubiquitin-Proteasome System | High potency and selectivity; can target "undruggable" proteins.[4][10] | Dependent on the expression of a suitable E3 ligase; potential for off-target effects.[12] |
| LYTACs (Lysosome-Targeting Chimeras) | An antibody-oligosaccharide conjugate binds to a cell-surface receptor and a target protein, leading to internalization and lysosomal degradation.[9] | Lysosomal Pathway | Can target extracellular and membrane-bound proteins.[9][13] | Generally larger molecules with potential delivery challenges.[13] |
| AUTACs (Autophagy-Targeting Chimeras) | A bifunctional molecule contains an "autophagy-tag" that induces selective autophagy of the target protein.[9] | Autophagy Pathway | Can potentially degrade protein aggregates.[9] | May not be active within the cell nucleus as the autophagy machinery is not present there.[9] |
| Molecular Glues | Small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to ubiquitination and degradation.[10] | Ubiquitin-Proteasome System | Smaller size may lead to better pharmacokinetic properties.[10] | Discovery is often serendipitous; rational design is challenging.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biologics-based degraders — an expanding toolkit for targeted-protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Targeted Degradation Agents Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Durability of Response to PROTAC HPK1 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC HPK1 Degrader-1's performance against alternative therapeutic strategies, with a focus on the durability of the anti-tumor response. Experimental data from preclinical models is presented to support these comparisons, alongside detailed protocols for key assays used to evaluate long-term efficacy and immunological memory.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor signaling, thereby dampening anti-tumor immune responses.[1][2][3] Its inhibition is a promising strategy in immuno-oncology. PROTAC (PROteolysis TArgeting Chimera) technology offers a novel approach by inducing the selective degradation of the HPK1 protein, rather than merely inhibiting its kinase activity.[4][5] Preclinical data suggests that this degradation mechanism leads to potent T-cell activation and superior tumor growth inhibition compared to small molecule inhibitors and some checkpoint blockades.[4][6] A key differentiator for such an immunotherapy is its ability to induce a durable response and long-term immunological memory, preventing tumor relapse. This guide assesses the evidence for such a durable response.
Comparative Performance Analysis
PROTAC HPK1 degraders have demonstrated superior preclinical activity compared to traditional HPK1 kinase inhibitors and anti-PD-1 antibodies in various syngeneic tumor models. The catalytic nature of PROTACs allows for sustained pathway modulation even after the compound has been cleared, a feature that may contribute to a more durable response.
In Vitro Degradation and Pathway Activity
HPK1 PROTACs induce rapid, potent, and sustained degradation of the HPK1 protein. This leads to enhanced T-cell activation, as measured by downstream signaling (pSLP76 inhibition) and cytokine release (IL-2).
| Compound Type | Target | DC50 (Degradation) | Dmax (Degradation) | pSLP76 Inhibition IC50 | IL-2 Release EC50 | Reference |
| This compound (Exemplar) | HPK1 Protein | 1-20 nM | >99% | 2-25 nM | 2-20 nM | [4][5][7] |
| HPK1 Kinase Inhibitor (Exemplar) | HPK1 Kinase Activity | N/A | N/A | <100 nM | <100 nM | [4] |
In Vivo Anti-Tumor Efficacy
In syngeneic mouse models, orally bioavailable HPK1 PROTACs have shown robust single-agent tumor growth inhibition (TGI) and have led to complete responses, particularly in combination with checkpoint inhibitors.[4][5]
| Treatment Group | Mouse Model | TGI (%) | Complete Responders (%) | Reference |
| PROTAC HPK1 Degrader (30 mg/kg) | Colonic Syngeneic | >80% | Not Reported (Monotherapy) | [4] |
| PROTAC HPK1 Degrader + anti-PD-1 | Colonic Syngeneic | Not Reported (Combo TGI) | 50% | [4] |
| anti-PD-1 Antibody | Colonic Syngeneic | ~50% | Not Reported | [4] |
| PROTAC HPK1 Degrader (30 mg/kg) | Melanoma (Low-immunogenic) | 79% | Not Reported | [4] |
| HPK1 Inhibitor | Melanoma (Low-immunogenic) | 13% | Not Reported | [4] |
| anti-PD-1 Antibody | Melanoma (Low-immunogenic) | 0% | Not Reported | [4] |
Visualizing the Mechanism and Experimental Design
Signaling and Degradation Pathway
Workflow for Assessing Durable Response
Comparative Logic: Degrader vs. Inhibitor
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the durability of response.
Protocol: In Vivo Tumor Growth and Rechallenge Study
This protocol is designed to assess primary anti-tumor efficacy and the subsequent establishment of long-term immunological memory.[8][9][10]
-
Animal Model: Utilize immunocompetent syngeneic mouse models (e.g., C57BL/6 for MC38 colon adenocarcinoma or B16F10 melanoma tumors).
-
Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment cohorts:
-
Vehicle Control
-
This compound (e.g., 30 mg/kg, oral, daily)
-
HPK1 Kinase Inhibitor (relevant dose and schedule)
-
anti-PD-1 Antibody (e.g., 10 mg/kg, intraperitoneal, bi-weekly)
-
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health. The primary endpoint is Tumor Growth Inhibition (TGI).
-
Identification of Complete Responders (CR): Mice that achieve complete tumor regression and remain tumor-free for a defined period (e.g., >60 days) are considered complete responders.
-
Tumor Rechallenge:
-
After a rest period (e.g., 60-90 days post-initial implantation), rechallenge the CR mice with a subcutaneous injection of the same tumor cell line (e.g., MC38) in the contralateral flank.[9]
-
As a control for antigen-specific memory, a separate cohort of CR mice can be challenged with an antigenically distinct syngeneic tumor cell line (e.g., B16F10).[11]
-
A group of age-matched, naïve mice should also be implanted with the tumor cells to confirm tumorigenicity.
-
-
Durability Assessment: Monitor tumor growth in all rechallenged mice. Rejection of the second tumor implant in the CR group, compared to progressive tumor growth in the naïve group, indicates the establishment of durable, antigen-specific immunological memory.[8][10]
Protocol: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is used to characterize the immune cell populations within the tumor microenvironment, providing mechanistic insight into the anti-tumor response.[12]
-
Sample Collection: At the study endpoint (or at defined time points), euthanize mice and surgically excise tumors and spleens.
-
Tissue Dissociation: Mechanically and enzymatically digest tumor tissue to create a single-cell suspension. Process spleens to generate splenocytes.
-
Cell Staining:
-
Perform surface staining using a panel of fluorescently-conjugated antibodies to identify key immune cell subsets (e.g., CD45, CD3, CD4, CD8, NK1.1).
-
Include markers for activation (e.g., CD69, ICOS), exhaustion (e.g., PD-1, TIM-3, LAG-3), and memory (e.g., CD44, CD62L) T-cells.
-
For intracellular targets (e.g., FoxP3 for regulatory T-cells, Granzyme B for cytotoxic cells), perform a fixation and permeabilization step followed by intracellular staining.
-
-
Flow Cytometry: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data to quantify the proportions and absolute numbers of different immune cell populations. Compare the immune profiles between treatment groups to assess the impact of the PROTAC HPK1 degrader on the tumor immune landscape. An increased ratio of CD8+ effector T-cells to regulatory T-cells is a common indicator of a robust anti-tumor response.[13]
Conclusion
This compound demonstrates significant promise as a novel immuno-oncology therapeutic. Its catalytic mechanism of action, leading to sustained degradation of HPK1, results in potent T-cell activation and superior anti-tumor efficacy in preclinical models compared to kinase inhibitors. The ability of HPK1 degraders to induce complete responses in these models provides a strong rationale for investigating the durability of these responses.[4][5] The execution of long-term studies, particularly tumor rechallenge experiments, will be critical in confirming that the potent initial response translates into lasting immunological memory—the ultimate goal of cancer immunotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Collection - Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of immunological memory formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunization associated with primary tumor growth leads to rejection of commonly used syngeneic tumors upon tumor rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC HPK1 Degrader-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PROTAC HPK1 Degrader-1 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring minimal risk to personnel and the environment.
I. Understanding the Compound
This compound is a potent, selective, and orally active PROTAC degrader of Hematopoietic Progenitor Kinase 1 (HPK1). It functions by inducing the degradation of the HPK1 protein, a negative regulator of T-cell receptor signaling, thereby enhancing immune responses. Due to its bioactive nature, it is imperative to handle and dispose of this compound with care to prevent unintended environmental release or personal exposure.
II. Summary of Key Safety and Handling Data
The following table summarizes essential information for the safe handling and disposal of this compound. This data is compiled from available safety information for similar PROTAC molecules and general best practices for laboratory chemical handling.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress[1][2][3] |
| Known Hazards | While a specific safety data sheet for this compound is not publicly available, similar compounds are often classified with acute oral toxicity and are very toxic to aquatic life with long-lasting effects.[4] | General laboratory chemical safety guidelines |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] For long-term storage, -20°C is recommended.[1] | MedchemExpress[1], TargetMol[5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[4] | BenchChem[4] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves.[4][5] | TargetMol[5], BenchChem[4] |
III. Step-by-Step Disposal Protocol
Adherence to the following protocol is essential for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound in either solid or solution form.[4][5]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and bench paper, must be considered contaminated and disposed of as chemical waste.[4]
3. Spill Management:
-
In the event of a spill, prevent further leakage or spreading.[5]
-
For liquid spills, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4][5]
-
Do not dispose of this chemical down the drain or in the general trash.[5]
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
IV. Experimental Workflow and Disposal Visualization
The following diagrams illustrate the general experimental workflow for a PROTAC and the subsequent disposal procedure for this compound.
References
Personal protective equipment for handling PROTAC HPK1 Degrader-1
Essential Safety and Handling Guide for PROTAC HPK1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. PROTACs are potent molecules and should be handled with the utmost care, treating them as potentially hazardous compounds.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection. All gloves should be disposed of as hazardous waste after use. |
| Body Protection | Laboratory Coat | A fire-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Respirator | May be necessary when handling the powder form outside of a certified chemical fume hood or in poorly ventilated areas to avoid inhalation of dust. |
| Foot Protection | Closed-toe shoes | Required to protect against spills and falling objects. |
Handling and Operational Plan
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials and foodstuffs.
2.2. Preparation of Solutions
-
Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Aerosol Prevention: Use appropriate techniques to avoid the generation of dust and aerosols.
-
Aliquotting: For stock solutions, it is recommended to aliquot into single-use vials to prevent degradation from repeated freeze-thaw cycles.
2.3. Experimental Use
-
Containment: Clearly designate and label the work area where this compound is being used.
-
Good Laboratory Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
3.1. Small Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to prevent it from spreading.
-
Collection: Carefully scoop the absorbed material into a designated, sealed hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly. All cleaning materials must be disposed of as hazardous waste.[2]
3.2. Large Spills
-
Evacuate: Evacuate the immediate area.
-
Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
3.3. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[3]
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials (e.g., unused compound, pipette tips, vials, gloves, absorbent paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Liquid Waste: Collect all liquid waste containing the degrader in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste unless permitted by your institution's EHS office.[2][3]
4.2. Labeling and Storage
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), the date, and the name of the principal investigator.[3]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.
4.3. Final Disposal
-
EHS Coordination: Arrange for the disposal of all hazardous waste through your institution's EHS office. Adhere to all federal, state, and local regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
